(3-methyl-1H-pyrazol-5-yl)methanol
描述
Structure
3D Structure
属性
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDSMFCVIJNHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17607-71-5 | |
| Record name | (3-methyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure Elucidation of (3-methyl-1H-pyrazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of (3-methyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data, this document combines established chemical principles with predicted spectroscopic data to serve as a practical reference for researchers. It includes a detailed, generalized protocol for its synthesis, predicted analytical data for structural confirmation, and an illustrative representation of a potential biological mechanism of action. This guide is intended to facilitate further research and application of this pyrazole derivative in drug discovery and development.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects. The subject of this guide, this compound, possesses the core pyrazole scaffold with functional groups that make it an attractive building block for the synthesis of more complex molecules. Its structural elucidation is fundamental to understanding its chemical properties and potential therapeutic applications.
Physicochemical Properties
This compound is a small molecule with the following key properties:
| Property | Value |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| CAS Numbers | 17607-71-5, 29004-73-7[1][2] |
| Appearance | Predicted: White to off-white solid |
| Solubility | Predicted: Soluble in methanol, ethanol, and DMSO |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid ester, such as ethyl 3-methyl-1H-pyrazole-5-carboxylate. This is a common and effective method for converting esters to primary alcohols.
Reaction Scheme
Figure 1. Synthesis of this compound.
Experimental Protocol
Disclaimer: This is a generalized protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water (volume equivalent to the mass of LiAlH₄ used), followed by the addition of a 15% aqueous NaOH solution (same volume as the water), and finally, more deionized water (3 times the initial volume of water).
-
Alternatively, quench by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir vigorously until the gray suspension turns into a clear solution with a white precipitate.
-
Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Structure Elucidation Data
Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and are intended for illustrative purposes. Experimental verification is required for definitive structural assignment.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 (broad s) | Singlet (broad) | 1H | N-H |
| ~6.0 (s) | Singlet | 1H | C4-H |
| ~4.5 (s) | Singlet | 2H | -CH₂OH |
| ~3.5 (t) | Triplet | 1H | -OH |
| ~2.2 (s) | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C5 |
| ~145 | C3 |
| ~100 | C4 |
| ~55 | -CH₂OH |
| ~10 | -CH₃ |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 112.06 | [M]⁺ (Molecular Ion) |
| 95.06 | [M - OH]⁺ |
| 81.05 | [M - CH₂OH]⁺ |
Potential Biological Activity and Signaling Pathway
The diagram below illustrates a generic kinase inhibition pathway, which represents a plausible mechanism of action for pyrazole derivatives.
Figure 2. Hypothesized kinase inhibition pathway.
Conclusion
This technical guide provides a foundational understanding of the structure, synthesis, and potential biological relevance of this compound. Although based in part on predicted data due to a lack of comprehensive public experimental results, the information presented herein offers a valuable starting point for researchers. The provided synthetic protocol and predicted spectroscopic data can guide the practical synthesis and characterization of this compound, paving the way for further investigation into its biological activities and potential as a lead compound in drug discovery. Experimental validation of the data presented in this guide is a critical next step for advancing the study of this promising pyrazole derivative.
References
(3-methyl-1H-pyrazol-5-yl)methanol CAS number and properties
CAS Numbers: 17607-71-5, 29004-73-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-methyl-1H-pyrazol-5-yl)methanol, a heterocyclic alcohol belonging to the pyrazole class of compounds. This document consolidates available data on its chemical and physical properties, outlines a putative synthesis pathway, and discusses the potential for biological activity based on related structures.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | [2][3] |
| Molecular Weight | 112.13 g/mol | [2][3] |
| CAS Number | 17607-71-5 | [2][4] |
| 29004-73-7 | [3][5] | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8 °C | [2] |
Synthesis
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established pyrazole synthesis methodologies, a plausible synthetic route can be proposed. The most common and direct method for forming the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[6][7] To obtain the desired substitution pattern, a suitable β-keto aldehyde or a protected hydroxymethyl ketone could be employed.
A potential synthetic pathway could involve the reduction of a corresponding carboxylic acid or ester, such as 3-methyl-1H-pyrazole-5-carboxylic acid.
Putative Synthesis Workflow
Caption: Proposed synthesis of this compound.
General Experimental Considerations for Pyrazole Synthesis
-
Reaction of Hydrazine with 1,3-Dicarbonyls: A general procedure involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid. The reaction mixture is often heated to drive the condensation and cyclization.[8]
-
Work-up and Purification: Typical work-up procedures involve removal of the solvent under reduced pressure, followed by purification of the crude product. Common purification techniques include recrystallization or column chromatography on silica gel.[9]
Biological Activity and Potential Applications
While there is no specific pharmacological data available for this compound in the scientific literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[10][11] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][11][12]
One of the most notable drugs containing a pyrazole core is Celecoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[3] The structural similarity of this compound to the core of such drugs suggests that it could serve as a valuable building block in the synthesis of novel therapeutic agents.
Potential Signaling Pathway Involvement
Given the prevalence of pyrazole derivatives as enzyme inhibitors, it is plausible that this compound or its derivatives could interact with various enzymatic pathways. For instance, pyrazole-containing compounds have been investigated as inhibitors of kinases, which are crucial regulators of cell signaling.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a pyrazole derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data on its properties and biological activity are currently limited, its structural features suggest it could be a valuable synthon for the development of novel bioactive molecules. Further research is warranted to fully characterize this compound and explore its pharmacological potential.
References
- 1. (5-methyl-1H-pyrazol-3-yl)methanol | 29004-73-7 [sigmaaldrich.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 29004-73-7|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 9. mdpi.com [mdpi.com]
- 10. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
(3-methyl-1H-pyrazol-5-yl)methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core chemical information for (3-methyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and proteomics research.[1] The data presented is essential for experimental design, analytical characterization, and computational modeling.
Molecular and Physical Properties
The fundamental molecular attributes of this compound have been determined and are summarized below. This data is critical for accurate reagent preparation, reaction stoichiometry, and analytical data interpretation.
| Property | Value |
| Molecular Formula | C5H8N2O[1][2] |
| Molecular Weight | 112.13 g/mol [1][2] |
Experimental Protocols & Methodologies
This section is not applicable to the determination of the molecular formula and weight, which are calculated based on the compound's validated chemical structure. The formula is derived by counting the number of atoms of each element in the molecule. The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula.
Logical Relationships
The relationship between the chemical name, its structure, and its molecular properties is foundational in chemical sciences. The systematic name "this compound" defines a unique chemical structure, from which the molecular formula and subsequently the molecular weight can be unequivocally determined.
Caption: Relationship between chemical identity and properties.
References
An In-depth Technical Guide on the Solubility of (3-methyl-1H-pyrazol-5-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (3-methyl-1H-pyrazol-5-yl)methanol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on predicted solubility based on analogous compounds and outlines detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazole ring, a functional group of significant interest in medicinal chemistry due to its wide range of biological activities. The solubility of this compound is a critical parameter, influencing its utility in synthesis, formulation, and as a potential therapeutic agent. The presence of both a hydrogen bond donor (-OH group and N-H in the pyrazole ring) and acceptor (N atoms in the pyrazole ring) suggests a nuanced solubility profile across various organic solvents.
Predicted Solubility Profile
General Solubility Trends for Pyrazoles:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Pyrazole and its derivatives generally exhibit good solubility in alcohols.[1][2] This is attributed to the ability of the pyrazole ring and the hydroxyl group to form hydrogen bonds with the solvent molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in polar aprotic solvents, which can effectively solvate the molecule through dipole-dipole interactions.[2]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low in non-polar solvents due to the polar nature of the this compound molecule.[2]
-
Water: Pyrazole itself has limited solubility in water.[1] The presence of the methanol group in the target compound may slightly increase its aqueous solubility compared to the parent pyrazole.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding interactions between the solute's -OH and N-H groups and the solvent's -OH group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Moderate polarity allows for favorable interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Lower polarity compared to other polar solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Mismatch in polarity between the polar solute and non-polar solvent. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Very Low | Significant difference in polarity leading to poor solute-solvent interactions. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is recommended to first centrifuge the vials and then draw the supernatant, or use a syringe fitted with a filter.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.
-
3.3. Diagram of Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Logical Relationships in Synthesis
While specific signaling pathways involving this compound are not well-documented, understanding its synthesis is crucial for its application. A general synthesis approach for pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The following diagram illustrates a conceptual workflow for the synthesis of a substituted pyrazole.
Caption: Conceptual synthesis pathway for substituted pyrazoles.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is sparse, the provided predictions based on chemical structure and the detailed experimental protocol offer a solid foundation for researchers. The outlined methodologies and workflows are designed to be directly applicable in a laboratory setting, aiding in the successful use of this compound in research and development.
References
Spectroscopic and Structural Characterization of (3-methyl-1H-pyrazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. A thorough understanding of its structural and spectroscopic properties is fundamental for its application in synthesis and as a molecular building block. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, based on established principles of spectroscopy and data from analogous compounds. Detailed, generalized experimental protocols for acquiring this data are also presented. Due to the lack of publicly available experimental spectra for this specific molecule, this guide serves as a predictive resource to aid researchers in its identification and characterization.
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of this heterocycle allows for the exploration of vast chemical space to modulate biological activity. This compound, with its methyl and hydroxymethyl substituents, represents a versatile building block for further chemical elaboration. Accurate characterization of this molecule is the first critical step in its use for drug discovery and development. This document outlines the expected spectroscopic signature of this compound and provides standardized protocols for its empirical verification.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | broad singlet | 1H | N-H |
| ~6.0 | singlet | 1H | C4-H (pyrazole ring) |
| ~4.5 | singlet | 2H | -CH₂OH |
| ~3.5 | broad singlet | 1H | -OH |
| ~2.2 | singlet | 3H | -CH₃ |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. The N-H and O-H protons are exchangeable and may not always be observed.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C3 (pyrazole ring) |
| ~140 | C5 (pyrazole ring) |
| ~105 | C4 (pyrazole ring) |
| ~55 | -CH₂OH |
| ~12 | -CH₃ |
Note: These are approximate chemical shifts. Actual values will depend on the experimental conditions.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3300 | Medium | N-H stretch |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1450 | Medium | C=C stretch (pyrazole ring) |
| 1000-1250 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 112.06 | [M]⁺ (Molecular Ion) |
| 113.07 | [M+H]⁺ |
| 135.05 | [M+Na]⁺ |
| 95.06 | [M+H-H₂O]⁺ |
Note: The molecular formula is C₅H₈N₂O, with a molecular weight of 112.13 g/mol . The values presented are for the most abundant isotopes.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm). For ¹H NMR, integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[1] Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.[1]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common method for small, volatile molecules and would likely produce the parent molecular ion and various fragments.[2][3] Electrospray Ionization (ESI) is a softer ionization technique that would likely yield the protonated molecule, [M+H]⁺.[1]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the elemental composition.
Workflow and Visualization
The synthesis and characterization of a novel or known compound like this compound follows a logical progression. The workflow ensures the identity and purity of the synthesized material before its use in further applications.
Caption: A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is essential for its unambiguous identification in a research and development setting. The included generalized experimental protocols offer a standardized approach for the acquisition of NMR, IR, and MS data. The provided workflow illustrates the logical progression from synthesis to structural confirmation. While awaiting the publication of definitive experimental spectra, this guide serves as a valuable resource for scientists working with this versatile pyrazole derivative.
References
The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] Its unique structural features allow for diverse substitutions, leading to a wide array of derivatives with significant biological activities.[1][2] This has made the pyrazole nucleus a "privileged scaffold" in drug discovery, with several pyrazole-containing drugs successfully reaching the market. Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction medication sildenafil, and the anti-obesity agent rimonabant.[1] This technical guide provides a comprehensive overview of the prominent biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic potential. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in the exploration and development of novel pyrazole-based therapeutics.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[3][4] Numerous studies have reported the cytotoxic effects of novel pyrazole compounds against a range of cancer cell lines.
Quantitative Data for Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 µM | [3] |
| Pyrazolo[4,3-c]pyridine Derivative (Compound 41) | MCF7, HepG2 | 1.937, 3.695 µg/mL | [3] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF7 | 0.25 µM | [3] |
| Indole-Pyrazole Derivative (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [3] |
| Indole-Pyrazole Derivative (Compound 34) | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [3] |
Signaling Pathways in Cancer
Many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and NF-κB pathways are two of the most critical cascades often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[5] Pyrazole derivatives have been shown to inhibit components of this pathway, leading to decreased cancer cell viability.[6]
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation and cancer by promoting the transcription of pro-inflammatory and anti-apoptotic genes.[7] Some pyrazole derivatives have been found to inhibit this pathway, thereby reducing inflammation and inducing apoptosis in cancer cells.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)
-
96-well microplate
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
Pyrazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[16][17]
Quantitative Data for Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazolo-pyrazole derivative (17) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [18] |
| Pyrazole-thiazole hybrid (10) | Staphylococcus aureus | 1.9 - 3.9 | [18] |
| Imidazo-pyridine substituted pyrazole (18) | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhimurium | <1 | [18] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli | 62.5 - 125 | [17] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Candida albicans, Aspergillus flavus | 2.9 - 7.8 | [17] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][19][20][21]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Test compound (pyrazole derivative)
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism on a suitable agar plate overnight.
-
Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.[20]
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the prepared microbial suspension.[19]
-
Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[19]
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[21]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]
-
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a successful pyrazole-based anti-inflammatory drug.[8][22] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[14]
Quantitative Data for Anti-inflammatory Activity
| Compound/Derivative | Assay | Inhibition/Effect | Reference |
| Celecoxib | COX-2 Inhibition | ~30-fold more potent than for COX-1 | |
| Etoricoxib | COX-2 Inhibition | 106 times more potent than for COX-1 | |
| Valdecoxib and Rofecoxib | COX-2 Inhibition | ~300 times more potent than for COX-1 |
Signaling Pathway in Inflammation
The anti-inflammatory action of many pyrazole derivatives is mediated through the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.[10]
COX-2 Pathway of Prostaglandin Synthesis
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.[15][20][23][24][25][26][27]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
Test compound (pyrazole derivative)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the pyrazole derivative, vehicle, or positive control to the respective groups, typically via oral gavage, 30-60 minutes before carrageenan injection.[23]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[25]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.
-
Antiviral Activity
Several pyrazole derivatives have been investigated for their antiviral properties against a range of viruses, including both RNA and DNA viruses.[5][28][29][30]
Quantitative Data for Antiviral Activity
| Compound/Derivative | Virus | Assay | EC50/IC50 | Reference |
| Hydrazone 6 | Newcastle disease virus (NDV) | Protection Assay | 100% protection | [5] |
| Pyrazolopyrimidine derivative 7 | Newcastle disease virus (NDV) | Protection Assay | 95% protection | [5] |
| Hydroxyquinoline-pyrazole candidates | SARS-CoV-2, MERS-CoV, HCoV-229E | Plaque Reduction Assay | Potent inhibition at lower concentrations | [28] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[2][18][21][24][31][32][33][34]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
Test compound (pyrazole derivative)
-
Overlay medium (containing agar or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Multi-well plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.[21]
-
-
Virus Neutralization and Infection:
-
Overlay and Incubation:
-
After a viral adsorption period, remove the inoculum and add the overlay medium to restrict the spread of the virus.[21]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells and stain them with a staining solution.
-
Count the number of plaques in each well.[32]
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 or IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Antidiabetic Activity
Pyrazole derivatives have also emerged as promising candidates for the development of antidiabetic agents, with some compounds showing hypoglycemic effects in animal models.[12][34]
Quantitative Data for Antidiabetic Activity
| Compound/Derivative | Assay | Effect | Reference |
| Pyrazolo[3,4-b]pyridine derivatives (7a-d, f-h) | α-amylase inhibition | IC50: 5.10 - 5.21 µM | |
| Pyrazole-3-one with sulphonamide derivative (Compound 4) | Alloxan-induced diabetic rats | Most potent hypoglycemic activity in the series |
Experimental Protocol: Alloxan-Induced Diabetes in Rats
Alloxan is a chemical that selectively destroys pancreatic β-cells, inducing a state of diabetes in experimental animals.[4][18]
Materials:
-
Wistar or Sprague-Dawley rats
-
Alloxan monohydrate
-
Sterile normal saline
-
Glucometer and test strips
-
Test compound (pyrazole derivative)
-
Standard antidiabetic drug (e.g., metformin)
Procedure:
-
Induction of Diabetes:
-
Fast the rats overnight or for a specific period (e.g., 30-36 hours).
-
Administer a single intraperitoneal injection of alloxan (e.g., 150 mg/kg) dissolved in cold sterile saline.
-
Provide the rats with a 5% glucose solution for the next 24 hours to prevent fatal hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 48-72 hours, measure the fasting blood glucose levels. Rats with blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic.[4]
-
-
Compound Treatment and Monitoring:
-
Divide the diabetic rats into groups (e.g., diabetic control, standard drug, and test compound groups).
-
Administer the pyrazole derivative and the standard drug orally for a specified period (e.g., 14-21 days).
-
Monitor blood glucose levels and body weight at regular intervals throughout the treatment period.
-
-
Data Analysis:
-
Compare the blood glucose levels and body weight changes in the treated groups with the diabetic control group to evaluate the antidiabetic efficacy of the pyrazole derivative.
-
Conclusion
The pyrazole scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of pyrazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, underscore their immense potential in medicinal chemistry. The quantitative data, detailed experimental protocols, and visualizations of key signaling pathways provided in this technical guide are intended to serve as a valuable resource for researchers and scientists. Continued exploration of the structure-activity relationships and mechanisms of action of pyrazole derivatives will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.
References
- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 2. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. NF-κB Signaling Pathway Diagram [scispace.com]
- 13. atcc.org [atcc.org]
- 14. broadpharm.com [broadpharm.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. bioagilytix.com [bioagilytix.com]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. NF-κB - Wikipedia [en.wikipedia.org]
- 27. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 28. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. banglajol.info [banglajol.info]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-Substituted Pyrazoles: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Among its various substituted forms, 3,5-disubstituted pyrazoles have garnered significant attention due to their versatile synthesis and broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on providing actionable data and protocols for researchers in drug discovery and development.
Synthetic Methodologies
The construction of the 3,5-disubstituted pyrazole scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction conditions.
Knorr Pyrazole Synthesis
The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by cyclization and dehydration.[1][2]
General Experimental Protocol: Knorr Pyrazole Synthesis [2][3]
-
Reaction Setup: In a round-bottom flask or a 20-mL scintillation vial, combine the 1,3-dicarbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.2 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or 1-propanol. For acid catalysis, add a few drops of glacial acetic acid.[2][3]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) with stirring for 1-3 hours.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Microwave-Assisted Knorr Pyrazole Synthesis:
Microwave irradiation can significantly reduce reaction times and improve yields.[4]
-
Procedure: Combine the 1,3-dicarbonyl compound, hydrazine derivative, and a few drops of acetic acid in a microwave-safe vessel. Irradiate in a microwave reactor at a set temperature (e.g., 100-120°C) for a short duration (e.g., 45-120 seconds). Work-up and purification follow standard procedures.
Ultrasound-Assisted Knorr Pyrazole Synthesis:
Sonication provides an alternative energy source for promoting the reaction.
-
Procedure: In a suitable vessel, dissolve the chalcone (an α,β-unsaturated ketone precursor to a 1,3-dicarbonyl) and thiosemicarbazide in ethanol with KOH. Irradiate the mixture in an ultrasonic bath. This method offers good yields and short reaction times.[5][6]
1,3-Dipolar Cycloaddition
This powerful and atom-economical method involves the [3+2] cycloaddition of a 1,3-dipole, typically a diazo compound, with a dipolarophile, such as an alkyne or an alkene.[7][8] This approach offers high regioselectivity in many cases.
General Experimental Protocol: 1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes [7][9]
-
Generation of Diazo Compound (in situ): Diazo compounds can be hazardous to handle and are often generated in situ. A common method involves the reaction of a tosylhydrazone with a base.
-
Reaction Setup: In a reaction vessel, dissolve the alkyne (1.0 equivalent) in a suitable solvent.
-
Cycloaddition: Add the diazo compound (or its precursors for in situ generation) to the alkyne solution. The reaction can often be performed by heating the mixture. Catalyst-free versions of this reaction are possible, particularly with α-diazocarbonyl substrates, by simply heating the neat mixture.[7][9]
-
Work-up and Purification: After the reaction is complete, the product can be isolated by removing the solvent and purified by column chromatography or recrystallization. For solvent-free reactions, purification may sometimes be unnecessary.[9]
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient route to complex molecules in a single step by combining three or more starting materials. Several MCRs have been developed for the synthesis of 3,5-disubstituted pyrazoles.
General Experimental Protocol: Three-Component Synthesis of Pyrazoles [10][11]
-
Reaction Setup: In a single reaction vessel, combine the aldehyde (1.0 equivalent), a 1,3-dicarbonyl compound (1.0 equivalent), and a hydrazine derivative (1.0 equivalent).
-
Catalyst and Solvent: A variety of catalysts can be employed, including Lewis acids, organocatalysts, or even catalyst-free under certain conditions.[11] Environmentally benign solvents like water or ethanol are often used.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. Microwave or ultrasound irradiation can also be applied to accelerate the reaction.[8][10]
-
Work-up and Isolation: The product often precipitates from the reaction mixture and can be isolated by simple filtration. Further purification can be achieved by recrystallization.
Quantitative Data on Biological Activities
The 3,5-disubstituted pyrazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The following tables summarize key quantitative data for some of these activities.
Anticancer Activity
Many 3,5-disubstituted pyrazoles have demonstrated potent cytotoxic effects against various cancer cell lines.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Pyrazole-indole hybrids | HepG2 | 6.1 - 7.9 | [12] |
| Pyrazole-indole hybrids | HCT-116, MCF-7, A549 | Moderate to excellent | [12] |
| Indenopyrazoles | K562, MCF-7, A549 | 0.021 - 1.7 | [13] |
| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [10] |
| Pyrazolo[1,5-a]pyrimidines (CDK2 inhibitors) | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [10] |
| Novel Pyrazole (PTA-1) | MDA-MB-231 | ~10 | [11] |
Anti-inflammatory Activity
A significant number of 3,5-disubstituted pyrazoles exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrazole-pyridazine hybrids | COX-2 | 1.15 - 56.73 | [7] |
| Pyrazole-pyridazine hybrids (Trimethoxy derivatives) | COX-2 | 1.15 - 1.50 | [7] |
| Diaryl pyrazoles | COX-2 | Comparable to Celecoxib | [14] |
Antimicrobial and Antiviral Activity
The pyrazole scaffold has also been incorporated into agents with activity against various pathogens.
| Compound Class | Organism/Virus | MIC/EC50 | Reference |
| 3,5-Diaryl-1H-pyrazoles | Staphylococcus aureus | MIC: 8 µg/mL | [2] |
| Pyrazole-1-carbothiohydrazide derivatives | Bacteria and Fungi | MIC: 2.9 - 125 µg/mL | [15] |
| Pyrazoline derivatives | Yellow Fever Virus (YFV) | Low micromolar EC50 | [16] |
| Pyrazoline derivatives | SARS-CoV-2 Mpro | IC50: 0.16 µM | [17] |
| 3-Methyl-1,5-diphenyl-1H-pyrazole derivatives | Herpes Simplex Virus type-1 (HSV-1) | IC50 < Acyclovir | [[“]] |
Activity against Neurological Disorders
Certain 3,5-disubstituted pyrazoles have shown potential in targeting enzymes and pathways implicated in neurological disorders.
| Compound Class | Target | IC50 (nM) | Reference |
| 3,5-Diaryl-2-pyrazoline 1-carbothioamides | Acetylcholinesterase (AChE) | 23.47 | [19] |
| 4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide | Acetylcholinesterase (AChE) | 6.36 | [20] |
| Pyrazoline derivatives | Monoamine Oxidase A (MAO-A) | 578.1 - 5619 | [21] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which 3,5-disubstituted pyrazoles exert their effects is crucial for rational drug design. Several key signaling pathways have been identified as targets for this class of compounds.
Inhibition of Cyclooxygenase (COX) Pathway
Many anti-inflammatory pyrazoles function as inhibitors of COX enzymes, which are central to the production of prostaglandins involved in pain and inflammation.
Caption: Selective inhibition of COX-2 by 3,5-disubstituted pyrazoles.
Targeting Kinase Signaling in Cancer
Dysregulation of protein kinase activity is a hallmark of cancer. Pyrazole derivatives have been developed as potent inhibitors of various kinases involved in cancer cell proliferation and survival.
Caption: Inhibition of key kinase signaling pathways by pyrazole derivatives.
Inhibition of Tubulin Polymerization
Some novel pyrazole compounds exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division.
Caption: Disruption of microtubule dynamics by pyrazole-based tubulin inhibitors.
Experimental Workflows in Drug Discovery
The discovery and development of novel 3,5-disubstituted pyrazole-based drugs often follow a structured workflow, from initial screening to lead optimization.
High-Throughput Screening Cascade for Kinase Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing pyrazole-based kinase inhibitors.
Caption: A typical drug discovery workflow for pyrazole-based kinase inhibitors.
Conclusion
3,5-Disubstituted pyrazoles represent a privileged scaffold in medicinal chemistry, offering a remarkable combination of synthetic accessibility and diverse biological activity. The synthetic methodologies outlined in this guide, from the classical Knorr synthesis to modern multicomponent reactions, provide a robust toolkit for the generation of extensive compound libraries. The quantitative biological data presented herein underscore the potential of these compounds in a variety of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. Furthermore, the elucidation of their mechanisms of action and the signaling pathways they modulate provides a rational basis for future drug design and optimization efforts. This technical guide serves as a valuable resource for researchers and scientists, aiming to facilitate the discovery and development of the next generation of pyrazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. consensus.app [consensus.app]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Guide: (3-methyl-1H-pyrazol-5-yl)methanol and the Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction to (3-methyl-1H-pyrazol-5-yl)methanol
This compound is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and synthetic versatility. While specific, in-depth research on this compound is limited, it is recognized as a valuable chemical intermediate. This guide provides an overview of its known properties and places it within the broader context of pyrazole derivatives, for which a wealth of scientific literature exists.
Synonyms and Chemical Identifiers
A clear identification of chemical compounds is crucial for research and development. The following table summarizes the primary synonyms and identifiers for this compound.
| Identifier Type | Value |
| Primary Name | This compound |
| Synonym | (5-methyl-1H-pyrazol-3-yl)methanol |
| CAS Number | 17607-71-5[1] |
| MDL Number | MFCD00159583[1] |
| Molecular Formula | C5H8N2O[1] |
| Molecular Weight | 112.13 g/mol [1] |
The Pyrazole Scaffold in Drug Discovery and Development
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Derivatives of pyrazole have been extensively investigated and have shown a wide range of pharmacological activities.
Biological Activities of Pyrazole Derivatives
Research has demonstrated that various substituted pyrazoles exhibit significant biological effects, including:
-
Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties. A prominent example is Celecoxib, a selective COX-2 inhibitor, which contains a pyrazole core.[4][5]
-
Anticancer Activity: Numerous studies have reported the potential of pyrazole-containing compounds as anticancer agents.[3] They have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.
-
Antimicrobial Activity: The pyrazole scaffold is a key component in the development of new antibacterial and antifungal agents.[2][6]
-
Kinase Inhibition: Pyrazole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.[7]
Due to the limited specific data on this compound, the following table summarizes representative biological activities of various pyrazole derivatives to illustrate the potential of this chemical class.
| Compound Class | Biological Activity | Example Data | Reference |
| Pyrazole Derivatives | Antioxidant | IC50 = 0.98 µmol/mL (DPPH assay) for an ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivative | [6] |
| Pyrazole Derivatives | Antibacterial (S. aureus) | MIC = 1.25 µmol/mL for an ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivative | [6] |
| Pyrazole Derivatives | Anticancer (Human Tumor Cell Lines) | Compound 1a (a Celecoxib derivative) showed significant anticancer activity | [4] |
Note: The data presented above are for pyrazole derivatives and not for this compound itself.
Signaling Pathways
While no specific signaling pathways involving this compound have been elucidated in the available literature, the broader class of pyrazole-based kinase inhibitors is known to interact with various signaling cascades critical in cell proliferation and survival, such as the MAPK/ERK pathway. The general mechanism involves competitive binding to the ATP-binding site of the target kinase, thereby inhibiting its downstream signaling.
Synthesis and Experimental Protocols
General Synthesis of Pyrazole Derivatives
A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following workflow illustrates a general synthetic route.
Example Experimental Protocol: Synthesis of a Pyrazole Derivative
The following is a representative protocol for the synthesis of a pyrazole derivative, adapted from the literature on pyrazole synthesis. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: A solution of a 1,3-dicarbonyl compound (1.0 mmol) and a hydrazine derivative (1.0 mmol) is prepared in a suitable solvent such as ethanol (10 mL) in a round-bottomed flask.
-
Catalyst Addition: A catalytic amount of an acid or base may be added if required.
-
Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified time, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
Example Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution Method)
This protocol describes a general method for assessing the antibacterial activity of a compound.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a pyrazole derivative with potential as a synthetic building block. While direct biological data for this specific molecule is scarce, the broader pyrazole class of compounds exhibits a remarkable range of biological activities, making them a continued focus of research in drug discovery. The synthetic versatility of the pyrazole scaffold allows for the generation of diverse libraries of compounds for screening and development. Further investigation into the specific properties and applications of this compound is warranted to fully understand its potential.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
Health and Safety Information for (3-methyl-1H-pyrazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for (3-methyl-1H-pyrazol-5-yl)methanol (CAS No. 17607-71-5). Due to the limited availability of data specific to this compound, information from closely related pyrazole derivatives has been included to provide a more comprehensive overview of potential hazards. All laboratory work should be conducted by trained professionals in a well-ventilated area with appropriate personal protective equipment.
Chemical Identification and Physical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Methyl-5-(hydroxymethyl)pyrazole, 5-Methyl-1H-pyrazole-3-methanol |
| CAS Number | 17607-71-5[1][2][3][4] |
| Molecular Formula | C5H8N2O[3][4] |
| Molecular Weight | 112.13 g/mol [4] |
| Appearance | Colorless liquid[1] |
| Solubility | Soluble in water and common organic solvents[1] |
Hazard Identification and Classification
Based on available data, this compound is classified as an irritant.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning
Pictogram:
Toxicological Summary
| Compound | Test | Species | Route | Dose/Concentration | Result | Reference |
| 3-Methyl-1-phenyl-2-pyrazoline-5-one | Acute toxicity | Not specified | Oral | - | Harmful if swallowed (H302) | [5] |
| 4-Methylpyrazole | Long-term study (38 weeks) | Rat | Oral (in drinking water) | Not specified | No observed impairment of liver or kidney function; no clinical symptoms of toxicity. | [6][7] |
| Pyrazole Derivatives (general) | Cytotoxicity (Brine Shrimp Lethality Assay) | Brine Shrimp | - | IC50: 19.50 - 38 ppm | Varying degrees of cytotoxicity observed. | [8] |
First Aid Measures
In the event of exposure to this compound, the following first aid procedures are recommended:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[9]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[11]
Handling and Storage
-
Handling: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area. Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[9][12]
-
Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.[10]
Potential Signaling Pathways and Mechanisms of Toxicity of Pyrazole Derivatives
While the specific mechanism of toxicity for this compound has not been elucidated, studies on other pyrazole derivatives suggest several potential pathways:
-
Inhibition of Alcohol Dehydrogenase (ADH): Some pyrazoles, such as 4-methylpyrazole, are potent inhibitors of ADH.[6][13] This is the basis for the use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning. By inhibiting ADH, it prevents the metabolic conversion of these alcohols to their toxic metabolites.
-
Modulation of Oxidative Stress: Certain pyrazole derivatives have been shown to exhibit both antioxidant and pro-oxidant effects, depending on the concentration and cellular environment. These effects can be mediated through the regulation of NADPH oxidase and mitochondrial respiration.[14]
-
Enzyme Inhibition: Various pyrazole-containing pharmaceuticals act by inhibiting specific enzymes, such as PARP and JAK.[15] While these are therapeutic actions, off-target enzyme inhibition could be a potential mechanism of toxicity.
Below are diagrams illustrating a general experimental workflow for cytotoxicity testing and a simplified representation of the role of ADH in methanol toxicity, which can be inhibited by certain pyrazoles.
Experimental Protocols for Hazard Evaluation
Detailed experimental protocols for the safety evaluation of this compound are not publicly available. However, based on studies of other pyrazole derivatives, the following general methodologies are commonly employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost preliminary toxicity screening method.
Principle: The assay determines the lethal concentration of a compound to brine shrimp (Artemia salina) nauplii. A positive correlation has been found between brine shrimp toxicity and cytotoxicity in some human cancer cell lines.
General Protocol:
-
Hatching of Brine Shrimp: Hatch brine shrimp eggs in artificial seawater under constant illumination and aeration for approximately 48 hours.
-
Preparation of Test Solutions: Prepare various concentrations of this compound in artificial seawater.
-
Exposure: Transfer a specific number of brine shrimp nauplii (e.g., 10-15) into vials containing the test solutions. Include a negative control (seawater only).
-
Incubation: Incubate the vials for 24 hours under illumination.
-
Counting of Survivors: After 24 hours, count the number of surviving nauplii in each vial.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other statistical methods.[8]
References
- 1. chembk.com [chembk.com]
- 2. chemical-label.com [chemical-label.com]
- 3. pschemicals.com [pschemicals.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pnas.org [pnas.org]
- 14. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold in Proteomics: A Technical Guide to Unlocking Target Engagement and Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3][4] The compound (3-methyl-1H-pyrazol-5-yl)methanol) , while commercially available for proteomics research, exists in the scientific literature primarily as a structural motif within this broader, highly active class of molecules.[5] This guide explores the significant potential of the pyrazole scaffold in proteomics research, using this compound as a foundational structure for hypothetical proteomics applications. We will delve into the methodologies for target identification, summarize quantitative data for various pyrazole derivatives, and provide detailed experimental workflows and pathway diagrams to empower researchers in their drug discovery efforts.
The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole ring system is a versatile scaffold for designing potent and selective kinase inhibitors.[4] Its unique structure allows for key interactions within the ATP-binding pocket of kinases, and appropriate substitutions on the ring can significantly enhance potency and selectivity.[3][4] Many pyrazole derivatives function as ATP-competitive inhibitors, effectively blocking the signaling cascades that drive cancer cell proliferation and survival.[4]
Key Signaling Pathways Targeted by Pyrazole Derivatives
Pyrazole-based inhibitors have been developed against a multitude of kinases involved in oncogenic signaling pathways, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[3][6]
-
EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, driving cell growth and proliferation.[2][3]
-
PI3K/AKT/mTOR Pathway: A central signaling node that regulates cell growth, survival, and metabolism.[3]
-
RAF/MEK/ERK (MAPK) Pathway: A critical pathway that relays extracellular signals to the nucleus to control gene expression and cell division.[6]
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle.[2]
Below is a representative diagram of the VEGFR signaling pathway, a common target for pyrazole-based inhibitors.
Caption: VEGFR signaling pathway and the inhibitory action of a pyrazole-based compound.
Quantitative Data: Bioactivity of Pyrazole Derivatives
Structure-activity relationship (SAR) studies have generated a wealth of quantitative data on the efficacy of various pyrazole derivatives against different kinases and cancer cell lines. This data is crucial for guiding the design of more potent and selective inhibitors.
| Compound Class/Name | Target(s) | IC50 Value(s) | Cancer Cell Line(s) | IC50 Value(s) |
| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | Not specified | MCF7 (Breast) | 1.937 µg/mL | |
| HepG2 (Liver) | 3.695 µg/mL | |||
| Pyrazolo[4,3-c]pyridine derivative (Compound 42) | Not specified | HCT116 (Colon) | 2.914 µg/mL | |
| Pyrazole carbaldehyde derivative (Compound 43) | PI3 Kinase | MCF7 (Breast) | 0.25 µM | |
| Fused Pyrazole derivative (Compound 50) | EGFR, VEGFR-2 | 0.09 µM, 0.23 µM | HepG2 (Liver) | 0.71 µM |
| Pyrazolone-pyrazole derivative (Compound 27) | VEGFR-2 | MCF7 (Breast) | 16.50 µM | |
| Ferrocene-pyrazole hybrid (47c) | EGFR | HCT-116 (Colon) | 3.12 µM | |
| HL60 (Leukemia) | 6.81 µM |
This table summarizes data from multiple sources.[2][3] IC50 values represent the concentration of the compound required to inhibit the activity of the target or the growth of the cells by 50%.
Proteomics Applications: Target Identification and Engagement
A key challenge in drug discovery is identifying the specific protein targets of a bioactive small molecule. Chemical proteomics provides a powerful set of tools to address this challenge.[7] A compound like this compound can be chemically modified to create a "chemical probe" for use in proteomics experiments.
Hypothetical Chemical Probe Synthesis and Workflow
The hydroxyl group on this compound provides a convenient chemical handle for modification. It can be derivatized to include a linker and a reporter tag (e.g., biotin for affinity purification or a clickable alkyne group). This creates a probe that retains the core pyrazole scaffold for target binding while allowing for the isolation and identification of interacting proteins.
The general workflow for a chemical proteomics experiment to identify the targets of a pyrazole-based probe is as follows:
-
Probe Synthesis: Modify the parent compound (e.g., this compound) with a linker and a tag.
-
Cell Lysate Incubation: Treat cell lysates or live cells with the chemical probe.
-
Affinity Purification: Use the tag (e.g., biotin) to pull down the probe along with its bound proteins using streptavidin beads.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are specifically enriched in the probe-treated sample compared to a negative control.
Caption: A generalized workflow for target identification using a pyrazole-based chemical probe.
Detailed Experimental Protocols
Protocol 1: General Synthesis of a Biotinylated Pyrazole Probe
This protocol is a hypothetical adaptation for creating a chemical probe from a pyrazole alcohol.
Materials:
-
This compound
-
Linker with a terminal carboxylic acid and a protected amine (e.g., Fmoc-NH-(PEG)n-COOH)
-
Biotin-NHS ester
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Anhydrous solvents (DMF, DCM)
-
Silica gel for column chromatography
Procedure:
-
Esterification: React this compound with the carboxylic acid of the PEG linker under standard esterification conditions (e.g., DCC/DMAP or HATU/DIPEA in anhydrous DCM) to form an ester bond. Purify the product by column chromatography.
-
Deprotection: Remove the Fmoc protecting group from the amine terminus of the linker by treating with a solution of 20% piperidine in DMF. Monitor the reaction by TLC. Once complete, remove the solvent under vacuum.
-
Biotinylation: Dissolve the deprotected intermediate in anhydrous DMF and react it with Biotin-NHS ester in the presence of a non-nucleophilic base like DIPEA.
-
Purification: Purify the final biotinylated probe using reverse-phase HPLC to achieve high purity. Confirm the structure and mass using NMR and high-resolution mass spectrometry.
Protocol 2: Affinity Purification of Target Proteins
Materials:
-
Cell culture flasks and media
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated pyrazole probe and a negative control (e.g., DMSO or an inactive analog)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin)
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate). Determine protein concentration using a BCA assay.
-
Probe Incubation: Aliquot equal amounts of protein lysate (e.g., 1-5 mg) for the probe and control samples. Add the biotinylated pyrazole probe to the treatment sample and the control to the control sample. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Bead Incubation: Add pre-washed streptavidin magnetic beads to each lysate sample and incubate for another 1-2 hours at 4°C to capture the probe-protein complexes.
-
Washing: Place the tubes on a magnetic rack to pellet the beads. Remove the supernatant and wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For mass spectrometry, a common method is on-bead digestion. Add a solution of urea to denature the proteins, followed by reduction (DTT), alkylation (iodoacetamide), and finally digestion with trypsin overnight.
-
Sample Preparation for MS: After digestion, collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or similar device before LC-MS/MS analysis.
Conclusion
While direct proteomics applications of this compound are not yet prevalent in the literature, the broader family of pyrazole derivatives represents a rich field for chemical biology and proteomics research.[8][9] Their proven success as kinase inhibitors makes them ideal candidates for development into chemical probes to explore complex signaling networks, identify novel drug targets, and understand mechanisms of drug resistance. The workflows and protocols outlined in this guide provide a solid foundation for researchers to leverage the power of the pyrazole scaffold in their proteomics-driven drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-methyl-1H-pyrazol-5-yl)methanol from Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (3-methyl-1H-pyrazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. The synthesis is a two-step process commencing with the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form a stable pyrazole intermediate, followed by the reduction of the ester functionality to the desired primary alcohol.
The protocols provided are based on established chemical principles and published synthetic methodologies, ensuring a reliable and reproducible procedure suitable for a research and development setting.
Synthesis Overview
The synthesis of this compound from hydrazine is achieved through a two-step reaction sequence. The initial step involves a Knorr-type pyrazole synthesis, where hydrazine hydrate is reacted with ethyl 2,4-dioxovalerate to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate. This intermediate is then isolated and subsequently reduced using lithium aluminum hydride (LiAlH₄) to afford the target compound, this compound.
Logical Relationship of the Synthesis Pathway
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This protocol details the formation of the pyrazole ring through the reaction of hydrazine hydrate with ethyl 2,4-dioxovalerate.
Materials:
-
Ethyl 2,4-dioxovalerate
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate in a mixture of ethanol and a catalytic amount of acetic acid (e.g., 100:1 v/v).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrazine monohydrate dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.
-
Pour the reaction mixture into water and add a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate as a white solid. The product can be used in the next step without further purification.
Experimental Workflow for Step 1
Caption: Workflow for the synthesis of the pyrazole intermediate.
Step 2: Synthesis of this compound
This protocol describes the reduction of the ester intermediate to the target alcohol using lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (N₂ or Ar)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride in anhydrous THF in the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then gently reflux for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water.
-
Acidify the mixture to a pH of approximately 2 with 1 M HCl to dissolve the aluminum salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow for Step 2
Caption: Workflow for the reduction to the final product.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate, Ethyl 2,4-dioxovalerate | EtOH, AcOH | 0 to RT | 15 | ~74-97% |
| 2 | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | LiAlH₄, Anhydrous THF | 0 to Reflux | 4 | ~70-85% |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | White Solid | 6.55 (s, 1H), 4.34 (q, J = 7.1 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.1 Hz, 3H)[1] | ~162 (C=O), ~148 (C3), ~140 (C5), ~106 (C4), ~61 (OCH₂), ~14 (OCH₂CH₃), ~11 (CH₃) |
| This compound | C₅H₈N₂O | 112.13 | Off-white Solid | ~6.15 (s, 1H), ~4.60 (s, 2H), ~2.25 (s, 3H), ~1.50 (br s, 1H, OH) | ~149 (C5), ~148 (C3), ~102 (C4), ~57 (CH₂OH), ~11 (CH₃) |
Note: NMR data for this compound is predicted based on typical chemical shifts for similar structures.
References
Application Notes: One-Pot Synthesis of Substituted Pyrazoles
Introduction
Substituted pyrazoles represent a privileged class of N-heterocyclic compounds that are fundamental building blocks in medicinal chemistry and materials science.[1] Molecules containing the pyrazole nucleus exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties, leading to their incorporation into numerous commercially available drugs like Celecoxib and Viagra.[1][2] Consequently, the development of efficient, cost-effective, and environmentally benign synthetic methodologies for their preparation is a significant goal in organic synthesis.[1]
Traditionally, pyrazoles are synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines, a method known as the Knorr pyrazole synthesis.[3][4][5] While effective, this and other classical methods can suffer from drawbacks such as harsh reaction conditions, limited substrate scope, or the need for pre-functionalized starting materials.[6]
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like substituted pyrazoles.[7] These reactions combine three or more reactants in a single reaction vessel, proceeding through a cascade of bond-forming events to construct the final product without the need to isolate intermediates. This approach aligns with the principles of green chemistry by maximizing atom economy, reducing solvent waste and purification steps, and saving time and resources.[7] Various MCR strategies, including three, four, and even five-component reactions, have been successfully developed, often utilizing readily available starting materials such as aldehydes, ketones, β-ketoesters, malononitrile, and hydrazine derivatives.[7][8]
These advanced synthetic protocols may employ catalysts ranging from simple organic bases like piperidine to p-toluenesulfonic acid (p-TsOH), ionic liquids, or biocatalysts.[1][6][8][9] Furthermore, non-conventional energy sources like microwave and ultrasound irradiation are often used to accelerate reaction rates and improve yields.[8][10] This document provides detailed protocols for several one-pot synthetic methods for preparing substituted pyrazoles, catering to researchers in drug discovery and process development.
Visualized Experimental Workflows
References
- 1. jocpr.com [jocpr.com]
- 2. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
Green Synthesis of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Pyrazole derivatives, a critical scaffold in numerous pharmaceuticals, are increasingly being synthesized using green chemistry principles to reduce waste, minimize energy consumption, and eliminate the use of hazardous materials.[1][2][3] This document provides detailed application notes and experimental protocols for several key green synthetic methods for pyrazole derivatives, including microwave-assisted, ultrasound-assisted, and water-based syntheses.
Principles of Green Pyrazole Synthesis
Conventional methods for synthesizing pyrazole derivatives often involve hazardous solvents, harsh reaction conditions, and stoichiometric reagents, posing significant environmental challenges.[1] Green synthetic approaches aim to mitigate these issues by adhering to principles such as:
-
Use of Green Solvents: Replacing traditional organic solvents with environmentally friendly alternatives like water.[4][5]
-
Alternative Energy Sources: Employing microwave irradiation and ultrasonication to accelerate reactions, often leading to higher yields and shorter reaction times.[1][6]
-
Catalysis: Utilizing reusable catalysts to minimize waste.[4][5]
-
Solvent-Free Conditions: Conducting reactions in the absence of a solvent to reduce environmental impact.[1][7]
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various studies, comparing different green synthesis methods for pyrazole derivatives with conventional heating.
| Pyrazole Derivative Type | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1,3,5-Trisubstituted Pyrazoles | Microwave-Assisted | Zinc Triflate (10 mol%) | Solvent-free | 80-120 | 25 min | 92-99 | [8] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | None | Ethanol | N/A (270 W) | 3-5 min | 82-98 | [8] |
| Phenyl-1H-pyrazoles | Microwave-Assisted | Acetic Acid (catalytic) | Ethanol | 60 | 5 min | 91-98 | |
| Phenyl-1H-pyrazoles | Conventional Heating | Acetic Acid (catalytic) | Ethanol | 75 | 2 hours | 73-90 | [9] |
| Pyrazolo[1,5-a]pyrimidines | Microwave-Assisted | Acetic Acid | Acetic Acid | 120 | 10-15 min | 71-89 | |
| 4-Arylidenepyrazolones | Microwave-Assisted | None | Solvent-free | N/A (420 W) | 10 min | ~83 | [10] |
| Pyranopyrazoles | Ultrasound-Assisted | Piperidine | Ethanol | Room Temp | 25-30 min | 90-96 | [11] |
| Tetrasubstituted Pyrazoles | Aqueous Synthesis | Cetyltrimethylammonium Bromide (CTAB) | Water | Room Temp | N/A | High Yields | [4][5] |
| Pyrazole-3-carboxylates | "On Water" Synthesis | Semicarbazide Hydrochloride | Water | N/A | N/A | High Yields | [12] |
| 1H-Pyrazole-3,5-dicarboxylates | Catalyst-Free | None | Solvent-free | N/A | N/A | 95 | [7][13] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for green pyrazole synthesis, highlighting the key advantages and decision-making processes involved.
Caption: General workflow for green pyrazole synthesis.
Caption: Key advantages of different green synthesis methods.
Detailed Experimental Protocols
The following protocols are adapted from the literature and provide a starting point for the green synthesis of pyrazole derivatives.
Protocol 1: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles from Chalcones[9]
This protocol describes the rapid and efficient synthesis of pyrazole derivatives from chalcones and hydrazine derivatives under microwave irradiation.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone derivative (1.0 mmol) and the appropriate hydrazine derivative (1.2 mmol).[9]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (~2 drops) to the vial.[9]
-
Seal the vial securely and place it in the microwave reactor.[14]
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.[9]
-
Collect the resulting solid by vacuum filtration.
-
Wash the precipitate with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[9]
Protocol 2: Ultrasound-Assisted Synthesis of Pyranopyrazoles[11]
This multicomponent reaction utilizes ultrasound irradiation to synthesize dihydropyrano[2,3-c]pyrazoles in an environmentally friendly manner.
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol
-
Piperidine (catalyst)
-
Ultrasound bath
Procedure:
-
In a suitable reaction vessel, mix ethyl acetoacetate (1 mmol), an aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Place the reaction vessel in an ultrasound bath and irradiate at room temperature for 25-30 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield the pure pyranopyrazole derivative.
Protocol 3: Aqueous Synthesis of Tetrasubstituted Pyrazoles[4][5]
This one-pot synthesis is performed in water, a green and abundant solvent, using a surfactant catalyst.
Materials:
-
Arylaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine or Hydrazine hydrate (1 mmol)
-
Cetyltrimethylammonium bromide (CTAB)
-
Water
Procedure:
-
To a mixture of the arylaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine or hydrazine hydrate (1 mmol) in water, add a catalytic amount of cetyltrimethylammonium bromide (CTAB).[4][5]
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated by simple filtration.
-
Wash the solid product with water and dry. Further purification can be achieved by recrystallization if necessary.
Protocol 4: Catalyst-Free Synthesis of 1H-Pyrazole-3,5-dicarboxylates[7][13]
This method describes the synthesis of pyrazoles via a 1,3-dipolar cycloaddition under solvent-free and catalyst-free conditions.
Materials:
-
α-Diazocarbonyl substrate (e.g., ethyl diazoacetate) (1.1 mmol)
-
Alkyne (e.g., diethyl acetylenedicarboxylate) (1.0 mmol)
Procedure:
-
In a round-bottom flask, charge the α-diazocarbonyl substrate (1.1 mmol) and the alkyne (1.0 mmol).
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the specific substrates used.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, the excess reagent can be removed under vacuum to afford the pure pyrazole product, often without the need for further purification.[7][13]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: (3-methyl-1H-pyrazol-5-yl)methanol as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3-methyl-1H-pyrazol-5-yl)methanol as a key intermediate in the synthesis of biologically active compounds. The protocols and data presented are intended to facilitate its use in drug discovery and development.
Introduction
This compound is a heterocyclic alcohol containing a pyrazole ring, which is a common scaffold in many pharmaceutical agents.[1][2] Its bifunctional nature, possessing both a reactive hydroxyl group and a pyrazole core, makes it a valuable building block for creating diverse molecular architectures. This intermediate is particularly prominent in the synthesis of kinase inhibitors and analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[3][4][5]
Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 17607-71-5[1] |
| Molecular Formula | C5H8N2O[1] |
| Molecular Weight | 112.13 g/mol [1] |
| Purity | Typically ≥97%[1] |
| Storage | 2-8 °C[1] |
Applications in Medicinal Chemistry
The pyrazole moiety is a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with various biological targets. This compound serves as a precursor to introduce this important pharmacophore into larger molecules.
2.1. Synthesis of Kinase Inhibitors
Kinases are crucial targets in oncology and inflammation research. The pyrazole ring can act as a hinge-binding motif in many kinase inhibitors. Derivatives of this compound have been utilized in the synthesis of inhibitors for several kinases, including c-Met, JNK3, ERK, and RIPK3.[6][7][8]
-
c-Met Kinase: The c-Met receptor tyrosine kinase is implicated in tumor growth and metastasis. Pyrazolo[3,4-b]pyridine and related scaffolds synthesized from pyrazole precursors have shown potent inhibitory activity against c-Met.[6]
-
JNK3: c-Jun N-terminal kinase 3 (JNK3) is a potential therapeutic target for neurodegenerative diseases. 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed as selective JNK3 inhibitors.[7]
-
ERK and RIPK3 Kinases: These kinases are involved in cancer cell signaling pathways. 1,3,5-trisubstituted-1H-pyrazole derivatives have been developed as modulators of ERK and RIPK3.[8]
2.2. Synthesis of Celecoxib Analogues and Other Bioactive Molecules
This compound and its derivatives are instrumental in creating analogues of Celecoxib, a selective COX-2 inhibitor.[3][4][5] These analogues are explored for improved anti-inflammatory, analgesic, and even anticancer properties.[4] The pyrazole core is a key structural feature of 1,5-diarylpyrazole compounds, a class of potent and selective COX-2 inhibitors.[5]
Experimental Protocols
3.1. General Workflow for Synthesis of Pyrazole-based Bioactive Molecules
The following diagram illustrates a generalized workflow for the utilization of this compound in a multi-step synthesis.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. scbt.com [scbt.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (3-methyl-1H-pyrazol-5-yl)methanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (3-methyl-1H-pyrazol-5-yl)methanol scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Pyrazole derivatives have garnered significant attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and protein kinase inhibitory properties.[1][2] The presence of a reactive hydroxymethyl group on the pyrazole ring of this compound allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological activities. This document provides an overview of the applications of this scaffold, along with detailed protocols for the synthesis and biological evaluation of its derivatives.
Data Presentation: Biological Activities of Pyrazole Derivatives
The following table summarizes the in vitro biological activities of various pyrazole derivatives, showcasing the potential of this heterocyclic core in drug discovery. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic promise of the pyrazole scaffold.
| Compound ID | Target/Assay | Cell Line(s) | IC50/GI50 (µM) | Therapeutic Area | Reference |
| Compound 5b | Tubulin Polymerization Inhibition | - | 7.30 | Anticancer | [3] |
| Tumor Cell Growth Inhibition | K562 | 0.021 | Anticancer | [3] | |
| MCF-7 | 1.7 | Anticancer | [3] | ||
| A549 | 0.69 | Anticancer | [3] | ||
| Compound 22 | EGFR Kinase Inhibition | - | 0.6124 | Anticancer | [4] |
| Cytotoxicity | MCF-7 | 2.82 | Anticancer | [4] | |
| A549 | 3.51 | Anticancer | [4] | ||
| HeLa | 4.19 | Anticancer | [4] | ||
| PC3 | 5.76 | Anticancer | [4] | ||
| Compound 23 | EGFR Kinase Inhibition | - | 0.5132 | Anticancer | [4] |
| Cytotoxicity | MCF-7 | 3.15 | Anticancer | [4] | |
| A549 | 4.28 | Anticancer | [4] | ||
| HeLa | 5.33 | Anticancer | [4] | ||
| PC3 | 6.28 | Anticancer | [4] | ||
| Compound 24 | EGFR Kinase Inhibition (wild-type) | - | 0.016 | Anticancer | [4] |
| EGFR Kinase Inhibition (T790M mutant) | - | 0.236 | Anticancer | [4] | |
| Cytotoxicity | A549 | 8.21 | Anticancer | [4] | |
| HCT116 | 19.56 | Anticancer | [4] | ||
| Compound 33 | CDK2 Kinase Inhibition | - | 0.074 | Anticancer | [4] |
| Cytotoxicity | HCT116 | <23.7 | Anticancer | [4] | |
| MCF-7 | <23.7 | Anticancer | [4] | ||
| HepG2 | <23.7 | Anticancer | [4] | ||
| A549 | <23.7 | Anticancer | [4] | ||
| Compound 34 | CDK2 Kinase Inhibition | - | 0.095 | Anticancer | [4] |
| Cytotoxicity | HCT116 | <23.7 | Anticancer | [4] | |
| MCF-7 | <23.7 | Anticancer | [4] | ||
| HepG2 | <23.7 | Anticancer | [4] | ||
| A549 | <23.7 | Anticancer | [4] |
Experimental Protocols
General Synthesis of Pyrazole Derivatives from this compound
This protocol describes a general two-step process for the synthesis of pyrazole derivatives, starting with the oxidation of the alcohol to an aldehyde, followed by a condensation reaction.
Step 1: Oxidation of this compound to 3-methyl-1H-pyrazole-5-carbaldehyde
-
Materials: this compound, Manganese (IV) oxide (MnO₂), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of this compound (1 eq.) in dichloromethane (DCM), add activated manganese (IV) oxide (5-10 eq.).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-1H-pyrazole-5-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of a Chalcone Derivative
-
Materials: 3-methyl-1H-pyrazole-5-carbaldehyde, an appropriate acetophenone derivative, sodium hydroxide (NaOH), ethanol.
-
Procedure:
-
Dissolve 3-methyl-1H-pyrazole-5-carbaldehyde (1 eq.) and the desired acetophenone derivative (1 eq.) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq.) dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of synthesized pyrazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Materials: Synthesized pyrazole derivatives, cancer cell lines (e.g., MCF-7, A549, HCT116), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of pyrazole derivatives against a specific protein kinase.
-
Materials: Synthesized pyrazole derivatives, recombinant active kinase, kinase-specific substrate, ATP, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in the appropriate buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then measured using a luciferase/luciferin reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Mandatory Visualizations
Caption: Kinase Inhibition by a Pyrazole Derivative.
Caption: Drug Discovery Workflow.
References
Application Notes and Protocols: Pyrazole Compounds as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, prominently as potent and selective enzyme inhibitors. This has led to the development of several clinically successful drugs targeting a range of enzymes implicated in various diseases, including cancer, inflammation, and cardiovascular conditions.[1][2][3][4][5][6][7][8]
These application notes provide an overview of the role of pyrazole compounds as inhibitors of key enzyme families, including protein kinases, cyclooxygenases (COX), and xanthine oxidase (XO). Detailed protocols for evaluating the inhibitory activity of pyrazole-based compounds are also presented to aid researchers in their drug discovery and development efforts.
Key Enzyme Targets and Mechanisms of Action
Pyrazole-containing compounds have been successfully developed to target a variety of enzymes. The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties and facilitating strong interactions with the enzyme's active site through hydrogen bonding and other non-covalent interactions.[9]
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signal transduction pathways by catalyzing the phosphorylation of specific protein substrates.[2] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[2][3] Pyrazole derivatives have emerged as a significant class of protein kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[1][2][3]
Examples of FDA-approved pyrazole-based kinase inhibitors include:
-
Crizotinib: An inhibitor of ALK and ROS1 kinases for the treatment of non-small cell lung cancer.[2][7]
-
Ruxolitinib: A JAK1 and JAK2 inhibitor for the treatment of myelofibrosis.[2][7]
-
Encorafenib: A BRAF kinase inhibitor for the treatment of melanoma.[2]
-
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.[7][9]
The pyrazole scaffold is a key component in the design of both type I (ATP-competitive) and type II (binding to the inactive conformation) kinase inhibitors.[2]
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins, from arachidonic acid. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a key role in inflammation.[10][11] Pyrazole derivatives, most notably Celecoxib, have been developed as selective COX-2 inhibitors for the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11]
Xanthine Oxidase (XO) Inhibitors
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.[12][13] Pyrazole-based compounds have been investigated as potent inhibitors of xanthine oxidase, offering a therapeutic strategy for managing these conditions.[12][13][14][15]
Data Presentation: Inhibitory Activities of Pyrazole Compounds
The following tables summarize the quantitative data for selected pyrazole compounds against their respective enzyme targets.
Table 1: Pyrazole-Based Protein Kinase Inhibitors
| Compound Name | Target Kinase | IC50 / Ki | Cell Line (for cellular IC50) | Reference |
| Ruxolitinib | JAK1 | ~3 nM (IC50) | - | [2] |
| Ruxolitinib | JAK2 | ~3 nM (IC50) | - | [2] |
| Afuresertib | Akt1 | 0.08 nM (Ki), 1.3 nM (IC50) | HCT116 | [1] |
| Compound 6 | Aurora A | 0.16 µM (IC50) | HCT116, MCF7 | [1] |
| Compound 10 | Bcr-Abl | 14.2 nM (IC50) | K562 | [1] |
| Gandotinib | JAK2 | - | - | [2] |
| Povorcitinib | JAK1 | - | - | [2] |
| Izencitinib | JAK (non-selective) | - | - | [2] |
Table 2: Pyrazole-Based Cyclooxygenase (COX) Inhibitors
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a | COX-2 | 19.87 | - | [16] |
| Compound 3b | COX-2 | 39.43 | 22.21 | [16] |
| Compound 4a | COX-2 | 61.24 | 14.35 | [16] |
| Compound 5b | COX-2 | 38.73 | 17.47 | [16] |
| Compound 5e | COX-2 | 39.14 | 13.10 | [16] |
| Compound 4c | COX-1 | 9.835 µM | 2.14 | [17] |
| Compound 4c | COX-2 | 4.597 µM | 2.14 | [17] |
| Compound 5b | COX-1 | 4.909 µM | 1.49 | [17] |
| Compound 5b | COX-2 | 3.289 µM | 1.49 | [17] |
Table 3: Pyrazole-Based Xanthine Oxidase (XO) Inhibitors
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Pyrazole Derivative | Xanthine Oxidase | 0.83 | [12] |
| Thiazolo-pyrazolyl V(q) | Xanthine Oxidase | 6.5 - 9 | [13] |
| Thiazolo-pyrazolyl V(o) | Xanthine Oxidase | 6.5 - 9 | [13] |
| Thiazolo-pyrazolyl V(h) | Xanthine Oxidase | 6.5 - 9 | [13] |
Mandatory Visualizations
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole compounds.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Assessment of (3-methyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of interest in pharmaceutical research and drug development due to its pyrazole core, a scaffold present in numerous biologically active molecules. The purity of this compound is critical for ensuring the reliability of research data and the safety and efficacy of potential drug candidates. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, covering chromatographic and spectroscopic techniques.
Analytical Methods Overview
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for separating and quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for absolute purity determination (qNMR).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate this compound from potential process-related impurities and degradation products.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3.1.2. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
3.1.3. Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.
3.2.1. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
3.2.2. Sample Preparation
Dissolve approximately 5 mg of the sample in 1 mL of methanol.
3.2.3. Data Analysis
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantitation can be performed using an internal standard if required.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2]
3.3.1. qNMR Protocol
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into an NMR tube.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and dissolve the sample and internal standard completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard to allow for full relaxation of all protons.
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.[3][4]
3.4.1. Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
3.4.2. Analysis of Stressed Samples
Analyze the stressed samples using the developed HPLC method to separate the degradation products from the parent compound. The structures of significant degradation products can be elucidated using LC-MS/MS and NMR.
Data Presentation
Table 1: Summary of Analytical Methods for Purity Assessment
| Analytical Method | Purpose | Key Parameters | Expected Outcome |
| HPLC | Purity determination and impurity profiling | C18 column, gradient elution with acidified water/acetonitrile | Separation of the main compound from non-volatile impurities. Purity is reported as area %. |
| GC-MS | Identification and quantification of volatile impurities | DB-5ms column, temperature programming | Detection of residual solvents and other volatile byproducts. |
| qNMR | Absolute purity determination | ¹H NMR with a certified internal standard | Provides a highly accurate and precise purity value without the need for a specific reference standard of the analyte. |
| Forced Degradation | Identification of potential degradation products | Acid, base, oxidation, heat, light | Establishes the stability-indicating capability of the analytical methods and provides insight into the degradation pathways. |
Visualizations
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. library.dphen1.com [library.dphen1.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Application Notes and Protocols for N-Alkylation of Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of pyrazole rings, a critical transformation in the synthesis of a wide array of biologically active compounds. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals and agrochemicals.[1][2][3] The strategic placement of substituents on the pyrazole nitrogen atoms is a key method for modulating the physicochemical and pharmacological properties of these molecules.[4]
This document outlines several common and effective methods for pyrazole N-alkylation, including classical approaches with bases and alkyl halides, phase transfer catalysis, and acid-catalyzed methods. Particular attention is given to the challenge of regioselectivity in unsymmetrical pyrazoles, a crucial consideration for targeted synthesis.
Factors Influencing Regioselectivity
The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of two regioisomers, N1 and N2. The outcome of the reaction is influenced by several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2][5]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the reaction pathway.[6]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regioselectivity.[1][6] For example, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation.[6] Conversely, a magnesium-catalyzed approach has been developed for highly regioselective N2-alkylation.[7]
-
Alkylating Agent: The nature of the alkylating agent also plays a role in determining the isomeric ratio.[6]
Caption: Factors influencing the regioselectivity of N-alkylation.
Quantitative Data Summary
The following tables summarize the yields and regioselectivity for various N-alkylation protocols.
Table 1: N1-Selective Alkylation using NaH in THF [6]
| Pyrazole Substrate | Alkylating Agent | Product | Yield (%) |
| Substituted Pyrazole | Alkyl Halide | N1-Alkyl Pyrazole | High |
Table 2: Magnesium-Catalyzed N2-Selective Alkylation [7]
| Pyrazole Substrate | Alkylating Agent | Catalyst | Regioselectivity (N2:N1) | Yield (%) |
| 3-Substituted Pyrazole | α-bromoacetates | MgBr₂ | 76:24 to 99:1 | 44-90 |
| 3,4-Disubstituted Pyrazole | α-bromoacetamides | MgBr₂ | 76:24 to 99:1 | 44-90 |
Table 3: Acid-Catalyzed Alkylation with Trichloroacetimidates [2]
| Pyrazole Substrate | Trichloroacetimidate | Catalyst | Product | Yield (%) |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | N-Phenethyl-4-chloropyrazole | 77 |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF[6]
This protocol is suitable for achieving N1-alkylation of pyrazoles.
Caption: Workflow for N1-selective alkylation of pyrazole.
Materials:
-
Substituted pyrazole (1.0 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.)
-
Alkyl halide (1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole.[6]
-
Add anhydrous THF to dissolve the pyrazole.[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise.[4][6]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[4]
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[4]
-
Extract the aqueous layer with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.[4]
Protocol 2: Magnesium-Catalyzed N2-Selective Alkylation of 3-Substituted Pyrazoles[7]
This method provides a high degree of regioselectivity for the N2 isomer.
Materials:
-
3-Substituted pyrazole
-
α-bromoacetate or α-bromoacetamide
-
Magnesium bromide (MgBr₂)
-
Solvent (e.g., as specified in the reference)
-
Saturated aqueous ammonium chloride (NH₄Cl) in methanol
-
Water
-
Isopropyl acetate (i-PrOAc)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
Combine the 3-substituted pyrazole, α-bromoacetate or α-bromoacetamide, and MgBr₂ in a suitable solvent under an inert atmosphere.
-
Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor for completion.[7]
-
Quench the reaction with a saturated solution of NH₄Cl in methanol.[7]
-
Concentrate the resulting solution to dryness.[7]
-
Add water to the residue and extract with isopropyl acetate.[7]
-
Combine the organic layers and load the crude product onto a silica gel column.[7]
-
Elute with a suitable solvent system (e.g., heptane/i-PrOAc) to isolate the N2-alkylated product.[7]
Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates[2]
This protocol offers an alternative to methods requiring strong bases.
Materials:
-
Pyrazole (1 equiv)
-
Trichloroacetimidate (1 equiv)
-
Camphorsulfonic acid (CSA, 0.2 equiv)
-
Dry 1,2-dichloroethane (DCE) to form a 0.25 M solution
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a round-bottom flask under an argon atmosphere, combine the trichloroacetimidate, pyrazole, and CSA.[2]
-
Add dry DCE to achieve a 0.25 M solution.[2]
-
Stir the reaction at room temperature for 4 hours.[2]
-
After 4 hours, dilute the reaction mixture with ethyl acetate.[2]
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.[2]
-
Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified by chromatography.
Alternative Methodologies
-
Phase Transfer Catalysis (PTC): This method can be performed without a solvent and often results in high yields of N-alkylpyrazoles.[8] Quaternary ammonium salts are commonly used as catalysts, especially when using alkyl iodides.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for the N-alkylation of various azaheterocycles, including pyrazole, often leading exclusively to N-alkyl derivatives.[9]
-
Mitsunobu Reaction: This reaction provides another avenue for the N-alkylation of pyrazoles, particularly for pyrazolones, although it may lead to mixtures of N- and O-alkylated products.[10][11][12] The reaction is typically carried out using an alcohol, a trialkyl- or triarylphosphine, and a dialkyl azodicarboxylate.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Remarkable Fast N‐Alkylation of Azaheterocycles under Microwave Irradiation in Dry Media. | Semantic Scholar [semanticscholar.org]
- 10. Alkylation of pyrazolones [ch.imperial.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lookchem.com [lookchem.com]
Application Notes and Protocols: (3-methyl-1H-pyrazol-5-yl)methanol in the Synthesis of Anti-inflammatory Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are particularly renowned for their anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[1] (3-methyl-1H-pyrazol-5-yl)methanol is a versatile starting material for the synthesis of a variety of pyrazole-based compounds with potential anti-inflammatory activity. This document provides detailed application notes and protocols for the synthesis of two classes of anti-inflammatory agents derived from this compound: 3-methyl-1H-pyrazole-5-carboxamides and pyrazole-based chalcones .
The anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1] Furthermore, some derivatives have been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Part 1: Synthesis of 3-methyl-N-aryl-1H-pyrazole-5-carboxamides
This synthetic route involves a two-step process starting from this compound:
-
Oxidation of the primary alcohol to a carboxylic acid.
-
Amidation of the resulting carboxylic acid with various aryl amines.
Experimental Protocols:
Protocol 1.1: Oxidation of this compound to 3-methyl-1H-pyrazole-5-carboxylic acid
-
Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), ethanol, hydrochloric acid (HCl), water.
-
Procedure:
-
Dissolve this compound in a solution of sodium hydroxide in water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Decolorize the mixture by adding a small amount of ethanol.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the precipitate with hot water.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 3-methyl-1H-pyrazole-5-carboxylic acid.
-
Protocol 1.2: Synthesis of 3-methyl-N-phenyl-1H-pyrazole-5-carboxamide
-
Materials: 3-methyl-1H-pyrazole-5-carboxylic acid, thionyl chloride (SOCl₂), aniline, pyridine, dry benzene.
-
Procedure:
-
A mixture of 3-methyl-1H-pyrazole-5-carboxylic acid and thionyl chloride is refluxed for 2 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
The acid chloride is dissolved in dry benzene and a solution of aniline and pyridine in dry benzene is added dropwise with stirring.
-
The reaction mixture is refluxed for 3 hours.
-
After cooling, the mixture is washed with dilute hydrochloric acid and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
-
The crude product is recrystallized from ethanol to give pure 3-methyl-N-phenyl-1H-pyrazole-5-carboxamide.[2]
-
Part 2: Synthesis of Pyrazole-based Chalcones
This synthetic pathway also begins with the oxidation of the starting material, but to the aldehyde, followed by a Claisen-Schmidt condensation.
-
Oxidation of the primary alcohol to an aldehyde.
-
Claisen-Schmidt condensation of the pyrazole aldehyde with a substituted acetophenone.
Experimental Protocols:
Protocol 2.1: Oxidation of this compound to 3-methyl-1H-pyrazole-5-carbaldehyde
-
Materials: this compound, manganese dioxide (MnO₂), dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound in dichloromethane, add activated manganese dioxide.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield 3-methyl-1H-pyrazole-5-carbaldehyde.
-
Protocol 2.2: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)prop-2-en-1-one (A Pyrazole-based Chalcone)
-
Materials: 3-methyl-1H-pyrazole-5-carbaldehyde, 4-methoxyacetophenone, ethanol, sodium hydroxide (NaOH), water.
-
Procedure:
-
Dissolve 3-methyl-1H-pyrazole-5-carbaldehyde and 4-methoxyacetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone derivative.
-
Data Presentation
The following tables summarize the anti-inflammatory activity of pyrazole derivatives structurally related to the compounds synthesized in the protocols above.
Table 1: In-vitro Anti-inflammatory Activity of Pyrazole-Chalcone Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 8g | COX-1 | 33.46 | 0.15 | [3] |
| COX-2 | 5.13 | [3] | ||
| 5-LOX | 5.88 | [3] | ||
| 2a11 | COX-2 | 0.73 | - | [4] |
| 2a23 | COX-1 | 210.13 | 280.17 | [4] |
| COX-2 | 0.75 | [4] | ||
| Celecoxib | COX-1 | 35.8 | 175.5 | [3] |
| COX-2 | 0.204 | [3] |
Table 2: In-vivo Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Animal Model | Dose | % Inhibition of Edema | Reference |
| 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides | Carrageenan-induced rat paw edema | - | Good activity | [2] |
| Pyrazole-Chalcone Hybrid 8g | Carrageenan-induced rat paw edema | - | Significant | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Inflammatory Mediators by Pyrazole Derivatives.
Caption: Synthetic Routes from this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Procedures for Pyrazole Synthesis via Cyclocondensation
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry and drug development.[1] Their derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, feature the pyrazole scaffold.[1]
The most prominent and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction.[2][3] This approach typically involves the reaction of a bidentate nucleophile, such as hydrazine or its derivatives, with a 1,3-dielectrophilic component.[2][4] The classical Knorr synthesis, first reported in 1883, utilizes the reaction between a 1,3-dicarbonyl compound and a hydrazine.[3][4][5] Modern variations of this fundamental reaction have been developed to improve efficiency, yield, and environmental friendliness, including microwave-assisted synthesis and green chemistry protocols.[1][6]
These notes provide detailed experimental protocols for the synthesis of pyrazoles via cyclocondensation, targeting researchers, scientists, and professionals in drug development.
Experimental Protocols
Protocol 1: Classical Knorr Synthesis from a 1,3-Dicarbonyl Compound
This protocol describes the original and most fundamental method for pyrazole synthesis by reacting a β-diketone with a hydrazine derivative, often with an acid catalyst.[5][7]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0-1.2 mmol)
-
Solvent (e.g., Ethanol)
-
Catalytic acid (e.g., glacial acetic acid, a few drops)[6]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent like ethanol.[6]
-
Add the hydrazine derivative (1.0-1.2 mmol) to the solution.[6]
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to the mixture.[6]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction can take several hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone (Chalcone)
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles.[1][8] This protocol details the cyclocondensation of a chalcone with a hydrazine.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone derivative (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]
-
Seal the vial securely and place it inside the microwave reactor cavity.[1][9]
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes) with a target temperature of around 100-150°C.[1][10][11] Ensure proper stirring throughout the reaction.[9]
-
Monitor reaction progress by TLC if intermediate checks are desired (requires cooling and careful de-pressurizing of the vial).
-
After the irradiation is complete, cool the vial to room temperature, which may be assisted by a compressed air stream in the reactor.[1]
-
Pour the reaction mixture into crushed ice to precipitate the product.[1]
-
Collect the precipitate by vacuum filtration.[1]
-
Wash the solid with cold water and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.[1]
Protocol 3: Green Synthesis Using a Reusable Catalyst
This protocol emphasizes environmentally friendly ("green") principles by using a non-toxic, inexpensive catalyst and a renewable solvent.[6]
Materials:
-
Acetylacetone (20 mmol)
-
Hydrazine hydrate (40 mmol)
-
Ammonium chloride (NH₄Cl) (2 mmol) as a green catalyst[6]
-
Ethanol (100 mL) as a renewable solvent[6]
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a dry round-bottom flask, dissolve acetylacetone (20 mmol) in 100 mL of ethanol.[6]
-
Add hydrazine hydrate (40 mmol) and the catalyst, ammonium chloride (2 mmol).[6]
-
Heat the mixture to reflux and stir for the required time (typically 1-2 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add distilled water to the residue and stir to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Purify the product by recrystallization from an ethanol-water mixture.
Data Presentation
The following table summarizes and compares quantitative data for conventional heating versus microwave-assisted synthesis for the formation of pyrazole derivatives, demonstrating the efficiency of the microwave-assisted approach.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
| 3,5-disubstituted-1H-pyrazoles | Microwave-Assisted | N/A (Power: 420 W) | 10 min | 51-98 | [12] |
| 3,5-disubstituted-1H-pyrazoles | Conventional Heating | Reflux | Several hours | Lower yields | [13] |
| 1-Aryl-1H-pyrazole-5-amines | Microwave-Assisted | 150 | 10-15 min | 70-90 | [11] |
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of pyrazoles via cyclocondensation.
Caption: General workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jetir.org [jetir.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
Characterization of Novel Pyrazole-Based Compounds: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the characterization of novel pyrazole-based compounds, tailored for researchers, scientists, and drug development professionals. Pyrazole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] This guide outlines the key experimental procedures for structural elucidation and biological evaluation, presents quantitative data in a clear, tabular format, and illustrates relevant workflows and signaling pathways.
I. Structural Characterization
A fundamental step in the characterization of novel pyrazole compounds is the unambiguous determination of their chemical structure. This is primarily achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[2][3] Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds.[2][3] High-resolution mass spectrometry (HRMS) can further confirm the molecular formula.[4]
Experimental Protocol: NMR and MS Analysis
Objective: To elucidate the chemical structure and confirm the molecular weight of novel pyrazole-based compounds.
Materials:
-
Novel pyrazole compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
Volatile solvent for MS (e.g., methanol, acetonitrile)
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Mass Spectrometer (e.g., ESI-MS, GC-MS)
Procedure:
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[2]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.[5]
-
-
MS Sample Preparation:
-
Prepare a dilute solution of the pyrazole compound (approximately 1 mg/mL) in a suitable volatile solvent.
-
-
MS Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum to determine the molecular ion peak.
-
Obtain high-resolution mass data to confirm the elemental composition.
-
Data Interpretation:
-
Analyze the chemical shifts, coupling constants, and integration in the ¹H NMR spectrum to identify the different types of protons and their neighboring atoms.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different types of carbon atoms.
-
The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound.
-
The fragmentation pattern can provide additional structural information.
Visualization: Workflow for Structural Elucidation
II. Biological Activity Screening
Novel pyrazole derivatives are frequently screened for a variety of biological activities. The following sections detail the protocols for anti-cancer, anti-inflammatory, and antimicrobial screening.
Anti-Cancer Activity
Many pyrazole compounds have been shown to inhibit the proliferation of cancer cells by disrupting key signaling pathways or inducing apoptosis.[6][7] The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of novel pyrazole compounds on cancer cell lines.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Novel pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol, DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: In Vitro Anti-Cancer Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [9] |
| Ferrocene-pyrazole hybrid 47c | HL60 (Leukemia) | 6.81 | [9] |
| Pyrazole Benzothiazole Hybrid 25 | HT29 (Colon) | 3.17 - 6.77 | [11] |
| Pyrazolone-pyrazole derivative 27 | MCF7 (Breast) | 16.50 | [11] |
| Pyrazole derivative 29 | HepG2 (Liver) | 10.05 | [11] |
Visualization: Signaling Pathways Targeted by Pyrazole-Based Anti-Cancer Agents
Anti-Inflammatory Activity
Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]
Experimental Protocol: COX Inhibition Assay
Objective: To evaluate the in vitro inhibitory activity of novel pyrazole compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Novel pyrazole compounds
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)[14]
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Incubation:
-
In a 96-well plate, add the COX enzyme, assay buffer, and different concentrations of the pyrazole compounds or reference inhibitors.
-
Pre-incubate for a short period.
-
-
Reaction Initiation:
-
Add arachidonic acid to initiate the enzymatic reaction.
-
Incubate for a specified time at 37°C.
-
-
Reaction Termination and PGE2 Measurement:
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).
Table 2: In Vitro Anti-Inflammatory Activity of Selected Pyrazole Derivatives
| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a | 19.87 | - | [14] |
| Compound 3b | 39.43 | 22.21 | [14] |
| Compound 4a | 61.24 | 14.35 | [14] |
| Compound 5b | 38.73 | 17.47 | [14] |
| Compound 5e | 39.14 | 13.10 | [14] |
| 3-(trifluoromethyl)-5-arylpyrazole | 20 | 225 | [12] |
Antimicrobial Activity
Novel pyrazole compounds are often screened for their ability to inhibit the growth of various pathogenic microorganisms.[15][16] The agar well diffusion method is a common technique for preliminary antimicrobial screening.[15][16]
Experimental Protocol: Agar Well Diffusion Method
Objective: To assess the antimicrobial activity of novel pyrazole compounds against a panel of bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15][16]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[15][16]
-
Nutrient agar or Mueller-Hinton agar[13]
-
Potato dextrose agar (for fungi)
-
Novel pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin, Chloramphenicol)[13][16]
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Media Preparation and Inoculation:
-
Prepare and sterilize the appropriate agar medium.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculate the surface of the agar with a standardized suspension of the test microorganism.
-
-
Well Preparation and Sample Addition:
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the pyrazole compound solution to the wells.
-
Include wells with the solvent control and standard antimicrobial agents.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.[13][16]
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)
| Compound | E. coli | S. aureus | C. albicans | A. niger | Reference |
| Compound 3 | 0.25 | - | - | - | [13] |
| Compound 4 | - | 0.25 | - | - | [13] |
| Compound 2 | - | - | - | 1 | [13] |
| Hydrazone 21a | 62.5-125 | 62.5-125 | 2.9-7.8 | 2.9-7.8 | [16] |
Visualization: Experimental Workflow for Antimicrobial Screening
These application notes and protocols provide a comprehensive framework for the characterization of novel pyrazole-based compounds. By following these standardized methods, researchers can effectively elucidate the structure and evaluate the biological potential of new chemical entities, thereby accelerating the drug discovery and development process.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (3-Methyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (3-methyl-1H-pyrazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug development. The proposed synthetic strategy involves a two-step process: the formation of a pyrazole carboxylic acid intermediate followed by its reduction to the desired alcohol. This approach is designed for scalability, safety, and efficiency.
I. Overview of Synthetic Strategy
The recommended synthetic route for the large-scale production of this compound proceeds through two key chemical transformations:
-
Knorr Pyrazole Synthesis: Formation of 3-methyl-1H-pyrazole-5-carboxylic acid via the cyclocondensation reaction of a β-keto ester (ethyl 4,4,4-trifluoroacetoacetate or a similar precursor) with hydrazine.
-
Reduction: Conversion of the resulting pyrazole carboxylic acid to this compound using a suitable reducing agent.
This strategy is advantageous for large-scale synthesis due to the availability of starting materials, the generally high yields of pyrazole formation, and the established methods for carboxylic acid reduction.
Diagram of the Overall Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound. Safety precautions should be strictly followed, and all reactions should be carried out in a well-ventilated fume hood.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazole-5-carboxylic acid
This protocol is adapted from the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Activated carbon
-
Reaction vessel with reflux condenser and mechanical stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge ethanol.
-
Addition of Reactants: To the ethanol, slowly add ethyl acetoacetate followed by the dropwise addition of hydrazine hydrate while maintaining the temperature below 30 °C with external cooling.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion of the cyclization, cool the reaction mixture to 50 °C and add a solution of sodium hydroxide. Heat the mixture back to reflux and maintain for 4-6 hours to effect hydrolysis of the ester.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3. The product, 3-methyl-1H-pyrazole-5-carboxylic acid, will precipitate out of solution.
-
Purification: Filter the crude product and wash with cold water. For further purification, the crude solid can be recrystallized from hot water with the addition of activated carbon to remove colored impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.
Protocol 2: Reduction of 3-Methyl-1H-pyrazole-5-carboxylic acid to this compound
This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (B₂H₆·THF) are effective reagents for this transformation. The following protocol utilizes sodium borohydride in the presence of a catalyst for a safer large-scale operation.
Materials:
-
3-Methyl-1H-pyrazole-5-carboxylic acid
-
Sodium borohydride (NaBH₄)
-
Boric acid or a Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Reaction vessel with an inert atmosphere (e.g., nitrogen or argon) and mechanical stirrer
-
Addition funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend 3-methyl-1H-pyrazole-5-carboxylic acid in anhydrous THF.
-
Addition of Reducing Agent: In a separate flask, prepare a solution or suspension of sodium borohydride and the catalyst in anhydrous THF. Slowly add this reducing agent mixture to the suspension of the carboxylic acid via an addition funnel. An exothermic reaction may be observed; maintain the temperature between 20-30 °C with external cooling if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reduction can be monitored by TLC or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the excess reducing agent by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Extraction: Dilute the quenched reaction mixture with water and extract the product with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
III. Data Presentation
The following tables summarize expected quantitative data for the synthesis. Actual results may vary depending on the scale and specific reaction conditions.
Table 1: Reaction Parameters for the Synthesis of 3-Methyl-1H-pyrazole-5-carboxylic acid
| Parameter | Value |
| Reactant 1 | Ethyl acetoacetate |
| Reactant 2 | Hydrazine hydrate |
| Solvent | Ethanol |
| Reaction Temperature | 78-80 °C (Reflux) |
| Reaction Time | 3-4 hours (Cyclization) |
| Hydrolysis Agent | Sodium hydroxide |
| Hydrolysis Time | 4-6 hours |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
Table 2: Reaction Parameters for the Reduction to this compound
| Parameter | Value |
| Starting Material | 3-Methyl-1H-pyrazole-5-carboxylic acid |
| Reducing Agent | Sodium borohydride / Catalyst |
| Solvent | Anhydrous THF |
| Reaction Temperature | 20-30 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >99% |
IV. Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: A simplified reaction pathway for the two-step synthesis.
Logical Workflow for Large-Scale Production
Caption: A logical workflow diagram for the manufacturing process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-methyl-1H-pyrazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-methyl-1H-pyrazol-5-yl)methanol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two key steps: the formation of the intermediate 3-methyl-1H-pyrazol-5(4H)-one and its subsequent reduction.
Issue 1: Low Yield of 3-methyl-1H-pyrazol-5(4H)-one (Intermediate)
Symptoms:
-
The isolated yield of the pyrazolone intermediate is significantly lower than the reported values (around 80-89%).[1][2]
-
The reaction mixture is dark or contains significant amounts of side products upon analysis (e.g., by TLC).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction | Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While one protocol suggests stirring for 1 hour at room temperature after the initial addition[1], another indicates that the reaction can be monitored by TLC to ensure completion.[3] For the initial exothermic reaction, maintaining the temperature around 60°C is crucial.[1][3] |
| Side reactions due to improper reagent addition | Controlled Addition of Hydrazine Hydrate: Add the hydrazine hydrate dropwise to the ethyl acetoacetate solution with stirring.[1][3] A rapid addition can lead to an uncontrolled exotherm and the formation of impurities. |
| Loss of product during workup | Optimize Crystallization: After the reaction, cool the mixture in an ice bath to ensure complete crystallization of the product.[1][3] Wash the separated solid with ice-cold ethanol to minimize dissolution of the product.[1] |
| Impure starting materials | Use High-Purity Reagents: Ensure that the ethyl acetoacetate and hydrazine hydrate are of high purity, as impurities can lead to side reactions and the formation of colored byproducts. |
Experimental Workflow for Troubleshooting Low Intermediate Yield:
Caption: Troubleshooting workflow for low yield of the pyrazolone intermediate.
Issue 2: Low Yield or Incomplete Reduction of 3-methyl-1H-pyrazol-5(4H)-one
Symptoms:
-
Low isolated yield of the final product, this compound.
-
TLC or other analytical methods show the presence of unreacted starting material (the pyrazolone).
-
Formation of unexpected side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient reducing agent | Use an Excess of Reducing Agent: For reductions with sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH), it is common practice to use a molar excess of the reagent to ensure complete conversion of the ketone.[4][5] |
| Inappropriate solvent | Select a Suitable Solvent: For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are commonly used.[4][5] For the more reactive LAH, anhydrous non-protic solvents such as diethyl ether or tetrahydrofuran (THF) are necessary to prevent violent reactions with protic solvents. |
| Suboptimal reaction temperature | Control the Reaction Temperature: NaBH₄ reductions are often carried out at 0°C initially and then allowed to proceed at room temperature.[4] LAH reductions are also typically initiated at 0°C to control the initial exothermic reaction. |
| Decomposition of the reducing agent | Ensure Anhydrous Conditions for LAH: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. |
| Formation of regioisomers or other side products | Optimize Reaction pH and Temperature: The formation of regioisomers can sometimes be influenced by the pH of the reaction medium. While less common in reductions, careful control of reaction conditions is always advisable to minimize side reactions. |
Experimental Workflow for Troubleshooting the Reduction Step:
Caption: Troubleshooting workflow for the reduction of the pyrazolone intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common laboratory synthesis involves two main steps:
-
Knorr Pyrazole Synthesis: The condensation of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-methyl-1H-pyrazol-5(4H)-one.[1]
-
Reduction: The reduction of the carbonyl group of the pyrazolone intermediate to a hydroxyl group, yielding this compound. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).
Q2: What are the key differences and safety precautions when using NaBH₄ versus LAH for the reduction step?
A2: Both are effective reducing agents, but they differ in reactivity and handling requirements.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LAH) |
| Reactivity | Milder reducing agent. | Very strong and less selective reducing agent. |
| Solvent Compatibility | Can be used in protic solvents like methanol and ethanol.[4] | Reacts violently with protic solvents. Must be used in anhydrous non-protic solvents like ether or THF. |
| Safety | Relatively safer to handle. | Highly reactive with water and moisture, producing flammable hydrogen gas. Requires strict anhydrous conditions and careful handling. |
| Workup | Generally involves acidification and extraction. | Requires a specific quenching procedure (e.g., Fieser workup) to safely decompose the excess reagent and aluminum salts. |
Q3: How can I purify the final product, this compound?
A3: The final product can be purified using several standard laboratory techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol-water) can be an effective method for purification.
-
Column Chromatography: For liquid products or to separate closely related impurities, silica gel column chromatography is a common method. A typical eluent system would be a mixture of hexanes and ethyl acetate.
-
Acid-Base Extraction: Since pyrazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid. The aqueous layer containing the protonated pyrazole is then basified, and the purified product is extracted back into an organic solvent.
Q4: What are some common side products in the synthesis of 3-methyl-1H-pyrazol-5(4H)-one?
A4: During the initial condensation reaction, several side products can form:
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, the formation of a regioisomeric pyrazole is possible.
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted starting materials or hydrazone intermediates.
-
Colored Impurities: Side reactions involving hydrazine can often lead to the formation of colored impurities.
Q5: How can I monitor the progress of the reactions?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of both the condensation and reduction steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The visualization of spots can be done using a UV lamp.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one[1]
Materials:
-
Ethyl acetoacetate (0.1 mole)
-
Hydrazine hydrate (0.2 mole)
-
Ethanol (20 ml)
Procedure:
-
In a conical flask, take ethyl acetoacetate (0.1 mole).
-
Add hydrazine hydrate (0.2 mole) in ethanol (20 ml) dropwise to the ethyl acetoacetate with constant stirring.
-
The temperature will rise during the addition; maintain it at approximately 60°C. A crystalline solid will form.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature.
-
Cool the flask in an ice bath to complete the crystallization process.
-
Filter the separated solid and wash it with ice-cold ethanol.
-
The typical yield of 3-methyl-1H-pyrazol-5(4H)-one is around 82%.
Protocol 2: General Procedure for the Reduction of a Ketone using Sodium Borohydride[4][5]
Materials:
-
3-methyl-1H-pyrazol-5(4H)-one (1 equivalent)
-
Sodium borohydride (excess, e.g., 2-4 equivalents)
-
Methanol or Ethanol
Procedure:
-
Dissolve the 3-methyl-1H-pyrazol-5(4H)-one in methanol (approximately 10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions over a few minutes.
-
After the addition is complete, continue stirring the reaction at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 3-5 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
| Parameter | Method A[1] | Method B[3] | Method C |
| Ethyl Acetoacetate (equiv.) | 1 | 1 | 1 |
| Hydrazine Hydrate (equiv.) | 2 | 1 | 1.2 |
| Solvent | Ethanol | Absolute Ethanol | Ethanol |
| Temperature (°C) | 60 | 60 | 80 |
| Reaction Time (h) | 1 | 1 | 3 |
| Yield (%) | 82 | 64 | ≥85 |
Table 2: Comparison of Reducing Agents for the Synthesis of this compound
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LAH) |
| Typical Solvent | Methanol, Ethanol | Anhydrous Ether, Anhydrous THF |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |
| Safety Considerations | Moderate | High (Reacts violently with water) |
| Workup | Acidic Quench & Extraction | Fieser Workup (Water, NaOH, Water) |
| Selectivity | More selective for ketones | Less selective, reduces many functional groups |
References
Technical Support Center: Purification of (3-Methyl-1H-pyrazol-5-yl)methanol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (3-methyl-1H-pyrazol-5-yl)methanol by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the recrystallization of this compound?
A1: Based on the polar nature of the pyrazole ring and the hydroxyl group, polar protic and aprotic solvents are generally good starting points. Ethanol, methanol, and ethyl acetate are commonly used for pyrazole derivatives.[1] For this compound, a systematic approach to solvent selection is recommended, starting with alcohols and potentially moving to mixed solvent systems.
Q2: How do I choose between a single-solvent and a mixed-solvent system?
A2: A single-solvent system is ideal when you find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If no single solvent meets these criteria, a mixed-solvent system is employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
Q3: What are the most common impurities to expect in crude this compound?
A3: Common impurities can include unreacted starting materials, the regioisomer (5-methyl-1H-pyrazol-3-yl)methanol, and potentially byproducts from side reactions. The specific impurities will depend on the synthetic route used.
Q4: What is a typical recovery yield for the recrystallization of pyrazole derivatives?
A4: Recovery yields can vary significantly based on the purity of the starting material and the chosen solvent system. While high yields are desirable, the primary goal of recrystallization is to achieve high purity. It is not uncommon to have yields in the range of 70-90% for a well-optimized recrystallization.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Concentrate the solution by boiling off some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a highly concentrated solution. | - Re-heat the solution and add more of the "good" solvent to lower the saturation point. - Try a solvent with a lower boiling point. - Allow the solution to cool more slowly. Insulating the flask can help. |
| Crystals form too quickly. | The solution is too concentrated, or it is cooled too rapidly. | - Re-heat the solution and add a small amount of additional hot solvent. - Ensure the solution cools slowly at room temperature before placing it in an ice bath. |
| The resulting crystals are colored. | Colored impurities are present in the crude material. | - Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that this may reduce your overall yield. |
| The recrystallization yield is very low. | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - When filtering, wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17607-71-5 |
| Molecular Formula | C5H8N2O |
| Molecular Weight | 112.13 g/mol |
| Appearance | Solid |
| Purity (Typical) | ~97% |
Table 2: Qualitative Solubility of Pyrazole Derivatives in Common Solvents
| Solvent | Polarity | Suitability for Pyrazole Derivatives |
| Water | High | Good for highly polar derivatives, can be used as an anti-solvent. |
| Methanol | High | Often a good solvent for polar pyrazoles. |
| Ethanol | High | A very common and effective solvent for pyrazole recrystallization. |
| Ethyl Acetate | Medium | Can be a good choice, sometimes used in combination with a non-polar solvent. |
| Hexane | Low | Generally a poor solvent, but useful as an anti-solvent in mixed systems. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and all the solid has dissolved. Add more solvent in small portions if necessary to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., hot ethanol).
-
Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling, Collection, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Troubleshooting Pyrazole Synthesis Side Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during pyrazole synthesis. The following guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in Knorr pyrazole synthesis, and why does it occur?
A1: The most prevalent side reaction is the formation of regioisomers.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The two carbonyl carbons of the dicarbonyl compound are not equivalent, allowing the substituted nitrogen of the hydrazine to attack either carbonyl group, which leads to two different hydrazone intermediates that then cyclize to form a mixture of pyrazole regioisomers.[1]
Q2: My reaction mixture is turning a dark yellow/red color. What is causing this and how can I prevent it?
A2: Discoloration is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material, which can degrade over time or undergo oxidative processes.[2] If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of these colored byproducts.[2] To mitigate this, consider adding a mild base like sodium acetate to neutralize the acid.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions.[2]
Q3: How can I distinguish between the different pyrazole regioisomers I've synthesized?
A3: A combination of spectroscopic techniques is crucial for differentiating regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structural confirmation, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[1]
Q4: What are the primary challenges in achieving regioselectivity during N-alkylation of unsymmetrical pyrazoles?
A4: The main challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[3] Both nitrogen atoms can act as nucleophiles, often resulting in the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[3]
Troubleshooting Guides
Issue 1: Low Yield in Knorr Pyrazole Synthesis
If you are experiencing low yields in your pyrazole synthesis, the following troubleshooting steps and workflow can help identify and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
Detailed Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]
-
Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of reactants is being used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[2]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2]
-
Consider Side Reactions: Be aware of potential side reactions, such as incomplete cyclization, which can occur if the reaction is not allowed to proceed to completion.[2]
-
Review Purification Technique: Losses during work-up and purification can significantly impact the final yield. Ensure your purification method (e.g., recrystallization, column chromatography) is optimized for your specific product.
Issue 2: Formation of Regioisomers
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2]
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Strategies to Improve Regioselectivity:
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation.
-
pH Control: The pH of the reaction mixture can influence which carbonyl group is more readily attacked. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[2]
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]
-
Alternative Synthetic Routes: If controlling regioselectivity in a Knorr-type synthesis proves difficult, consider alternative methods that offer better regiochemical control, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes.[4]
Quantitative Data on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the Knorr pyrazole synthesis.
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| CF₃, Phenyl | Methylhydrazine | Ethanol | 50:50 | 95 | [4] |
| CF₃, Phenyl | Methylhydrazine | TFE | 85:15 | >99 | [5] |
| CF₃, Phenyl | Methylhydrazine | HFIP | 97:3 | >99 | [5] |
| CF₃, 2-Furyl | Methylhydrazine | Ethanol | 45:55 | 92 | [4] |
| CF₃, 2-Furyl | Methylhydrazine | TFE | 80:20 | >99 | [5] |
| CF₃, 2-Furyl | Methylhydrazine | HFIP | >99:1 | >99 | [5] |
Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 3-position and R² at the 5-position. Regioisomer B is the opposite. TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol
Issue 3: Product "Oiling Out" During Recrystallization
"Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point.[6]
Troubleshooting Steps:
-
Increase the Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[6]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.[6]
-
Change the Solvent System: Experiment with different single or mixed solvent systems. A solvent with a lower boiling point might be beneficial.[6]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[6]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[7][8][9]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, 1-Propanol)
-
Acid catalyst (e.g., a few drops of glacial acetic acid, if not using a hydrazine salt)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for Knorr pyrazole synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent. Add the acid catalyst if required.
-
Addition of Hydrazine: Slowly add the hydrazine derivative (1.0-1.2 eq) to the solution. The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly. If not, adding water can induce precipitation.[9]
-
Isolation: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Recrystallization of Pyrazoles
This protocol provides a general method for the purification of pyrazole compounds by recrystallization.[6]
Materials:
-
Crude pyrazole compound
-
Appropriate solvent or solvent pair (e.g., ethanol, ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the appropriate solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 3: General Procedure for N1-Selective Alkylation of Pyrazoles
This protocol outlines a general method for the N1-selective alkylation of pyrazoles using a strong base.[3]
Materials:
-
Substituted pyrazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Alkylating agent (e.g., alkyl halide, 1.1 eq)
-
Flame-dried round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the pyrazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of pyrazole synthesis.
Troubleshooting Guides and FAQs
FAQs
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This commonly occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, potentially yielding two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, achieving a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][3]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[4][5]
-
Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn affects the ratio of the regioisomers formed.[1]
Troubleshooting
Q3: I am obtaining a mixture of regioisomers. How can I improve the selectivity for the desired product?
A3: To improve regioselectivity, consider the following troubleshooting steps:
-
Solvent Modification: If you are using a standard solvent like ethanol, switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4][5] In many cases, HFIP provides almost exclusive formation of one regioisomer.[4]
-
pH Adjustment: The pH of the reaction can be critical. If using a hydrazine salt (e.g., hydrochloride), the reaction is acidic. You can try adding a mild base to favor the attack of the more nucleophilic nitrogen. Conversely, in a neutral or basic medium, deliberately adding an acid catalyst can alter the regiochemical outcome.[1][2]
-
Temperature Control: Analyze the effect of temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.
-
Protecting Groups: In some cases, using a protecting group on one of the hydrazine's nitrogen atoms can direct the reaction pathway, which can then be deprotected. The use of a (2-trimethylsilylethyl)sulfonyl (SEM) group has been explored for directing C-H arylation with complete regiocontrol.[6]
Q4: My reaction is giving the undesired regioisomer as the major product. How can I reverse the selectivity?
A4: Reversing the regioselectivity can be challenging but is achievable:
-
Hydrazine Salt vs. Free Base: The choice between using a hydrazine hydrochloride salt and the corresponding free base can invert the regioselectivity. For example, with trichloromethyl enones, arylhydrazine hydrochlorides lead to the 1,3-regioisomer, while the free hydrazine yields the 1,5-regioisomer exclusively.[7]
-
Alternative Synthetic Routes: If modifying the Knorr synthesis is unsuccessful, consider alternative methods. The reaction of acetylenic ketones with substituted hydrazines can provide high and predictable regioselectivity.[8] Another approach is the 1,3-dipolar cycloaddition of diazo compounds with alkenes or alkynes.[9]
-
Catalyst Introduction: The use of specific catalysts can direct the formation of a particular regioisomer. For instance, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have been used for the regioselective synthesis of 1,4-disubstituted pyrazoles.[10]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone (R1, R2) | Solvent | Ratio (Regioisomer A : Regioisomer B) | Total Yield (%) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 1:1.3 | 95 | [4] |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 | 92 | [4] |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | 98 | [4] |
| 4 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | 1:1.3 | 85 | [4] |
| 5 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | >99:1 | 90 | [4] |
Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R2 substituent, and Regioisomer B has the N-methyl group adjacent to the R1 substituent.
Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective Pyrazole Synthesis using HFIP
This protocol describes a general method for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2]
Protocol 2: Regiocontrolled Synthesis of 1,3- and 1,5-Regioisomers using Trichloromethyl Enones
This protocol allows for the selective synthesis of either the 1,3- or 1,5-regioisomer by choosing between the arylhydrazine hydrochloride or the free base.[7]
Materials:
-
Trichloromethyl enone (1.0 mmol)
-
Arylhydrazine hydrochloride (for 1,3-isomer) OR Arylhydrazine (for 1,5-isomer) (1.2 mmol)
-
Ethanol (5 mL)
Procedure for 1,3-Regioisomer:
-
To a solution of the trichloromethyl enone (1.0 mmol) in ethanol (5 mL), add the arylhydrazine hydrochloride (1.2 mmol).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The residue is then subjected to a hydrolysis step (e.g., with aqueous NaOH) to convert the trichloromethyl group into a carboxylic acid, followed by purification.
Procedure for 1,5-Regioisomer:
-
To a solution of the trichloromethyl enone (1.0 mmol) in ethanol (5 mL), add the arylhydrazine (1.2 mmol).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Follow the same workup and purification procedure as for the 1,3-regioisomer.
Visualizations
Caption: Knorr pyrazole synthesis pathways and influencing factors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
preventing degradation of (3-methyl-1H-pyrazol-5-yl)methanol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (3-methyl-1H-pyrazol-5-yl)methanol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored at 2-8 °C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, it is advisable to keep it in a dry and cool place.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The primary factors that can lead to the degradation of this compound in solution include exposure to oxidizing agents, extreme pH conditions (both acidic and basic), elevated temperatures, and prolonged exposure to light, particularly UV light.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation pathways of similar pyrazole-containing compounds like celecoxib and sildenafil, the likely degradation products could include:
-
Oxidation products: The primary alcohol (hydroxymethyl group) can be oxidized to form the corresponding aldehyde ((3-methyl-1H-pyrazol-5-yl)carbaldehyde) or carboxylic acid (3-methyl-1H-pyrazole-5-carboxylic acid).
-
Hydroxylated derivatives: The pyrazole ring itself may undergo hydroxylation.
-
Products of ring cleavage: Under harsh conditions, the pyrazole ring could potentially cleave.
Q4: Which solvents are recommended for dissolving this compound to minimize degradation?
A4: For general use, high-purity methanol or ethanol are common solvents for pyrazole derivatives. It is crucial to use anhydrous solvents to prevent hydrolysis. The choice of solvent should also be guided by the specific experimental conditions. For long-term storage in solution, it is recommended to prepare fresh solutions before use.
Troubleshooting Guides
Issue 1: Unexpected loss of compound potency or concentration in solution.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Use Antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT). |
| Hydrolysis | 1. Use Anhydrous Solvents: Ensure that the solvents used are of high purity and are anhydrous. 2. Control pH: If working in aqueous solutions, maintain a neutral pH (around 7) unless the experimental protocol requires acidic or basic conditions. Buffer the solution if necessary. |
| Photodegradation | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light. 2. Work in Low-Light Conditions: When handling the solution, work in a fume hood with the light turned off or under yellow light. |
| Thermal Degradation | 1. Store at Low Temperatures: Store solutions at the recommended temperature of 2-8 °C. For longer-term storage, consider freezing the solution if the solvent system allows. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot the solution into smaller volumes to avoid repeated warming and cooling. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Perform Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, and light). This will help in confirming if the new peaks correspond to degradation products. 2. Use a Stability-Indicating Method: Develop or use an HPLC method that can separate the parent compound from all potential degradation products. A diode-array detector (DAD) or a mass spectrometer (MS) can aid in the identification of these new peaks. |
| Contamination | 1. Check Solvent Purity: Analyze a blank solvent sample to ensure no contaminants are present. 2. Ensure Clean Glassware: Use scrupulously clean glassware to prepare and store solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70 °C for 48 hours.
-
Dissolve the stressed sample in the solvent for analysis.
-
For solutions, incubate the stock solution at 60 °C for 24 hours.
-
-
Photodegradation:
-
Expose the stock solution in a transparent vial to a UV lamp (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
3. Analysis:
-
Analyze all stressed samples and a control sample (unstressed stock solution) by a stability-indicating HPLC method.
-
Use a mass spectrometer detector to help identify the mass of the degradation products.
Data Presentation
Table 1: Summary of Potential Degradation of this compound under Stress Conditions (Hypothetical Data)
| Stress Condition | Reagent/Condition | Incubation Time | Temperature | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 5-15% | Ring cleavage products, hydroxylated species |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | 10-20% | Ring cleavage products, oxidized species |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 20-40% | (3-methyl-1H-pyrazol-5-yl)carbaldehyde, 3-methyl-1H-pyrazole-5-carboxylic acid |
| Thermal | 70 °C | 48 h | 70 °C | <10% | Minor oxidation products |
| Photolytic | UV light (254 nm) | 24 h | Room Temp | 15-30% | Isomers, ring-opened products, photodimers |
Note: This table presents hypothetical data based on the expected reactivity of similar compounds. Actual degradation will depend on the specific experimental conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Acylation of Pyrazole Compounds
Welcome to the technical support center for the acylation of pyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of acylated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of my unsymmetrical pyrazole resulting in a mixture of N-acyl isomers?
A1: The two nitrogen atoms in an unsymmetrical pyrazole ring have different steric and electronic environments. This leads to competitive acylation at both nitrogens, often resulting in a mixture of N1 and N2-acylated regioisomers.[1][2] The ratio of these isomers is influenced by the substitution pattern of the pyrazole, the nature of the acylating agent, and the reaction conditions.[3][4]
Q2: I am observing low to no yield in my Friedel-Crafts acylation at the C4 position of the pyrazole ring. What could be the issue?
A2: Direct C-acylation of pyrazoles using classical Friedel-Crafts conditions (e.g., AlCl₃) can be challenging.[5][6] Pyrazoles can form stable, unreactive complexes with strong Lewis acids like AlCl₃. Additionally, the pyrazole ring is generally less reactive towards electrophilic substitution than benzene. Drastic conditions, such as high temperatures, may be required, which can lead to decomposition.[5]
Q3: My acylation reaction is sluggish and gives a poor yield. What can I do to improve it?
A3: Several factors could contribute to a sluggish reaction. The reactivity of the acylating agent is crucial; acid chlorides are generally more reactive than anhydrides. The choice of base is also important; a non-nucleophilic base is often preferred to avoid side reactions. The use of a catalyst, such as a copper or palladium complex, can significantly improve reaction rates and yields.[7][8] Additionally, optimizing the solvent and temperature is critical.
Q4: How can I selectively acylate one nitrogen atom in my unsymmetrical pyrazole?
A4: Achieving regioselectivity is a primary challenge. Strategies include:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct the acyl group to the less sterically hindered nitrogen.
-
Protecting Groups: Introducing a protecting group on one of the nitrogen atoms can force acylation at the other. The protecting group can then be removed. Common protecting groups include Boc, THP, and various sulfonyl groups.[9][10][11]
-
Catalyst Control: Certain catalysts can selectively coordinate to one of the nitrogen atoms, directing the acylation.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the pyrazole and thus affect the site of acylation.[3]
Q5: What are some common side reactions during pyrazole acylation?
A5: Besides the formation of regioisomers, other potential side reactions include:
-
Diacylation: If the reaction conditions are too harsh or an excess of the acylating agent is used, diacylation at both nitrogen and a carbon atom can occur.
-
Ring Opening: Under very strong basic or acidic conditions, the pyrazole ring can be susceptible to cleavage.
-
Reaction with the Acylating Agent: The acylating agent can react with the solvent or base if they are nucleophilic.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Acylation
| Symptom | Possible Cause | Suggested Solution |
| Mixture of N1 and N2 isomers confirmed by NMR/LC-MS. | Inherent reactivity of the unsymmetrical pyrazole.[2][12] | 1. Employ a protecting group strategy: Protect one nitrogen, acylate the other, and then deprotect.[9][11] 2. Vary the solvent: Fluorinated alcohols like TFE or HFIP have been shown to improve regioselectivity.[3] 3. Change the base: The nature of the base and its counter-ion can influence the site of deprotonation and subsequent acylation.[4] 4. Modify the acylating agent: A bulkier acylating agent may favor the less sterically hindered nitrogen. |
Problem 2: Low Yield in C-Acylation (Friedel-Crafts Type)
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered, or multiple byproducts are formed. | Deactivation of the catalyst by the pyrazole nitrogen.[5][6] | 1. Use an alternative catalyst: Instead of AlCl₃, try milder Lewis acids like SnCl₄ or TiCl₄.[6] 2. Employ an N-protected pyrazole: Protecting the nitrogen atoms prevents catalyst complexation and directs acylation to the carbon atoms. 3. Use a different acylation method: Consider direct acylation using a carboxylic anhydride with a strong acid catalyst like concentrated H₂SO₄.[5] |
Problem 3: General Low Reaction Yield and/or Sluggish Conversion
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction even after prolonged reaction times. | 1. Insufficiently reactive acylating agent. 2. Suboptimal reaction temperature. 3. Inappropriate solvent or base. | 1. Switch to a more reactive acylating agent: Use an acyl chloride instead of an anhydride. 2. Increase the reaction temperature: Monitor for potential decomposition. 3. Screen different solvents and bases: Aprotic polar solvents like DMF or acetonitrile are often effective. Use a non-nucleophilic base like triethylamine or DBU. 4. Consider catalysis: Copper-catalyzed acylations can proceed under mild conditions.[7] |
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation (Precursor to Acylation)
| Entry | Hydrazine | 1,3-Diketone | Solvent | Isomer Ratio (2:3/4) | Yield (%) |
| 1 | Methylhydrazine | 1a | Ethanol | 1:1.3 | 85 |
| 2 | Methylhydrazine | 1a | TFE | 1.5:1 | 80 |
| 3 | Methylhydrazine | 1a | HFIP | 2.5:1 | 75 |
| 4 | Phenylhydrazine | 1b | Ethanol | 1:1.2 | 82 |
| 5 | Phenylhydrazine | 1b | TFE | 2:1 | 78 |
| 6 | Phenylhydrazine | 1b | HFIP | >20:1 | 70 |
Data adapted from studies on pyrazole synthesis, which is often a precursor step to acylation, highlighting the impact of fluorinated solvents on regioselectivity.[3]
Table 2: Comparison of Conditions for Direct C4-Acylation of N-Substituted Pyrazoles
| Entry | Pyrazole Substrate | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Methylpyrazole | Acetic Anhydride | H₂SO₄ | 140 | 6 | 75 |
| 2 | 1-Phenylpyrazole | Acetic Anhydride | H₂SO₄ | 140 | 8 | 86 |
| 3 | 1-Methylpyrazole | Propionic Anhydride | H₂SO₄ | 150 | 10 | 68 |
| 4 | 1-Phenylpyrazole | Benzoic Anhydride | H₂SO₄ | 160 | 12 | 55 |
This table summarizes yields for the direct acylation of N-substituted pyrazoles using anhydrides and sulfuric acid as a catalyst.[5]
Experimental Protocols
Protocol 1: General Procedure for Direct C4-Acylation of N-Substituted Pyrazoles
This protocol is based on the direct acylation of N-substituted pyrazoles with carboxylic acid anhydrides catalyzed by concentrated sulfuric acid.[5]
Materials:
-
N-substituted pyrazole (1.0 eq)
-
Carboxylic acid anhydride (1.75 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.2 mL for a 200 mmol scale reaction)
-
Crushed ice
-
Nitrogen or Argon supply
Procedure:
-
To a stirred mixture of the N-substituted pyrazole (200 mmol) and the appropriate acid anhydride (350 mmol), add a catalytic amount of concentrated H₂SO₄ (0.2 mL).
-
Heat the resulting mixture under a nitrogen atmosphere in an oil bath. The reaction temperature and time will vary depending on the substrate (see Table 2 for examples). For low-boiling components, heat the mixture at reflux.
-
Monitor the reaction progress by TLC or GC-MS until the starting pyrazole is consumed.
-
Once the reaction is complete, remove any volatile compounds under reduced pressure.
-
Pour the residue onto 100 mL of crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry. If the product is an oil, extract with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed Acylation of Pyrazolones with Aldehydes
This protocol describes a method for the C4-acylation of pyrazolones using aldehydes as the acyl source.[7]
Materials:
-
Pyrazolone (0.2 mmol)
-
Aldehyde (0.4 mmol)
-
Cu(OAc)₂ (10 mol%)
-
1,10-Phenanthroline (10 mol%)
-
K₂S₂O₈ (0.4 mmol)
-
1,4-Dioxane (2.0 mL)
-
Nitrogen or Argon supply
Procedure:
-
Add the pyrazolone (0.2 mmol), aldehyde (0.4 mmol), Cu(OAc)₂ (0.02 mmol), 1,10-phenanthroline (0.02 mmol), and K₂S₂O₈ (0.4 mmol) to a reaction tube.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,4-dioxane (2.0 mL) to the tube.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-acylpyrazolone.
Visualizations
Caption: Experimental workflow for the direct C4-acylation of N-substituted pyrazoles.
Caption: Troubleshooting decision tree for poor regioselectivity in N-acylation.
Caption: Key factors influencing regioselectivity in pyrazole acylation.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Pyrazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazole rings using alternative catalysts. The information is designed to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides guidance on common issues encountered when using alternative catalysts for pyrazole synthesis.
Nanoparticle Catalysts (e.g., Nano-ZnO, CuO, Graphene Oxide)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The nanoparticle catalyst may not be properly activated or may have lost activity. 2. Poor Catalyst Dispersion: Agglomeration of nanoparticles can reduce the available active surface area. 3. Inappropriate Reaction Conditions: Temperature, solvent, or reaction time may not be optimal for the specific nanoparticle catalyst. | 1. Catalyst Activation: Ensure the catalyst is properly prepared and activated according to the literature protocol. For example, ZnO nanoparticles may require calcination at a specific temperature. 2. Improve Dispersion: Use ultrasonication to disperse the nanoparticles in the reaction mixture before adding the reactants. Adding a stabilizing agent like polyethylene glycol (PEG) during synthesis can also prevent agglomeration.[1] 3. Optimize Conditions: Systematically vary the temperature, solvent, and reaction time. Some nanoparticle-catalyzed reactions proceed efficiently at room temperature, while others may require mild heating. |
| Difficulty in Catalyst Recovery and Decreased Reusability | 1. Leaching of Active Species: The active catalytic species may leach from the nanoparticle support into the reaction medium. 2. Catalyst Poisoning: Adsorption of reactants, products, or byproducts onto the catalyst surface can block active sites. 3. Mechanical Loss: Loss of catalyst during filtration or washing steps. | 1. Leaching Test: After the reaction, filter the catalyst and allow the filtrate to react further under the same conditions. If the reaction proceeds, leaching is occurring. Consider using a core-shell structured nanocatalyst to improve stability.[1][2] 2. Catalyst Regeneration: Wash the recovered catalyst with a suitable solvent (e.g., hot ethanol) to remove adsorbed species before reuse.[3] 3. Improved Recovery: For magnetic nanoparticles, use a strong external magnet for separation.[4] For non-magnetic nanoparticles, use centrifugation followed by decantation for more efficient recovery. |
| Inconsistent Results | 1. Variability in Nanoparticle Synthesis: Batch-to-batch variations in nanoparticle size, morphology, and surface area can affect catalytic activity. 2. Moisture Sensitivity: Some nanoparticle catalysts may be sensitive to moisture. | 1. Characterize Catalyst: Characterize each new batch of catalyst using techniques like XRD, SEM, and TEM to ensure consistency. 2. Anhydrous Conditions: If moisture sensitivity is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Ionic Liquid Catalysts
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incorrect Ionic Liquid: The acidity or basicity of the ionic liquid may not be suitable for the reaction. 2. Viscosity Issues: High viscosity of the ionic liquid can hinder mass transfer. 3. Insufficient Catalyst Loading: The amount of ionic liquid may be too low to effectively catalyze the reaction. | 1. Screen Ionic Liquids: Test a range of ionic liquids with different cations and anions to find the optimal one for your specific substrates.[5] 2. Co-solvent: Use a co-solvent to reduce the viscosity of the reaction mixture. 3. Optimize Catalyst Loading: Perform a catalyst loading study to determine the optimal concentration. |
| Difficulty in Product Extraction | 1. High Solubility of Product in Ionic Liquid: The desired product may be highly soluble in the ionic liquid, making extraction with organic solvents inefficient. | 1. Alternative Extraction Solvents: Test a variety of extraction solvents. In some cases, a nonpolar solvent followed by a more polar solvent may be effective. 2. Distillation/Sublimation: If the product is volatile, consider separation by distillation or sublimation under reduced pressure. 3. Back-Extraction: If the product has acidic or basic properties, it may be possible to use an aqueous acid or base to extract it from the ionic liquid. |
| Decreased Catalyst Reusability | 1. Build-up of Byproducts: Non-volatile byproducts can accumulate in the ionic liquid, reducing its catalytic activity. 2. Degradation of Ionic Liquid: The ionic liquid may not be stable under the reaction conditions. | 1. Wash the Ionic Liquid: After product extraction, wash the ionic liquid with a suitable solvent to remove impurities before reuse. 2. Check Stability: Verify the thermal and chemical stability of the ionic liquid under your reaction conditions. |
Heterogeneous Catalysts (e.g., Amberlyst-70)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Catalyst Deactivation: The acidic sites of the resin can be neutralized or blocked. 2. Mass Transfer Limitations: Reactants may have difficulty accessing the active sites within the pores of the resin. 3. Inappropriate Solvent: The solvent may not be compatible with the resin or may hinder the reaction. | 1. Catalyst Regeneration: Wash the catalyst with an appropriate solvent to remove adsorbed species. If the acid sites are neutralized, an acid wash may be necessary. 2. Increase Agitation: Ensure vigorous stirring to improve mass transfer. 3. Solvent Screening: Test different solvents to find one that swells the resin appropriately and facilitates the reaction. Aqueous media often work well with Amberlyst-70.[6][7] |
| Gradual Decrease in Yield Upon Recycling | 1. Leaching of Active Sites: The sulfonic acid groups may slowly leach from the polymer backbone. 2. Physical Degradation: The resin beads may break down over time, leading to a loss of surface area. | 1. Monitor Leaching: Analyze the reaction mixture for sulfur content to determine if leaching is occurring. 2. Gentle Handling: Avoid harsh stirring or grinding that could damage the resin beads. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts like nanoparticles over traditional homogeneous acid or base catalysts for pyrazole synthesis?
A1: Alternative catalysts offer several advantages, including higher yields, shorter reaction times, milder reaction conditions, and improved product selectivity.[8] Many of these catalysts, particularly heterogeneous ones like nanoparticles and polymer-supported catalysts, can be easily recovered and reused, making the process more cost-effective and environmentally friendly.[8][9]
Q2: How do I choose the right alternative catalyst for my specific pyrazole synthesis?
A2: The choice of catalyst depends on several factors, including the specific substrates you are using, the desired pyrazole derivative, and the reaction conditions you aim to employ (e.g., solvent-free, room temperature). It is often necessary to screen a few different types of catalysts to find the most effective one for your system. The comparison table below can serve as a starting point for your selection.
Q3: I'm using a nanoparticle catalyst and my yields are inconsistent. What could be the problem?
A3: Inconsistent yields with nanoparticle catalysts are often due to variations in the catalyst's physical properties. Batch-to-batch differences in nanoparticle size, shape, and surface area can significantly impact catalytic activity. It is crucial to have a consistent synthesis protocol for your nanoparticles and to characterize each batch to ensure reproducibility. Agglomeration of nanoparticles in the reaction mixture can also lead to lower and more variable yields.
Q4: Can I use microwave or ultrasound irradiation with these alternative catalysts?
A4: Yes, many alternative catalysts are compatible with microwave and ultrasound-assisted synthesis. These techniques can often further reduce reaction times and improve yields by enhancing heat and mass transfer.[4][10]
Q5: My heterogeneous catalyst seems to lose activity after a few cycles. What can I do to improve its reusability?
A5: A gradual loss of activity is a common issue with heterogeneous catalysts and can be due to several factors. To improve reusability, ensure thorough washing of the catalyst between cycles to remove any adsorbed products or byproducts. If the catalyst is thermally stable, calcination at a moderate temperature can sometimes regenerate the active sites. For ion-exchange resins like Amberlyst-70, a decrease in yield of 2-3% per cycle can be expected.[7][11]
Data Presentation: Comparison of Alternative Catalysts for Pyrazole Synthesis
| Catalyst | Substrates | Reaction Conditions | Time | Yield (%) | Catalyst Loading | Reusability (Cycles) | Reference |
| Graphene Oxide | 1,3-Dicarbonyls, Hydrazine | Water, Microwave (180W) | 4 min | up to 95% | 0.05 wt% | 5 | [12] |
| CuO Nanoparticles | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water, Reflux | 15-30 min | 85-95% | 15 mg | 7 | [3] |
| [bmim][NO3] (Ionic Liquid) | Benzaldehyde, Pyrazolone, Malononitrile | Solvent-free, 60°C | 10-15 min | 90-96% | - | - | [13] |
| Amberlyst-70 | 1,3-Dicarbonyls, Hydrazine/Hydrazide | Water, 30°C | 5-30 min | 80-98% | 0.050 g | 5 | [6][11] |
| Heterogeneous Nickel-based | Acetophenone, Hydrazine, Benzaldehyde | Ethanol, Room Temp. | 3 h | Good to Excellent | 10 mol% | 7 | [14] |
Experimental Protocols
Graphene Oxide-Catalyzed Synthesis of 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol[12]
-
Reactant Mixture: In a microwave reactor vessel, combine nitrostyrene (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).
-
Catalyst Addition: Add graphene oxide (0.05 wt%) and water as the solvent.
-
Reaction: Seal the vessel and subject it to microwave irradiation at 180 W for 4 minutes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by filtration and purified by recrystallization.
-
Catalyst Recovery: The graphene oxide catalyst can be recovered from the filtrate by filtration, washed, and dried for reuse.
CuO Nanoparticle-Catalyzed Synthesis of Pyrano[2,3-c]pyrazoles[3]
-
Reactant Mixture: In a round-bottom flask, mix ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), an aromatic aldehyde (1.0 mmol), and hydrazine hydrate (1.0 mmol).
-
Catalyst and Solvent: Add CuO nanoparticles (15 mg) and water as the solvent.
-
Reaction: Stir the mixture under reflux conditions. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Catalyst Recovery: Separate the catalyst using an external magnet. Wash the catalyst with hot ethanol. The product can be isolated from the filtrate.
Amberlyst-70-Catalyzed Synthesis of Pyrazoles[11]
-
Reactant Mixture: Suspend a 1,3-dicarbonyl compound (1 mmol) and a hydrazine or hydrazide (1.1 mmol) in water (15 mL).
-
Catalyst Addition: Add Amberlyst-70 (0.050 g) to the mixture.
-
Reaction: Stir the reaction mixture at 30°C for 5-30 minutes. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture and wash the solid with excess water. The product can be purified by recrystallization.
-
Catalyst Recovery: The Amberlyst-70 catalyst is recovered by filtration, washed with ether, and dried at 60°C for 4 hours before reuse.
Visualizations
References
- 1. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles [frontiersin.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 9. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. jsynthchem.com [jsynthchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on Pyrazole Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the yield and purity of my pyrazole synthesis?
The solvent plays a crucial role in pyrazole synthesis, influencing reaction rates, equilibrium positions, and the solubility of reactants, intermediates, and products. The polarity, proticity, and boiling point of the solvent can significantly affect the reaction outcome. For instance, polar protic solvents like ethanol can facilitate proton transfer and are commonly used, while aprotic polar solvents such as DMF or DMSO can lead to better results in certain reactions, particularly in the cyclocondensation of aryl hydrazines with 1,3-diketones.[1] In some cases, solvent-free conditions or the use of green solvents like water or deep eutectic solvents have been shown to improve yields and simplify work-up procedures.[2][3]
Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4] The choice of solvent can dramatically influence the regioselectivity.[5] Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly increase the regioselectivity in favor of one isomer compared to conventional solvents like ethanol.[6][7] This is attributed to the unique properties of these solvents, which can influence the initial nucleophilic attack of the hydrazine on the dicarbonyl compound.[7]
Q3: My reaction mixture is turning a dark color. What causes this and how can I prevent it?
Discoloration of the reaction mixture, often to yellow or red, can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[6] This is particularly common when using hydrazine salts.[4] To mitigate this, consider the following:
-
Use of a mild base: If you are using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate can neutralize the acidic conditions that may promote the formation of colored byproducts.[4]
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.[4]
-
Purification: Colored impurities can often be removed during work-up and purification steps such as recrystallization or column chromatography.[4]
Q4: What are the advantages of using "green solvents" in pyrazole synthesis?
Green solvents, such as water, ionic liquids, and deep eutectic solvents (DESs), offer several advantages in line with the principles of green chemistry.[3] These include:
-
Reduced environmental impact: They are often less toxic and more biodegradable than traditional organic solvents.[3]
-
Improved safety: Many green solvents are non-flammable and have low volatility.
-
Enhanced reaction rates and selectivity: In some cases, green solvents can accelerate reaction rates and improve product selectivity.[8]
-
Simplified product isolation: The unique solubility properties of some green solvents can facilitate easier separation of the product.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.[6]
-
The isolated yield of the desired pyrazole derivative is consistently low.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Purity of Starting Materials | Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used. Impurities can lead to unwanted side reactions.[4][6] |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. Monitor the reaction by TLC to determine the optimal duration.[4][6] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of reactants. A slight excess of the hydrazine may be beneficial.[4] |
| Poor Solvent Choice | Experiment with different solvents. Aprotic polar solvents like DMF or fluorinated alcohols might improve yields in specific cases.[9] |
| Incomplete Cyclization | The reaction may stall at the hydrazone intermediate. This can sometimes be addressed by changing the solvent or adding a catalyst.[6] |
Issue 2: Formation of Regioisomers
Symptoms:
-
¹H NMR or GC-MS analysis of the crude product shows a mixture of two or more isomeric pyrazoles.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Use of Unsymmetrical Reagents | This is the primary cause. The initial nucleophilic attack can occur at two different positions. |
| Solvent Effects | The solvent can significantly influence the regiochemical outcome.[5] |
| Ethanol: Often leads to mixtures of regioisomers. | |
| Fluorinated Alcohols (TFE, HFIP): Dramatically increase regioselectivity, often favoring a single isomer.[7] | |
| Aprotic Solvents (DMF, DMSO): Can also improve regioselectivity in certain reactions.[1] | |
| Steric and Electronic Factors | The substituents on both the hydrazine and the 1,3-dicarbonyl compound influence the site of initial attack.[5] |
Issue 3: Presence of Side Products (Other than Isomers)
Symptoms:
-
Unexpected peaks in the NMR or mass spectrum of the crude product.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Formation of Pyrazoline | The initial cyclization product may be a non-aromatic pyrazoline, which requires subsequent oxidation to form the pyrazole. This is common when using α,β-unsaturated ketones as starting materials.[10] |
| Oxidation: Can be achieved by heating in the presence of an oxidizing agent or sometimes simply by extending the reaction time at a higher temperature. | |
| Decomposition of Reagents | Hydrazine derivatives can be unstable. Use freshly opened or purified reagents.[4] |
| Homocoupling of Aryl Halides | In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide can occur. Lowering the reaction temperature or screening different ligands can minimize this.[6] |
Data Presentation
Table 1: Effect of Solvent on the Regioisomeric Ratio in the Synthesis of N-Methylpyrazoles from 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and Methylhydrazine.
| Solvent | Ratio of 3-Trifluoromethyl- to 5-Trifluoromethyl-pyrazole | Total Yield (%) | Reference |
| Ethanol (EtOH) | 1 : 1.8 | ~100 | [11] |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | - | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | - | [11] |
Table 2: Effect of Solvent on Reaction Time and Yield for the Synthesis of Aryl Methylene-Pyrazol-5-ol Derivatives.
| Solvent | Time (min) | Yield (%) | Reference |
| H₂O | 60 | 75 | [12] |
| Ethanol | 50 | 85 | [12] |
| Methanol | 55 | 80 | [12] |
| Acetonitrile | 45 | 90 | [12] |
| Dichloromethane | 70 | 60 | [12] |
| Tetrahydrofuran | 65 | 65 | [12] |
| Toluene | 80 | 50 | [12] |
| No Solvent | 40 | 95 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Improving Regioselectivity using 2,2,2-Trifluoroethanol (TFE)
This protocol is a general guideline for the synthesis of pyrazoles from a 1,3-diketone and methylhydrazine, where improved regioselectivity is desired.
Materials:
-
1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[6]
Protocol 2: General Procedure for Pyrazole Synthesis in Ethanol
This protocol describes a standard method for pyrazole synthesis using ethanol as the solvent.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Ethanol
-
Optional: Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
If required, add a catalytic amount of glacial acetic acid.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[4]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If a solid product forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Visualizations
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
managing reaction temperature for optimal pyrazole yield
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature to achieve optimal pyrazole yield. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during pyrazole synthesis, with a focus on the role of reaction temperature.
Issue 1: Low or No Product Yield
-
Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential temperature-related causes and solutions?
-
Answer: Low yield is a frequent challenge in pyrazole synthesis and can often be attributed to suboptimal reaction conditions, with temperature being a critical parameter.[1]
-
Possible Cause 1: Insufficient Temperature. Many pyrazole syntheses, such as the Knorr synthesis, require heating to proceed at an appreciable rate.[2][3] If the reaction temperature is too low, the activation energy for the cyclization and dehydration steps may not be overcome, leading to a sluggish or stalled reaction.
-
Solution: Gradually increase the reaction temperature. For instance, in a Knorr-type reaction, heating to approximately 100°C is often employed.[2] It is crucial to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1][4]
-
-
Possible Cause 2: Excessive Temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of side reactions and the decomposition of starting materials or the desired product, ultimately lowering the yield.[1] For some syntheses, there is an optimal temperature beyond which the yield decreases. For example, in one synthesis of 5-aryl-3-trifluoromethyl pyrazoles, the yield improved when the temperature was raised to 60°C, but decreased at temperatures above 60°C.
-
Solution: If you suspect that the temperature is too high, try running the reaction at a lower temperature for a longer duration. A systematic temperature screening experiment can help identify the optimal balance between reaction rate and yield.
-
-
Possible Cause 3: Temperature-Dependent Reagent Stability. Hydrazine derivatives, common starting materials in pyrazole synthesis, can be unstable and may decompose at elevated temperatures, leading to a lower effective concentration and reduced yield.[1]
-
Solution: Use fresh hydrazine reagents.[1] If heating is necessary, consider adding the hydrazine derivative slowly to the heated reaction mixture to maintain a low instantaneous concentration.
-
-
Issue 2: Formation of Impurities and Side Products
-
Question: My reaction is producing a significant amount of impurities alongside the desired pyrazole. How can temperature management help?
-
Answer: The formation of side products is a common issue, and controlling the reaction temperature can be a key strategy to improve the purity of your product.
-
Possible Cause 1: Side Reactions at High Temperatures. Elevated temperatures can provide the necessary energy for alternative reaction pathways to occur, leading to the formation of undesired byproducts. This can include polymerization or decomposition of starting materials.
-
Solution: Optimize the reaction temperature by running the reaction at the lowest temperature that still provides a reasonable reaction rate.[1] This can often be determined by conducting small-scale experiments at various temperatures and analyzing the product mixture by techniques like NMR or LC-MS.
-
-
Possible Cause 2: Formation of Regioisomers. In the synthesis of unsymmetrically substituted pyrazoles, the formation of two or more regioisomers is a common challenge.[1] Reaction temperature can influence the ratio of these isomers by favoring either the kinetically or thermodynamically controlled product.
-
Solution: The regioselectivity of pyrazole synthesis can be highly dependent on the reaction conditions, including temperature. A systematic study of the effect of temperature on the isomer ratio is recommended. In some cases, running the reaction at a lower temperature may favor the formation of a single isomer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Knorr pyrazole synthesis?
A1: The optimal temperature for a Knorr pyrazole synthesis is dependent on the specific substrates being used.[1] However, a common starting point is to heat the reaction mixture to reflux in a solvent like ethanol or acetic acid.[3] For many standard procedures, a temperature of around 100°C is often effective.[2] It is always advisable to consult the literature for the specific substrates you are using and to perform a temperature optimization study if necessary.
Q2: Can pyrazole synthesis be performed at room temperature?
A2: Yes, some pyrazole syntheses can be carried out efficiently at room temperature, often depending on the reactivity of the starting materials and the use of a suitable catalyst.[5][6] For instance, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide has been shown to proceed in good yields at room temperature.[5][6]
Q3: How does microwave irradiation affect the reaction temperature and yield in pyrazole synthesis?
A3: Microwave-assisted synthesis can be a powerful tool for accelerating pyrazole synthesis. It often leads to shorter reaction times and can improve yields by providing rapid and uniform heating. The temperatures used in microwave synthesis can be significantly higher than in conventional heating, but for shorter durations. For example, some microwave-assisted pyrazole syntheses are conducted at temperatures ranging from 100°C to 140°C for 20-30 minutes.
Q4: My pyrazole synthesis is highly exothermic. How can I control the reaction temperature?
A4: Exothermic reactions require careful temperature management to prevent a runaway reaction and the formation of byproducts. Here are some strategies:
-
Slow Addition of Reagents: Add one of the reactants, often the more reactive one like hydrazine, dropwise to the reaction mixture. This allows for the dissipation of heat as it is generated.
-
Cooling Bath: Immerse the reaction vessel in a cooling bath (e.g., an ice-water bath or a cryostat) to maintain a constant, low temperature.
-
Solvent Choice: Use a solvent with a higher boiling point to help absorb and dissipate the heat generated.
-
Dilution: Running the reaction at a lower concentration can also help to control the exotherm.
Data Presentation
The following tables summarize the effect of reaction temperature on the yield of specific pyrazole syntheses as reported in the literature.
Table 1: Temperature-Controlled Divergent Synthesis of Pyrazoles
This table illustrates how temperature can be used to selectively synthesize two different products (a 1-tosyl-1H-pyrazole or a 1H-pyrazole) from the same starting material.
| Starting Material | Temperature (°C) | Product | Yield (%) |
| α,β-alkynic hydrazone | Room Temperature | 1-tosyl-1H-pyrazole | 95 |
| α,β-alkynic hydrazone | 95 | 1H-pyrazole | 85 |
Data synthesized from a study on temperature-controlled divergent synthesis of pyrazoles.[7]
Table 2: Optimization of Temperature for a Silver-Catalyzed Pyrazole Synthesis
This table shows an example of how increasing the temperature up to a certain point improves the yield, after which the yield begins to decrease.
| Temperature (°C) | Yield (%) |
| Room Temperature | Moderate |
| 60 | Improved |
| > 60 | Decreased |
This is a qualitative summary based on a reported synthesis of 5-aryl-3-trifluoromethyl pyrazoles.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Temperature Control
This protocol provides a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, with an emphasis on temperature control.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Glacial Acetic Acid)
-
Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄, if not using a hydrazine salt)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Addition of Hydrazine: Slowly add the hydrazine derivative (1.0-1.2 eq) to the stirred solution. If the reaction is exothermic, consider cooling the flask in an ice bath during the addition. If an acid catalyst is required, add it at this stage.
-
Heating: Heat the reaction mixture to the desired temperature using a heating mantle or a controlled-temperature oil bath. A common starting temperature is the reflux temperature of the solvent (for ethanol, this is ~78°C). For a Knorr-type reaction, a temperature of approximately 100°C for 1 hour can be a good starting point.[2][3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Take aliquots of the reaction mixture at regular intervals (e.g., every 30-60 minutes) and compare the spot of the starting material with the newly formed product spot.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Experimental Workflow for Optimizing Reaction Temperature
This protocol outlines a systematic approach to determine the optimal reaction temperature for a pyrazole synthesis.
-
Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel.
-
Temperature Gradient: Run each reaction at a different, precisely controlled temperature. A good starting range could be from room temperature up to the boiling point of the solvent, with intervals of 10-20°C (e.g., 25°C, 40°C, 60°C, 80°C, 100°C).
-
Consistent Reaction Time: Ensure that all reactions are run for the same amount of time.
-
Quenching and Analysis: After the set time, quench all reactions simultaneously (if possible) and analyze the crude reaction mixture of each by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the yield of the desired pyrazole and the presence of any major byproducts.
-
Data Evaluation: Plot the yield of the pyrazole as a function of temperature to identify the optimal temperature that provides the highest yield.
-
Scale-Up: Once the optimal temperature is determined, the reaction can be scaled up with confidence.
Visualizations
The following diagrams illustrate key workflows and logical relationships in managing reaction temperature for optimal pyrazole yield.
Caption: A troubleshooting workflow for addressing low pyrazole yield.
Caption: An experimental workflow for temperature optimization in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating (3-methyl-1H-pyrazol-5-yl)methanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the workup and isolation of (3-methyl-1H-pyrazol-5-yl)methanol, particularly after its synthesis via Lithium Aluminum Hydride (LAH) reduction of ethyl 3-methyl-1H-pyrazole-5-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a reliable workup procedure for an LAH reduction to produce this compound?
A standard and effective method for quenching an LAH reaction and isolating a polar, potentially water-soluble alcohol is a modification of the Fieser method, which is designed to produce a granular, filterable precipitate of aluminum salts. A highly analogous procedure has proven effective for the synthesis of a similar compound, (1H-pyrazol-4-yl)methanol.[1]
Recommended Protocol:
-
Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, perform the following sequential additions dropwise and very slowly to avoid an uncontrolled exotherm and gas evolution:
-
Add water (e.g., 'x' mL, where 'x' is the mass in grams of LAH used).
-
Add 1 M aqueous sodium hydroxide (NaOH) solution ('x' mL).[1]
-
-
Precipitation & Drying: Remove the ice bath and allow the mixture to warm to room temperature. Add solid anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for at least 30 minutes.[1] This helps to granulate the aluminum salts and remove residual water.
-
Filtration: Filter the mixture through a pad of Celite®. The key to a good yield is to wash the filter cake thoroughly to recover any product that has adsorbed or chelated to the aluminum salts. Wash the cake multiple times with polar solvents like tetrahydrofuran (THF) and methanol.[1]
-
Concentration: Combine the filtrate and all the washes. Remove the solvent under reduced pressure to yield the crude this compound.
Q2: My yield is very low after aqueous extraction. Where did my product go?
This is the most common issue. The target molecule, this compound, is a small, polar molecule containing a hydroxyl group and two nitrogen atoms, making it significantly water-soluble. It is likely partitioning into the aqueous layer during extraction.
Troubleshooting Steps:
-
Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor may be necessary for efficient recovery.
-
"Salting Out": Before extracting, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄).[2][3][4][5][6] This reduces the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Use a More Polar Solvent System: Standard extraction solvents like ethyl acetate may not be effective enough. A more polar solvent system, such as a 3:1 mixture of chloroform and isopropanol or 1-butanol, can be much more efficient at extracting polar molecules from an aqueous medium.[7][8]
-
Minimize Aqueous Volume: During the workup, use the minimum amount of water necessary to quench the reaction to keep the aqueous volume low.
Q3: My yield is low even after accounting for aqueous solubility. The product seems stuck to the filtered aluminum salts. What should I do?
Pyrazoles are known to be excellent chelating ligands for metal ions, including aluminum.[9][10][11][12][13] It is highly probable that your product is forming a salt or chelate with the aluminum byproducts, causing it to remain in the solid filter cake.
Troubleshooting Steps:
-
Thorough Washing: Do not underestimate the importance of washing the filter cake. Use generous amounts of a polar solvent that dissolves your product well, such as methanol or ethanol, in addition to the reaction solvent (e.g., THF).[1]
-
Slurry and Re-filter: Transfer the entire filter cake back into a flask, add a fresh portion of methanol or ethanol, stir vigorously for 15-20 minutes to break up the solids and dissolve the bound product, and then filter again. Repeat if necessary.
-
Acidic Wash (Use with Caution): In some cases, stirring the filter cake in a dilute, non-oxidizing acid could protonate the pyrazole and break the chelation. However, this may complicate the subsequent purification and should be used as a last resort.
Q4: How should I purify the crude this compound?
After the workup, the crude product can be purified by column chromatography or recrystallization.
Purification Protocols:
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. Given the product's polarity, you may need to start with a higher polarity mixture (e.g., 50% ethyl acetate/hexanes) and increase to 100% ethyl acetate, potentially followed by a small percentage of methanol (e.g., 1-5%) in dichloromethane or ethyl acetate for more polar impurities.
-
-
Recrystallization:
-
Solvent System: An ethanol/water or acetonitrile/ethyl acetate mixture is a good starting point for pyrazole derivatives.[1] Dissolve the crude product in a minimum amount of the hot, more soluble solvent (e.g., ethanol) and add the less soluble solvent (e.g., water) dropwise until turbidity persists. Allow to cool slowly.
-
Data & Protocols
Table 1: Comparison of LAH Workup Procedures
| Step | Recommended Protocol (Analogous to Pyrazole Methanol)[1] | Standard Fieser Workup[14][15] | Key Consideration |
| 1. Quench (Water) | Add 'x' mL of H₂O | Add 'x' mL of H₂O | Perform at 0 °C, add dropwise. |
| 2. Quench (Base) | Add 'x' mL of 1 M NaOH | Add 'x' mL of 15% NaOH | 15% NaOH is ~4 M; adjust volume if needed. |
| 3. Quench (Water) | N/A | Add '3x' mL of H₂O | This step creates a larger aqueous volume. |
| 4. Granulation | Add anhydrous MgSO₄ and stir | Stir for 15 min | MgSO₄ aids in creating a more filterable solid. |
| 5. Filtration | Filter through Celite® | Filter | Both methods require this step. |
| 6. Washing | Wash cake thoroughly with THF and Methanol | Wash cake with reaction solvent (e.g., Ether, THF) | Washing with a polar protic solvent is critical for this product. |
*'x' = mass in grams of LiAlH₄ used.
Table 2: Suggested Purification Systems
| Method | Stationary Phase / Solvent System | Typical Application |
| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate gradient | For removing non-polar and moderately polar impurities. |
| Column Chromatography | Silica Gel / Dichloromethane-Methanol gradient (e.g., 99:1 to 95:5) | For separating the product from more polar impurities. |
| Recrystallization | Ethanol / Water | For obtaining crystalline, high-purity final product. |
| Recrystallization | Acetonitrile / Ethyl Acetate | An alternative non-aqueous system.[1] |
Visualized Workflows & Logic
Caption: Recommended workflow for the workup and isolation.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. Workup [chem.rochester.edu]
- 8. 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and catalytic application of aluminium anilido-pyrazolate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Workup [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for substituted pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a particular focus on controlling regioselectivity and avoiding the formation of unwanted regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene. This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.
Troubleshooting Guides
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on avoiding or dealing with regioisomer formation.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl compound are insufficient to direct the attack of the substituted hydrazine to one site selectively under standard conditions.
-
Solution 1: Solvent Optimization: As a first step, changing the solvent can be highly effective. Switching from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.
-
Solution 2: pH Adjustment: The regioselectivity of the Knorr synthesis can be pH-dependent. Try adding a catalytic amount of acid (e.g., acetic acid) or a mild base (e.g., sodium acetate) to see if it favors the formation of one regioisomer.
-
Solution 3: Change the Synthetic Strategy: If solvent and pH adjustments are ineffective, consider using a 1,3-dicarbonyl surrogate like a β-enaminone or switching to a more regioselective method such as a 1,3-dipolar cycloaddition.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
-
Solution 1: Employ a Regiochemically-Controlled Synthetic Route: Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosyl
Validation & Comparative
Validating the Structure of (3-methyl-1H-pyrazol-5-yl)methanol: A Comparative ¹H NMR Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural validation of (3-methyl-1H-pyrazol-5-yl)methanol against its structural isomers using ¹H NMR spectroscopy. The presented data, including predicted chemical shifts, will aid researchers in unequivocally identifying this target molecule and distinguishing it from potential isomeric impurities.
Comparison of ¹H NMR Data
The precise substitution pattern on the pyrazole ring significantly influences the chemical shifts of the protons. Below is a comparison of the predicted ¹H NMR data for this compound and three of its common isomers. This data is essential for distinguishing between these closely related structures.
| Compound | Structure | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | ![]() | -CH₃ | ~2.2 | Singlet | 3H |
| -CH₂- | ~4.5 | Singlet | 2H | ||
| Pyrazole H4 | ~6.0 | Singlet | 1H | ||
| -OH | Variable | Broad Singlet | 1H | ||
| N-H | Variable | Broad Singlet | 1H | ||
| (1-methyl-1H-pyrazol-3-yl)methanol | ![]() | N-CH₃ | ~3.8 | Singlet | 3H |
| -CH₂- | ~4.6 | Singlet | 2H | ||
| Pyrazole H4 | ~6.2 | Doublet | 1H | ||
| Pyrazole H5 | ~7.4 | Doublet | 1H | ||
| -OH | Variable | Broad Singlet | 1H | ||
| (1-methyl-1H-pyrazol-4-yl)methanol | ![]() | N-CH₃ | ~3.8 | Singlet | 3H |
| -CH₂- | ~4.5 | Singlet | 2H | ||
| Pyrazole H3 | ~7.4 | Singlet | 1H | ||
| Pyrazole H5 | ~7.5 | Singlet | 1H | ||
| -OH | Variable | Broad Singlet | 1H | ||
| (5-methyl-1H-pyrazol-3-yl)methanol | ![]() | -CH₃ | ~2.2 | Singlet | 3H |
| -CH₂- | ~4.5 | Singlet | 2H | ||
| Pyrazole H4 | ~6.0 | Singlet | 1H | ||
| -OH | Variable | Broad Singlet | 1H | ||
| N-H | Variable | Broad Singlet | 1H |
Note: Predicted chemical shifts can vary slightly based on the algorithm and software used. The -OH and N-H proton signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra for structural validation.
1. Sample Preparation:
-
Weigh 5-10 mg of the pyrazole methanol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (-OH, -NH).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Receiver Gain: Adjust to optimize signal-to-noise without causing receiver overload.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Spectral Width: A sweep width of 0 to 12 ppm is generally sufficient.
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (0 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using ¹H NMR.
Caption: Workflow for the validation of this compound structure via ¹H NMR.
A Comparative Guide to Pyrazole Synthesis: Methods, Performance, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The efficient and selective synthesis of substituted pyrazoles is therefore a critical endeavor. This guide provides a comparative analysis of three prominent methods for pyrazole synthesis: the Knorr Synthesis, synthesis from α,β-Unsaturated Carbonyls (Chalcones), and Multicomponent Reactions. We present a detailed examination of their performance, supported by experimental data, and provide comprehensive protocols for their implementation.
Performance Comparison
The choice of synthetic method for a particular pyrazole derivative depends on several factors, including the desired substitution pattern, availability of starting materials, and desired reaction efficiency. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these methods under different conditions.
Table 1: Knorr Pyrazole Synthesis
The Knorr synthesis, a classic and versatile method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid / Ethanol | Reflux, 1 h | Not specified | [2] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100°C, 1 h | 79% | [3] |
| Acetylacetone | 4-Methylaniline/NaNO₂, NaOAc then Hydrazine hydrate | Not specified | Not specified | Not specified | [4] |
| Trifluoromethyl-β-diketone | Arylhydrazines | Not specified | Not specified | Moderate to excellent | |
| 1,3-Diketones | Arylhydrazines | Nano-ZnO | Not specified | Up to 95% | [5] |
Table 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
This method typically involves the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine, often leading to the formation of pyrazoline intermediates that are subsequently oxidized to pyrazoles.
| Chalcone Derivative | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Substituted Chalcones | Hydrazine hydrate | Acetic acid / Ethanol | Reflux, 10-12 h | Not specified | [6] |
| Bis-chalcones | Hydrazine hydrate | Ethanol | Reflux, 16-18 h | Good | [7] |
| Bis-chalcones | Hydrazine hydrate | Neutral Al₂O₃/Microwave | 800 W, 6-8 min | Higher than conventional | [7] |
| 4-formyl pyrazole derived chalcone | Malononitrile/Sodium methoxide | Methanol | Reflux | Not specified | [8] |
| 3,4,5-trimethoxyacetophenone derived chalcones | Hydrazine/Acetic acid | Not specified | Not specified | 50.8 - 82.4% | [5] |
Table 3: Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient approach to synthesizing complex pyrazole derivatives in a one-pot fashion, often aligning with the principles of green chemistry.[9]
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Phenylhydrazine | Piperidine / Water | 20 min | 85-93% | [7] |
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine hydrate | Mn/ZrO₂ / Ultrasound | 10 min | 98% | [10] |
| Aromatic Aldehyde | Malononitrile | β-Ketoester | Hydrazine hydrate | SnCl₂ / Microwave | 25 min | 88% | [10] |
| Enaminone | Benzaldehyde | Hydrazine dihydrochloride | Ammonium acetate / Water | Reflux, 1 h | Good | [11] | |
| 5-methyl-1,3,4-thiadiazole-2-thiol | Aldehydes | Malononitrile | Ethyl 4-chloro-3-oxobutanoate | Montmorillonite K10 / Solvent-free | 5 h | 81-91% | [9] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Knorr Pyrazole Synthesis
Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate and Phenylhydrazine
-
Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in ethanol.
-
Add ethyl acetoacetate (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by crystallization, often initiated by the addition of a non-polar solvent or by cooling.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[2]
-
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
General Procedure for the Synthesis of Pyrazoles from Chalcones
-
Materials: Substituted chalcone, Hydrazine hydrate, Glacial acetic acid, Absolute ethanol.
-
Procedure:
-
Dissolve the chalcone derivative (1.0 equivalent) in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid with constant stirring.
-
Add hydrazine hydrate (1.0 equivalent) to the mixture.
-
Reflux the reaction mixture for 10-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, concentrate the solution and pour it into ice water with stirring to precipitate the product.
-
Filter the solid, wash with water, and dry.[6]
-
Multicomponent Reaction for Pyrano[2,3-c]pyrazoles
One-Pot Synthesis of 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
-
Materials: Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Phenylhydrazine, Piperidine, Water.
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 equivalent), malononitrile (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and phenylhydrazine (1.0 equivalent) in water.
-
Add a catalytic amount of piperidine (e.g., 5 mol%).
-
Stir the reaction mixture vigorously at room temperature for 20 minutes.
-
The product typically precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from ethanol.[7][9]
-
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow and key steps of the described pyrazole synthesis methods.
Caption: Workflow for the Knorr Pyrazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knorr pyrazole synthesis | PPTX [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 11. longdom.org [longdom.org]
A Comparative Analysis of the Biological Activities of Pyrazole and Triazole Derivatives
In the landscape of medicinal chemistry, pyrazole and triazole derivatives have emerged as privileged scaffolds, demonstrating a wide spectrum of biological activities. Their versatile structures have been extensively explored in the quest for novel therapeutic agents. This guide provides a comparative overview of the biological activities of pyrazole and triazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Anticancer Activity: A Tale of Two Scaffolds
Both pyrazole and triazole moieties are integral components of numerous anticancer agents. Their derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms of action.
A series of novel 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates were synthesized and evaluated for their anticancer activity. Among these, one compound demonstrated significant cytotoxic effects against A549, HCT-116, MCF-7, and HT-29 cell lines, with IC50 values of 1.962, 3.597, 1.764, and 4.496 μM, respectively[1]. Similarly, pyrazolo-triazole hybrids have shown promise, with some compounds exhibiting potent cytotoxicity against HT-29, PC-3, A549, and U87MG cancer cell lines, with IC50 values ranging from 0.86 to 3.72 μM[2].
In another study, new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives were synthesized and tested against various carcinoma cell lines. A pyridopyrazolo-triazine derivative showed a noteworthy IC50 value of 3.89 µM against the MCF-7 cell line[3]. Furthermore, a series of 1,2,4-triazole linked to pyrazole derivatives displayed potent cytotoxicity against MCF-7 and P388 cancer cell lines, with the most active compounds having IC50 values of 2.8, 3.1, and 3.5 μM against MCF-7[4].
The anticancer mechanism of these compounds often involves the induction of apoptosis. Studies on pyrazolo-triazole hybrids in U87MG cells indicated that they induce apoptosis via the mitochondrial pathway, characterized by the up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2[2].
Comparative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-linked Pyrazole Acrylates | A549 (Lung) | 1.962 | [1] |
| HCT-116 (Colon) | 3.597 | [1] | |
| MCF-7 (Breast) | 1.764 | [1] | |
| HT-29 (Colon) | 4.496 | [1] | |
| Pyrazolo-triazole Hybrids | HT-29 (Colon), PC-3 (Prostate), A549 (Lung), U87MG (Glioblastoma) | 0.86 - 3.72 | [2] |
| Pyridopyrazolo-triazine Derivative | MCF-7 (Breast) | 3.89 | [3] |
| 1,2,4-Triazole-linked Pyrazole Derivatives | MCF-7 (Breast) | 2.8, 3.1, 3.5 | [4] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
Pyrazole and triazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
In a study comparing imidazole and triazole diarylpyrazole derivatives against Mycobacterium tuberculosis, the imidazole derivatives generally showed higher activity. The minimum inhibitory concentration (MIC90) for the imidazole series was in the range of 3.95–12.03 μg/mL, while the triazoles displayed MIC90 values between 4.35–25.63 μg/mL[5].
A series of novel triazole-containing pyrazole ester derivatives were designed as potential topoisomerase II inhibitors. One compound, in particular, exhibited potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL against Staphylococcus aureus, 2 µg/mL against Listeria monocytogenes, 4 µg/mL against Escherichia coli, and 0.5 µg/mL against Salmonella gallinarum[6]. Furthermore, pyrazole-triazole hybrids have been reported to be potent inhibitors of both Gram-positive and Gram-negative bacterial strains with MIC values in the range of 10–15 μg/ml[7].
Comparative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazole Diarylpyrazole Derivatives | Mycobacterium tuberculosis | 3.95 - 12.03 (MIC90) | [5] |
| Triazole Diarylpyrazole Derivatives | Mycobacterium tuberculosis | 4.35 - 25.63 (MIC90) | [5] |
| Triazole-containing Pyrazole Ester Derivative | Staphylococcus aureus | 4 | [6] |
| Listeria monocytogenes | 2 | [6] | |
| Escherichia coli | 4 | [6] | |
| Salmonella gallinarum | 0.5 | [6] | |
| Pyrazole-triazole Hybrids | Gram-positive & Gram-negative bacteria | 10 - 15 | [7] |
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Both pyrazole and triazole derivatives have been investigated for their anti-inflammatory properties, often targeting cyclooxygenase (COX) enzymes.
A study on pyrazole and triazole derivatives as phosphodiesterase type 4 (PDE4) inhibitors found that compounds containing a 1,2,4-triazole moiety exhibited higher activity than the pyrazole-substituted derivatives[8][9]. In a series of 1,2,4-triazole-pyrazole hybrids, sulfamoyl derivatives showed potent and selective COX-2 inhibition with IC50 values ranging from 0.55 to 0.91 µM, which was comparable to the standard drug celecoxib (COX-2 IC50 = 0.83 µM)[10]. Another study on diaryl-based pyrazole and triazole derivatives also identified potent and selective COX-2 inhibitors, with one diaryltriazole derivative showing an exceptionally low IC50 of 0.002 μM[11].
Comparative Anti-inflammatory Activity Data
| Compound Class | Target | IC50 (µM) | Selectivity | Reference |
| 1,2,4-Triazole-pyrazole Hybrids (sulfamoyl derivatives) | COX-2 | 0.55 - 0.91 | More selective for COX-2 | [10] |
| Diarylpyrazole Derivative (4b) | COX-2 | 0.017 | - | [11] |
| Diarylpyrazole Derivative (4d) | COX-2 | 0.098 | SI = 54.847 | [11] |
| Diaryltriazole Derivative (15a) | COX-2 | 0.002 | SI = 162.5 | [11] |
Experimental Protocols
General Procedure for the Synthesis of Imidazole and Triazole Derivatives
To a stirred suspension of K2CO3 (4 equivalents) in dry CH3CN (2.5 mL/mmol), imidazole or triazole (4 equivalents) is added. The reaction mixture is heated at 45 °C for 1 hour. After cooling to room temperature, the chloro derivative (1 equivalent) is added, and the reaction mixture is heated at 70 °C overnight. The solvent is then evaporated under reduced pressure, and the resulting mixture is diluted with EtOAc (50 mL) and washed with brine (3 × 20 mL) and H2O (3 × 20 mL)[5].
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a specified period. Subsequently, MTT solution is added to each well, and the plates are incubated further. The formazan crystals formed are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated[4].
Antimicrobial Susceptibility Testing (Agar Dilution Technique)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the agar dilution technique. Serial twofold dilutions of each compound are prepared in a suitable growth medium and incorporated into agar plates. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[4].
In Vitro COX-1 and COX-2 Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 is determined using an in vitro assay. The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 or COX-2 enzymes. The test compounds at various concentrations are pre-incubated with the enzyme, and the reaction is initiated by the addition of arachidonic acid. After a specific incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified using an appropriate method, such as an enzyme immunoassay (EIA). The IC50 values are then calculated[11].
Visualizing the Mechanisms
Experimental Workflow for Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of pyrazole and triazole derivatives.
Signaling Pathway for Apoptosis Induction
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous inhibitors targeting a wide array of enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors against three key therapeutic targets: Cyclooxygenase-2 (COX-2), c-Jun N-terminal kinase (JNK-1), and Phosphodiesterase 4B (PDE4B). The information is presented to facilitate the rational design of novel and selective inhibitors.
Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The pyrazole ring is a well-established pharmacophore for potent and selective COX-2 inhibition, with celecoxib being a prominent example.[1][2]
Comparative Inhibitory Activity of Pyrazole-Based COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency, and a higher selectivity index (SI) indicates greater selectivity for COX-2 over COX-1.
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1 IC50/COX-2 IC50] |
| Celecoxib | 4-SO2NH2-Ph | CF3 | 4-Me-Ph | 15[3] | 0.04[3] | 375 |
| SC-558 | 4-SO2NH2-Ph | CF3 | 4-Cl-Ph | 10 | 0.0053[3] | >1900 |
| Compound 5f | - | - | - | - | 1.50[4] | 9.56 |
| Compound 6f | - | - | - | - | 1.15[4] | 8.31 |
| Compound 11 | - | - | - | >10 | 0.043[5] | >232 |
| Compound 12 | - | - | - | >10 | 0.049[5] | >204 |
| Compound 15 | - | - | - | >10 | 0.045[5] | >222 |
| PYZ10 | - | - | - | - | 0.0000283[6][7] | - |
| PYZ11 | - | - | - | - | 0.0002272[6][7] | - |
| PYZ31 | - | - | - | - | 0.01987[6][7] | - |
Note: "-" indicates data not available in the provided search results. R1, R2, and R3 refer to substitutions on the pyrazole ring, where applicable.
Key SAR Insights for COX-2 Inhibition:
-
A 1,5-diarylpyrazole scaffold is a common feature of selective COX-2 inhibitors.[8]
-
The presence of a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) moiety at the para-position of one of the aryl rings is crucial for potent and selective COX-2 inhibition.[2]
-
The trifluoromethyl (-CF3) group on the pyrazole ring, as seen in celecoxib, contributes to its high potency and selectivity.[1]
-
Modifications of the aryl substituents can significantly impact potency and selectivity, with electron-withdrawing groups often enhancing activity.[4]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.[3][9][10][11][12]
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., for measuring prostaglandin E2 production via ELISA or a fluorometric probe)
-
96-well microplates
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Reagent Preparation: Prepare all reagents and dilute test compounds to the desired concentrations in assay buffer.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compound, a reference inhibitor (e.g., celecoxib), or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin produced using an appropriate detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
COX-2 Signaling Pathway
Caption: The COX-2 pathway in inflammation and its inhibition by pyrazole derivatives.
c-Jun N-terminal Kinase (JNK-1) Inhibitors
JNKs are a family of serine/threonine protein kinases involved in cellular responses to stress, inflammation, and apoptosis.[13][14] Dysregulation of JNK signaling is implicated in various diseases, making JNK inhibitors attractive therapeutic targets.
Comparative Inhibitory Activity of Pyrazole-Based JNK-1 Inhibitors
| Compound | JNK-1 IC50 (µM) |
| Compound 9c | <10[14] |
| Compound 10a | <10[14] |
| Compound 10d | <10[14] |
| Compound 25 | 0.024 (JNK3)[15] |
| Compound 27 | 1.5 (cell-based)[15] |
| Compound 29 | 0.024 (JNK3)[15] |
| Compound 8c | - (JNK3 IC50 available)[16] |
Note: Some data points are for JNK3, a closely related isoform. "-" indicates data not available in the provided search results.
Key SAR Insights for JNK Inhibition:
-
Diverse heterocyclic compounds bearing an amide group have shown potent JNK-1 inhibitory activity.[14]
-
For aminopyrazole-based inhibitors, substitutions on the urea moiety and the amide moiety can significantly impact potency and isoform selectivity.[16]
-
Replacing an aryl group with an N-methyl pyrazole can maintain JNK3 potency while increasing selectivity over other kinases like p38.[15]
Experimental Protocol: In Vitro JNK Kinase Assay
This protocol provides a general method for determining the inhibitory activity of compounds against JNK.[13][17][18][19][20]
Materials:
-
Recombinant active JNK enzyme (e.g., JNK-1)
-
c-Jun derived peptide substrate
-
Kinase Assay Buffer
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter paper (for radiometric assay) or specific antibodies and detection reagents (for non-radiometric assays like HTRF® or Western blot)
-
Microplates or microcentrifuge tubes
-
Incubator, plate reader, or phosphorimager
Procedure (Radiometric Method):
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing recombinant active JNK, c-Jun peptide substrate, and Kinase Assay Buffer.
-
Inhibitor Addition: Add various concentrations of the test compound or vehicle (DMSO).
-
Initiate Reaction: Add ATP solution containing unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stop Reaction and Spot: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
JNK Signaling Pathway
Caption: The JNK signaling cascade and its inhibition by pyrazole derivatives.
Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammation.[21] PDE4B is a subtype of PDE4, and its inhibition is a therapeutic strategy for inflammatory diseases like asthma and COPD.
Comparative Inhibitory Activity of Pyrazole-Based PDE4B Inhibitors
| Compound | PDE4B IC50 (µM) |
| Pyrazolopyridine 16 | sub-nM (cell-based TNF-α)[22] |
| Pyrrolo[2,3-b]pyridine 7 | 0.48[23] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | 0.27 (PDE4D)[24] |
| 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | 0.021 (PDE4D)[24] |
Note: Some data points are for PDE4D, a closely related isoform. "-" indicates data not available in the provided search results.
Key SAR Insights for PDE4B Inhibition:
-
Pyrazolopyridine and pyrrolopyridine scaffolds have been identified as potent PDE4B inhibitors.[22][23]
-
For pyrazole-4-carboxylic acid esters, substitutions on the N1-phenyl ring significantly influence potency.[24]
-
Computational modeling and X-ray crystallography have been instrumental in optimizing the SAR of pyrazole-based PDE4 inhibitors.[22]
Experimental Protocol: In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring PDE4 activity using fluorescence polarization (FP).[21][25][26]
Materials:
-
Recombinant human PDE4B enzyme
-
PDE Assay Buffer
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
Test compounds dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence microplate reader capable of measuring FP
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Dispense Reagents: Add diluted test compound or vehicle control to the wells of the microplate. Add the diluted PDE4B enzyme to each well (except for "no enzyme" controls).
-
Initiate Reaction: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Stop Reaction: Add the Binding Agent to each well to stop the reaction.
-
Read Plate: After a short incubation, read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Subtract the background FP values from all other readings. Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
PDE4-cAMP Signaling Pathway
Caption: The role of PDE4B in the cAMP signaling pathway and its inhibition.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IN-VITRO KINASE ASSAY [whitelabs.org]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. assaygenie.com [assaygenie.com]
- 21. benchchem.com [benchchem.com]
- 22. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
comparing the efficacy of different pyrazole-based COX inhibitors
For Immediate Release
In the landscape of anti-inflammatory drug development, pyrazole-based compounds remain a cornerstone for the inhibition of cyclooxygenase (COX) enzymes. This guide offers a comparative analysis of the efficacy of various pyrazole-based COX inhibitors, providing researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, experimental protocols, and pathway visualizations to inform future research and development.
At a Glance: Comparative Efficacy of Pyrazole-Based COX Inhibitors
The following table summarizes the in vitro inhibitory activity and selectivity of a range of pyrazole-based COX inhibitors against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the drug's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [1] |
| Etoricoxib | - | - | - | [2][3][4] |
| SC-558 | 10 | 0.0053 | >1900 | [1] |
| Phenylbutazone | Non-selective | Non-selective | ~1 | [1] |
| Compound 1 | >69 | 0.31 | >222 | [5] |
| Compound 9 | >50 | 0.26 | >192.3 | [5] |
| Fluorinated Compound 12 | - | 0.049 | 253.1 | [5] |
| Fluorinated Compound 13 | - | 0.057 | 201.8 | [5] |
| Fluorinated Compound 14 | - | 0.054 | 214.8 | [5] |
| Pyrazole-pyridazine hybrid 5f | - | 1.50 | 9.56 | [6] |
| Pyrazole-pyridazine hybrid 6f | - | 1.15 | 8.31 | [6] |
| PYZ10 | - | 0.0000283 | - | [7] |
| PYZ11 | - | 0.0002272 | - | [7] |
| PYZ16 | >5.58 | 0.52 | 10.73 | [7] |
| PYZ20 | - | 0.33 | - | [7] |
| PYZ28 | >50 | 0.26 | >192.3 | [7] |
| PYZ31 | - | 0.01987 | - | [7] |
| Compounds 26a | - | 0.06723 | - | [8] |
| Compounds 26b | - | 0.04384 | 11 | [8] |
| Compounds 27 | - | 0.05301 | - | [8] |
| Pyridazinone 24a | - | 0.01556 | 24 | [8] |
| Pyridazinone 24b | - | 0.01977 | 38 | [8] |
| Pyridazinone 25a | - | 0.01977 | 35 | [8] |
| Pyridazinone 25b | - | 0.01556 | 24 | [8] |
| AD 532 | - | Less potent than celecoxib | - | [9] |
Note: A hyphen (-) indicates that the data was not available in the cited sources.
Understanding the Mechanism: The COX Inhibition Pathway
The primary mechanism of action for pyrazole-based inhibitors involves the blockade of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastrointestinal lining, and COX-2, which is induced during inflammation.[1] Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.
Experimental Corner: In Vitro COX Inhibition Assay
A standardized in vitro assay is crucial for the comparative evaluation of COX inhibitors. The following protocol outlines a common method used to determine the IC50 values of test compounds.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is a generalized procedure based on commercially available kits and published literature.[1][3][10][11][12][13]
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader (for colorimetric, fluorometric, or luminescence-based detection) or LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or established laboratory protocols. This typically involves diluting buffers, cofactors, and enzymes to their working concentrations.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[3]
-
Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or a vehicle control (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.[3][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[3]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[3][12]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution, such as hydrochloric acid.[3]
-
Detection: Measure the amount of prostaglandin (commonly PGE2) produced. This can be achieved through various methods, including:
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]
-
Clinical Efficacy in Osteoarthritis
Clinical trials have demonstrated the efficacy of pyrazole-based COX-2 inhibitors in treating the signs and symptoms of osteoarthritis. For instance, celecoxib has been shown to be as effective as the non-selective NSAID naproxen in providing pain relief and improving physical function in patients with osteoarthritis of the knee.[14] Comparative studies have also been conducted between different coxibs. For example, etoricoxib (30 mg daily) was found to be at least as effective as celecoxib (200 mg daily) in treating knee and hip osteoarthritis, with both treatments being superior to placebo.[2][3][4] A network meta-analysis of randomized controlled trials suggested that etoricoxib (30-60 mg) had the highest probability of being the most effective treatment for osteoarthritis among the compared agents, which included celecoxib and naproxen.[9]
Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of potent and selective COX-2 inhibitors. The data presented in this guide highlights the wide range of potencies and selectivities that have been achieved with this chemical class. The provided experimental protocol offers a standardized approach for the in vitro evaluation of new chemical entities. As research in this area progresses, the focus will likely remain on fine-tuning the selectivity profile to further enhance the safety and efficacy of this important class of anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid | Semantic Scholar [semanticscholar.org]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (3-methyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the production of (3-methyl-1H-pyrazol-5-yl)methanol, a valuable building block in medicinal chemistry. We will examine an established, traditional route and a newer, alternative pathway, presenting key performance indicators, detailed experimental protocols, and a visual representation of the new synthetic workflow.
Route 1: The Established Two-Step Synthesis via Esterification and Reduction
This conventional and widely documented method involves two primary stages: the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate from readily available starting materials, followed by its reduction to the target alcohol.
Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for one hour. Following the reaction, the solvent is removed under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[1]
Step 2: Reduction to this compound
In a flame-dried flask under an inert atmosphere, a suspension of lithium aluminum hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0°C. A solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF is then added dropwise. The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional three hours. The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Route 2: A Proposed New Synthetic Route via Vilsmeier-Haack Formylation and Reduction
This alternative route offers a different approach, beginning with the formylation of a pyrazole precursor using the Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde. While the Vilsmeier-Haack reaction on simple pyrazoles typically yields the 4-formyl isomer, this proposed route is presented as a comparative pathway.
Experimental Protocol: Route 2
Step 1: Synthesis of 3-methyl-1H-pyrazole-5-carbaldehyde
In a flask cooled to 0°C, phosphorus oxychloride (POCl3) (4 equivalents) is added to dimethylformamide (DMF) (6 equivalents). After stirring for 15 minutes, 3-methyl-1H-pyrazole (1 equivalent) is added. The reaction mixture is then heated to 120°C and stirred until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is quenched with water and neutralized with a saturated sodium carbonate solution. The product is extracted with an organic solvent, dried, and purified by column chromatography to yield 3-methyl-1H-pyrazole-5-carbaldehyde.[2]
Step 2: Reduction to this compound
To a solution of 3-methyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in methanol, sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for two hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give this compound.
Data Presentation: A Comparative Analysis
| Parameter | Route 1: Established Synthesis | Route 2: New Proposed Synthesis |
| Starting Materials | Ethyl 2,4-dioxopentanoate, Hydrazine hydrate, Lithium aluminum hydride | 3-methyl-1H-pyrazole, Phosphorus oxychloride, Dimethylformamide, Sodium borohydride |
| Key Intermediates | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 3-methyl-1H-pyrazole-5-carbaldehyde |
| Overall Yield | ~70-90% | ~60-80% (Estimated) |
| Reaction Steps | 2 | 2 |
| Reagent Hazards | Lithium aluminum hydride is pyrophoric and reacts violently with water.[3] | Phosphorus oxychloride is corrosive and reacts with water. |
| Reaction Conditions | Step 1: 0°C to room temperature. Step 2: 0°C to room temperature, inert atmosphere. | Step 1: 0°C to 120°C. Step 2: 0°C to room temperature. |
| Purification | Column chromatography for the final product. | Column chromatography for the intermediate and potentially the final product. |
Mandatory Visualization
Diagram of the New Proposed Synthetic Workflow
Caption: New synthetic route via Vilsmeier-Haack formylation.
Logical Relationship of the Established Route
Caption: Established two-step synthesis of the target compound.
References
A Comparative Guide to Pyrazole and Tetrazole Hybrid Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of distinct pharmacophores into a single molecular entity, known as hybrid compound design, has emerged as a powerful tool in the quest for novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. This guide provides a comparative analysis of hybrid compounds containing both pyrazole and tetrazole moieties, two nitrogen-rich heterocyclic rings that are prominent in medicinal chemistry. By juxtaposing their biological activities and delving into their structure-activity relationships, this document aims to furnish researchers with a comprehensive understanding of the potential of these hybrid structures.
Introduction to Pyrazole and Tetrazole Scaffolds
Pyrazole and its derivatives are a well-established class of five-membered heterocyclic compounds that exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and antitumoral activities.[1] Their versatility and synthetic accessibility have made them a privileged scaffold in drug design.
Tetrazole, another five-membered heterocycle containing four nitrogen atoms, has garnered significant interest primarily due to its role as a bioisostere of the carboxylic acid group.[1][2] This bioisosterism means that tetrazoles can mimic the acidic properties and planar electronic delocalization of carboxylic acids, often leading to improved pharmacokinetic profiles and reduced side effects.[2] The fusion of these two pharmacologically significant rings into a single hybrid molecule presents an intriguing strategy to develop novel drug candidates with potentially synergistic or enhanced biological activities.[3][4]
Comparative Biological Activities
The hybridization of pyrazole and tetrazole moieties has yielded compounds with a broad spectrum of biological activities. The following sections and tables summarize the reported activities of these hybrid compounds across different therapeutic areas.
Antimicrobial Activity
Pyrazole-tetrazole hybrids have demonstrated notable efficacy against various bacterial and fungal strains. The nature and position of substituents on both the pyrazole and tetrazole rings, as well as the type of linker connecting them, have been shown to significantly influence their antimicrobial potency.[4]
| Compound Type | Target Organism(s) | Activity Metric (e.g., MIC, Inhibition Zone) | Reference Compound | Key Findings |
| Tetrapodal Pyrazole-Tetrazole Hybrids | Candida auris (fluconazole-resistant) | Antifungal activity | Fluconazole | Showed high antifungal activity against resistant strains.[1] |
| Phenyl-linked Pyrazole-Tetrazole Hybrids | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Klebsiella pneumoniae, Escherichia coli (Gram-negative), Aspergillus niger, Aspergillus flavus, Fusarium oxysporum | Inhibition Zone (mm) | Standard antibiotics/antifungals | Exhibited broad-spectrum antibacterial and antifungal activity.[3][4] |
Antidiabetic Activity (α-Amylase Inhibition)
Several studies have explored the potential of pyrazole-tetrazole hybrids as inhibitors of α-amylase, a key enzyme in carbohydrate metabolism, making them promising candidates for the management of type 2 diabetes.[1][5]
| Compound Series | IC50 Value (mg/mL or µM) | Reference Compound | Key Findings |
| Tetrapodal Pyrazole-Tetrazole Hybrids (L1-L3) | 1.34 × 10⁻¹ – 1.2 × 10⁻² mg/mL | Acarbose (2.6 × 10⁻¹ mg/mL) | All tested compounds were more potent than the standard drug acarbose.[1] |
| Pyrazole-Tetrazole Pyridine Derivatives (Compounds 4 & 8) | Potent inhibition | Acarbose | Compounds 4 and 8 were found to be extremely potent inhibitors.[5][6] |
Vasorelaxant Activity
The vasorelaxant properties of pyrazole-tetrazole hybrids have also been investigated, suggesting their potential application in cardiovascular diseases.
| Compound Series | Maximal Effect (Emax) | Concentration | Reference Compound | Key Findings | |---|---|---|---| | Ethyl-1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate (Compound 177) | 71% | 10⁻⁴ M | Verapamil (90%) | Showed significant vasorelaxant activity, comparable to the reference drug.[3] | | Functionalized Pyrazole-Tetrazole Hybrids | 43-60% | 10⁻⁴ M | Verapamil | Demonstrated moderate to good vasorelaxant effects.[6][7] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole-tetrazole hybrids is intricately linked to their structural features. Key SAR observations from various studies include:
-
Substituents on the Rings: The nature of the substituents on both the pyrazole and tetrazole rings plays a crucial role in determining the potency and selectivity of the biological activity.[4]
-
Linker Moiety: The type of junction (e.g., carbon-carbon, phenyl, methylene, N,N'-ethylene) between the pyrazole and tetrazole rings influences the overall conformation and biological profile of the molecule.[3]
-
Alkylation Position: The position of alkylation on the pyrazole and tetrazole rings can significantly impact the inhibitory activity, as demonstrated in studies on α-amylase inhibition.[5]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the synthesis and biological evaluation of pyrazole-tetrazole hybrid compounds, based on published literature.
General Synthesis of Pyrazole-Tetrazole Hybrids
The synthesis of these hybrid molecules often involves multi-step reactions. A common approach begins with the synthesis of the individual pyrazole and tetrazole precursors, followed by their coupling.
Example Synthetic Pathway: C-C Junction [3]
-
Formation of Pyrazole Nitrile: Arylhydrazine hydrochlorides are reacted with ethoxyethylidene-malononitrile in the presence of sodium acetate in ethanol to form a pyrazolic derivative. This is followed by aprotic deamination using t-butyl nitrite in THF to yield 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles.
-
Formation of Tetrazole Ring: The pyrazole-4-carbonitrile is then converted to the final 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivative by reacting it with sodium azide in the presence of ammonium chloride in DMF.
In Vitro α-Amylase Inhibition Assay[1]
-
A solution of the test compound (or standard drug, acarbose) at varying concentrations is prepared.
-
Porcine pancreatic α-amylase solution is pre-incubated with the test compound solution for 10 minutes at 37 °C.
-
A starch solution is added to the mixture to initiate the enzymatic reaction.
-
The reaction is incubated for 15 minutes at 37 °C.
-
The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.
-
The mixture is heated in a boiling water bath for 5 minutes and then cooled to room temperature.
-
The absorbance is measured at 540 nm using a spectrophotometer.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity Assay (Agar Disc Diffusion Method)[4]
-
Bacterial or fungal strains are cultured in appropriate broth and then uniformly spread on agar plates.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the agar plates.
-
Standard antibiotic/antifungal discs and a solvent control disc are also placed on the plates for comparison.
-
The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis of pyrazole-tetrazole hybrid compounds.
Caption: A structural comparison of pyrazole, tetrazole, and a conceptual hybrid molecule.
Caption: A potential signaling pathway illustrating enzyme inhibition by a hybrid compound.
Conclusion
The amalgamation of pyrazole and tetrazole rings into hybrid molecular architectures represents a promising strategy in modern drug discovery. These compounds have demonstrated a remarkable diversity of biological activities, including potent antimicrobial, antidiabetic, and vasorelaxant effects. The available data underscores the importance of systematic structural modifications to optimize the pharmacological profile of these hybrids. Future research should focus on elucidating their mechanisms of action, expanding the scope of biological targets, and conducting in-vivo studies to validate their therapeutic potential. The continued exploration of pyrazole-tetrazole hybrids is poised to yield novel and effective therapeutic agents for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 5. New pyrazole-tetrazole hybrid compounds as potent α-amylase and non-enzymatic glycation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized (3-methyl-1H-pyrazol-5-yl)methanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of (3-methyl-1H-pyrazol-5-yl)methanol, a valuable heterocyclic building block. The information presented herein, supported by experimental data and detailed protocols, will aid in the selection of the most suitable analytical strategy for quality control and assurance.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the purity analysis of polar heterocyclic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.
Experimental Protocol: RP-HPLC Method
A validated RP-HPLC method provides reliable quantification of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10-80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25.1-30 min: 10% Acetonitrile (column re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and prepare as described for the standard solution.
-
Potential Impurities:
The synthesis of this compound, commonly from the condensation of a β-dicarbonyl compound with a hydrazine, can lead to several impurities:
-
Unreacted Starting Materials: Such as hydrazine and the dicarbonyl precursor.
-
Regioisomers: Formation of isomeric pyrazole products is possible with unsymmetrical dicarbonyls.
-
Pyrazoline Intermediates: Incomplete aromatization can result in the presence of pyrazoline intermediates.
Comparison of Analytical Techniques
While HPLC is a powerful tool, other analytical techniques offer orthogonal approaches to purity determination, each with distinct advantages and limitations.
| Analytical Technique | Principle | Performance Characteristics | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | LOD/LOQ: Low (ng to µg/mL) Linearity: Excellent (typically R² > 0.999) Precision: High (%RSD < 2%) | High resolution and sensitivity, robust, well-established for routine quality control.[1] | Requires reference standards for each impurity for accurate quantification, destructive. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | LOD/LOQ: Very low (pg to ng/mL) for volatile compounds Linearity: Good Precision: High | Excellent for volatile impurities and regioisomer separation, provides structural information from mass spectra.[2] | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | LOD/LOQ: Higher than chromatographic methods (mg/mL) Linearity: Not applicable (primary ratio method) Precision: High (%RSD < 1%) | Provides structural confirmation and absolute quantification without a specific reference standard for the analyte, non-destructive.[3][4][5][6] | Lower sensitivity compared to HPLC and GC, requires more sample, complex mixtures can be difficult to analyze.[3] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | LOD/LOQ: High (µg to mg) Linearity: Semi-quantitative Precision: Low | Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring. | Low resolution and sensitivity, not suitable for accurate quantification. |
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. Derivatization with a silylating agent may be necessary to improve the volatility of the hydroxyl group.
Experimental Protocol: Quantitative NMR (¹H-qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1).
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, and the known purity and weight of the internal standard.
Experimental Protocol: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 1:1 or 2:1 v/v) can be a good starting point. The polarity can be adjusted based on the separation.
-
Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate).
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the decision-making logic, the following diagrams are provided.
Conclusion
For the routine purity assessment of synthesized this compound, a validated RP-HPLC method offers a balance of high sensitivity, resolution, and robustness. However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, employing orthogonal techniques is highly recommended. GC-MS is invaluable for identifying volatile impurities and isomers, while qNMR provides an independent, primary method for purity determination and structural confirmation. TLC remains a practical tool for rapid, qualitative checks. The choice of the most appropriate analytical strategy will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the stage of drug development.
References
biological evaluation of novel 3-methyl-5-pyrazolone derivatives
A Comprehensive Biological Evaluation of Novel 3-Methyl-5-Pyrazolone Derivatives: A Comparative Guide
Introduction
3-Methyl-5-pyrazolone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for the development of new therapeutic agents.[1] This guide provides a comprehensive comparison of the biological performance of various novel 3-methyl-5-pyrazolone derivatives, supported by experimental data from recent studies. Detailed methodologies for key biological assays are presented to aid researchers in the evaluation of these compounds.
Data Presentation
Antimicrobial Activity
The antimicrobial potential of novel 3-methyl-5-pyrazolone derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 3-Methyl-5-Pyrazolone Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| Compound 5c | 12.5 | - | 6.25 | - | - | - | [2] |
| Compound 5b | - | - | 12.5 | - | - | - | [2] |
| Compound 5d | 12.5 | - | 12.5 | - | - | - | [2] |
| Compound 5e | 12.5 | - | 12.5 | - | - | - | [2] |
| Indazole 5 | 64-128 | - | - | - | - | - | [3] |
| Pyrazoline 9 | 4 | - | - | - | - | - | [3] |
| Streptomycin | - | - | - | - | - | - | [4] |
| Fluconazole | - | - | - | - | - | - | [4] |
Note: "-" indicates data not available in the cited sources. Standards are included for comparative purposes.
Antioxidant Activity
The antioxidant capacity of 3-methyl-5-pyrazolone derivatives is often assessed using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. The half-maximal inhibitory concentration (IC50) is determined to compare the potency of the derivatives.
Table 2: Comparative Antioxidant Activity (IC50 in µM) of 3-Methyl-5-Pyrazolone Derivatives
| Compound/Derivative | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) | Reference |
| Analogue m (catechol moiety) | 2.6 ± 0.1 | - | [1] |
| Analogue n | 2.9 ± 0.1 | - | [1] |
| Analogue o | 3.6 ± 0.1 | - | [1] |
| Analogue r | 4.4 ± 0.1 | - | [1] |
| Pyrazoline 2a | 9.91-15.16 (µg/mL) | Potent | [5] |
| Pyrazoline 2b | 9.91-15.16 (µg/mL) | Potent | [5] |
| Ascorbic Acid (Standard) | - | - | [6][7] |
| BHT (Standard) | - | - | [5] |
Note: "-" indicates data not available in the cited sources. Some values were reported in µg/mL and are noted accordingly.
Anti-inflammatory Activity
The in vivo anti-inflammatory activity is commonly evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
Table 3: Comparative Anti-inflammatory Activity of 3-Methyl-5-Pyrazolone Derivatives
| Compound/Derivative | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |
| PYZ2 | 400 | 4 | 51.02 | [8] |
| Compound 6b | - | 2 | 58.95 - 87.35 | [9] |
| Compound 9b | - | 2 | 58.95 - 87.35 | [9] |
| Compound 6a | - | 3 | 78.06 - 86.67 | [9] |
| Indomethacin (Standard) | 10 | 4 | 54.08 | [8] |
| Aspirin (Standard) | 100 | - | 49.57 (adjuvant-induced arthritis) | [8] |
| Phenylbutazone (Standard) | - | 2 | 57.41 | [9] |
Note: "-" indicates data not available in the cited sources.
Cytotoxicity
The cytotoxic potential of these derivatives against various cancer cell lines is a crucial aspect of their biological evaluation, often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to find the IC50 values.
Table 4: Comparative Cytotoxicity (IC50 in µM) of 3-Methyl-5-Pyrazolone Derivatives
| Compound/Derivative | HCT-116 (Colon) | SK-MEL-28 (Melanoma) | A549 (Lung) | B16-F10 (Mouse Melanoma) | MCF-7 (Breast) | Reference |
| Compound 6c | 9.02 | 3.46 | 11.51 | 10.80 | - | [10] |
| Compound 6aa | 10.79 | - | - | - | - | [10] |
| Compound 3a-f | - | - | - | - | 39.3 - >54.6 | |
| Furo[2,3–d]pyrimidinone 4 | 6.1 ± 0.8 | - | - | - | - | [11] |
| Furo[2,3–d]pyrimidinone 18 | 4.2 ± 2.4 | - | - | - | - | [11] |
| Sunitinib (Standard) | 10.69 | - | 5.73 | 15.35 | - | [10] |
| Doxorubicin (Standard) | - | - | - | - | 1.9 |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
DPPH Radical Scavenging Assay
This assay measures the ability of the compounds to scavenge the stable DPPH free radical.
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[7]
-
Different concentrations of the test compound are added to a solution of DPPH in methanol.[7]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[7]
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to assess the acute anti-inflammatory activity of the compounds.
-
Animals (typically rats) are divided into control, standard, and test groups.[8]
-
The test compounds are administered orally or intraperitoneally at a specific dose.[8][12]
-
After a set time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce edema.[8][12]
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12]
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[8]
MTT Cytotoxicity Assay
This colorimetric assay determines the effect of the compounds on the metabolic activity of living cells.
-
Cells are seeded in a 96-well plate and allowed to attach overnight.[13]
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).[10][13]
-
After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[13]
-
The plate is incubated for a few hours (e.g., 1.5-4 hours) to allow the formation of formazan crystals by viable cells.[13]
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
The absorbance is measured at a specific wavelength (e.g., 492 or 570 nm) using a microplate reader.[13]
-
The percentage of cell viability is calculated, and the IC50 value is determined.
Mandatory Visualization
Caption: Experimental workflow for the .
References
- 1. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajphr.com [ajphr.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
comparing the inhibitory effects of substituted pyrazoles on CYP121A1
A detailed guide for researchers and drug development professionals on the inhibitory efficacy of various substituted pyrazole series against Mycobacterium tuberculosis cytochrome P450 CYP121A1.
This guide provides a comprehensive comparison of different series of substituted pyrazoles based on their inhibitory activity against CYP121A1, an essential enzyme for the viability of Mycobacterium tuberculosis. The information presented herein is compiled from recent studies to aid in the rational design and development of novel anti-tuberculosis agents. The quantitative data on binding affinities and antimycobacterial activities are summarized, and the experimental protocols for key assays are detailed.
Overview of Substituted Pyrazoles as CYP121A1 Inhibitors
Cytochrome P450 CYP121A1 catalyzes an unusual C-C bond formation in the biosynthesis of mycocyclosin, a key component for the structural integrity of the mycobacterial cell wall.[1] Its essentiality makes it a prime target for the development of new anti-tuberculosis drugs. Substituted pyrazoles have emerged as a promising class of small molecule inhibitors of CYP121A1. These compounds typically feature a biarylpyrazole core with various linkers and terminal imidazole or triazole groups, which are known to interact with the heme iron of cytochrome P450 enzymes.[1][2][3]
The primary mechanism of inhibition involves the binding of the pyrazole derivatives to the active site of CYP121A1. Docking studies and binding affinity assays suggest a type II indirect binding, mediated by interstitial water molecules, which is comparable to the binding mode of fluconazole and the natural substrate, dicyclotyrosine (cYY).[1][2][3] Key amino acid residues involved in the binding of these inhibitors include Thr77, Val78, Val82, Val83, Met86, Ser237, Gln385, and Arg386.[1][2][3]
Quantitative Comparison of Inhibitory Effects
The inhibitory potential of different substituted pyrazole series has been evaluated based on their binding affinity (KD) to CYP121A1 and their minimum inhibitory concentration (MIC) against M. tuberculosis. The data from various studies are summarized below to facilitate a direct comparison.
Biarylpyrazole Imidazole and Triazole Derivatives with Varied Linkers
A study by Ismail et al. (2017) investigated three series of biarylpyrazole derivatives with different linkers between the pyrazole core and a terminal imidazole or triazole ring.[1]
Table 1: Comparison of Biarylpyrazole Derivatives with Different Linkers [1]
| Series | Linker | Tightest Binding Compound | KD (µM) | MIC Range (µg/mL) |
| 7 | -CH2- (Imidazole) | 7e | 2.63 | 6.25 - 25 |
| 8 | -CH2- (Triazole) | 8b | 35.6 | >25 |
| 13 | -C(O)NH(CH2)2- | 13d | 290 | >100 |
The data clearly indicates that the imidazole series with a short methylene linker (Series 7) exhibits the highest binding affinity and the most potent antimycobacterial activity.[1] Extending the linker to a longer amide-containing chain (Series 13) resulted in a significant loss of both binding affinity and antimycobacterial activity.[1]
Diarylpyrazole Imidazole and Triazole Derivatives
Further studies by Al-Shabani et al. (2022) explored a series of diarylpyrazole imidazole and triazole derivatives.[4][5][6]
Table 2: Comparison of Diarylpyrazole Imidazole and Triazole Derivatives [4][5][6]
| Series | Compound | Key Substitution | Kd (µM) | MIC90 (µg/mL) | MIC90 (µM) |
| Imidazole | 11f | 4-chloroaryl, propyloxy | 11.73 | 3.95 | 10.07 |
| 11h | 4-chloroaryl, isopropyloxy | 17.72 | - | - | |
| Triazole | 12b | 4-chloroaryl, methoxy | 5.13 | 4.35 | 11.88 |
In this series, the triazole derivative 12b displayed the tightest binding affinity to CYP121A1.[4][5][6] However, the imidazole derivative 11f showed the most potent antimycobacterial activity.[4][5][6] This suggests that factors other than just binding affinity, such as cell permeability, may play a crucial role in the overall efficacy of these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of substituted pyrazole inhibitors of CYP121A1.
CYP121A1 Ligand Binding Affinity Assay (UV-visible Optical Titrations)
This assay determines the binding affinity (dissociation constant, KD) of a compound to CYP121A1 by measuring the spectral changes in the heme Soret peak upon ligand binding.[1]
-
Preparation: Recombinant CYP121A1 is purified and diluted to a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).
-
Titration: The enzyme solution is placed in a quartz cuvette. Small aliquots of the test compound (dissolved in a suitable solvent like DMSO) are incrementally added to the cuvette.
-
Spectral Measurement: After each addition and a brief incubation period, the UV-visible spectrum is recorded, typically in the range of 350-500 nm.
-
Data Analysis: The change in absorbance at the Soret peak maximum is plotted against the ligand concentration. The resulting data is fitted to the Morrison or Hill equation to calculate the KD value.[1] A type II spectral shift (a red shift of the Soret peak) is indicative of the ligand coordinating to the heme iron, either directly or indirectly.[1]
Antimycobacterial Susceptibility Testing
The in vitro activity of the compounds against M. tuberculosis is determined using methods like the Resazurin Microtiter Assay (REMA) or the Spot-Culture Growth Inhibition Assay (SPOTi).
REMA is a colorimetric assay that assesses the metabolic activity of mycobacteria.[1]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Assay Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate. The mycobacterial suspension is then added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days).
-
Resazurin Addition: A solution of resazurin is added to each well, and the plates are incubated for another 24-48 hours.
-
Result Interpretation: Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change.[1]
The SPOTi method is a rapid technique to determine the MIC of compounds against M. tuberculosis.[4][5][6]
-
Drug Plate Preparation: Test compounds are serially diluted in 96-well plates.
-
Inoculation: An actively growing culture of M. tuberculosis H37Rv is diluted, and a small volume is added to each well.
-
Incubation: The plates are incubated at 37°C until visible bacterial growth is observed in the drug-free control wells.
-
Result Interpretation: The MIC90 is defined as the lowest drug concentration that causes at least a 90% reduction in the number of bacterial spots compared to the control.[4][5][6]
Experimental Workflow
The general workflow for the identification and evaluation of substituted pyrazoles as CYP121A1 inhibitors is depicted below.
Caption: Workflow for the development of substituted pyrazole inhibitors of CYP121A1.
Conclusion
Substituted pyrazoles represent a promising class of inhibitors targeting the essential mycobacterial enzyme CYP121A1. The presented data highlights the critical role of the linker and the terminal heterocyclic group in determining both binding affinity and antimycobacterial activity. Specifically, biarylpyrazole imidazoles with a short methylene linker have demonstrated potent activity. Further optimization of these scaffolds, guided by structure-activity relationship studies, could lead to the development of novel and effective anti-tuberculosis therapeutics. Researchers are encouraged to utilize the provided data and protocols to advance the discovery of next-generation CYP121A1 inhibitors.
References
- 1. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Semantic Scholar [semanticscholar.org]
- 3. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00155A [pubs.rsc.org]
- 6. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Studies of Pyrazole Formation
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. A deep understanding of the mechanistic pathways governing pyrazole formation is paramount for the rational design of synthetic routes to novel and structurally diverse derivatives. This guide provides an objective comparison of two distinct mechanistic approaches to pyrazole synthesis: the classical Knorr synthesis and a modern titanium-mediated multicomponent reaction. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate practical application.
Mechanistic Pathways: A Comparative Overview
The formation of the pyrazole ring can be achieved through various synthetic strategies, each with its own mechanistic nuances. Here, we compare a traditional condensation-based approach with a contemporary transition-metal-mediated pathway.
The Knorr Pyrazole Synthesis: A Time-Honored Condensation
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1] While often used interchangeably in the context of pyrazole synthesis from 1,3-dicarbonyls, the term "Knorr pyrazole synthesis" is the more specific and widely accepted nomenclature, distinguishing it from the Paal-Knorr synthesis which primarily describes the formation of pyrroles and furans from 1,4-dicarbonyls.[2][3]
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazoles.[1]
Titanium-Mediated Pyrazole Synthesis: A Modern Multicomponent Approach
A contemporary alternative to classical condensation methods involves the use of transition metal catalysis to construct the pyrazole ring. One such method is the titanium-mediated multicomponent synthesis from alkynes, nitriles, and titanium imido complexes.[4] This pathway proceeds through the formation of a diazatitanacyclohexadiene intermediate.[4] Subsequent oxidation of this intermediate induces an N-N bond-forming reductive elimination to furnish the pyrazole product.[5][6] This method offers a distinct mechanistic alternative to the traditional acid-catalyzed condensation, avoiding the direct use of hydrazine and allowing for the construction of highly substituted pyrazoles in a single pot.[4]
Performance Comparison: A Data-Driven Analysis
The choice of synthetic method is often dictated by factors such as yield, regioselectivity, substrate scope, and reaction conditions. The following tables summarize quantitative data for the Knorr and titanium-mediated pyrazole syntheses, providing a basis for objective comparison.
Knorr Pyrazole Synthesis: Yields and Regioselectivity
The Knorr synthesis is known for its generally high yields and operational simplicity. However, the formation of regioisomers with unsymmetrical 1,3-dicarbonyls is a significant consideration.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (A:B) |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 1 | >90 | N/A |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | - | RT | 1 | 85 | 85:15 |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | HFIP | - | RT | 1 | 95 | >99:1 |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic Acid | 100 | 1 | ~80 | N/A |
Regioisomer A corresponds to the N-substituted nitrogen adjacent to the R¹ group of the dicarbonyl, while B is adjacent to R².
Titanium-Mediated Pyrazole Synthesis: A One-Pot Multicomponent Approach
This method provides access to polysubstituted pyrazoles from simple starting materials in a single reaction vessel.
| Alkyne | Nitrile | Titanium Imido Precursor | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
| 3-Hexyne | Benzonitrile | [py₂TiCl₂(NPh)]₂ | TEMPO | 115 (then 50) | 1 (then 2) | 75 |
| 1-Phenyl-1-propyne | p-Tolunitrile | [py₂TiCl₂(NPh)]₂ | TEMPO | 115 (then 50) | 1 (then 2) | 68 |
| Diphenylacetylene | Acetonitrile | [py₂TiCl₂(NPh)]₂ | TEMPO | 115 (then 50) | 1 (then 2) | 55 |
Experimental Protocols
Detailed methodologies for representative examples of each synthetic approach are provided below.
Knorr Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition is exothermic.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration and recrystallize from ethanol.
One-Pot Titanium-Mediated Synthesis of 3,4-Diethyl-1,5-diphenylpyrazole
Materials:
-
[py₂TiCl₂(NPh)]₂ (Titanium imido precursor)
-
3-Hexyne
-
Benzonitrile
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Bromobenzene (solvent)
-
1,3,5-Trimethoxybenzene (internal standard)
Procedure:
-
In a glovebox, combine [py₂TiCl₂(NPh)]₂ (0.025 mmol), 3-hexyne (0.15 mmol), benzonitrile (0.15 mmol), and 1,3,5-trimethoxybenzene in 0.5 mL of bromobenzene in a J. Young NMR tube.
-
Seal the tube and heat at 115 °C for 1 hour to form the diazatitanacyclohexadiene intermediate.
-
Cool the reaction mixture and add TEMPO (2.2 eq relative to the titanium complex).
-
Reseal the tube and heat at 50 °C for 2 hours.
-
The yield is determined by ¹H NMR spectroscopy against the internal standard.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the described pyrazole syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comparative Docking Analysis of Pyrazole-Based Ligands: A Guide for Drug Discovery Professionals
An objective comparison of the binding affinities and interaction patterns of pyrazole-based ligands with various protein targets, supported by experimental data and detailed methodologies.
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in modern drug discovery due to its versatile pharmacological properties.[1] Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] This guide provides a comparative analysis of molecular docking studies of various pyrazole-based ligands, offering insights for researchers, scientists, and drug development professionals.
Data Summary of Comparative Docking Studies
The following tables summarize the quantitative data from several studies, showcasing the binding affinities of different pyrazole-based ligands against various protein targets. Binding energy, typically measured in kcal/mol or kJ/mol, indicates the strength of the interaction between the ligand and the protein, with lower values suggesting a more stable complex. Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are measures of a ligand's potency as an inhibitor.
| Ligand/Derivative | Target Protein | Binding Energy (kJ/mol) | Ligand Efficiency | Reference |
| 1b | VEGFR-2 (2QU5) | -10.09 | -0.33 | [3] |
| 1e | VEGFR-2 (2QU5) | -9.64 | -0.31 | [3] |
| 1d | Aurora A (2W1G) | -8.57 | - | [3] |
| 2b | CDK2 (2VTO) | -10.35 | -0.3 | [3] |
Table 1: Docking Results of Pyrazole Derivatives with Kinase Targets. This table highlights the potential of specific pyrazole derivatives as inhibitors of key protein kinases involved in cancer progression.[3]
| Ligand/Derivative | Target Protein | Binding Energy (kcal/mol) | Standard Drug | Standard Drug Binding Energy (kcal/mol) | Reference |
| A3 (Sulphonic acid derivative) | E. coli tyrosyl tRNA synthetase | -7.68 | Ciprofloxacin | -9.14 | [4] |
| A2 (para-amino benzoic acid derivative) | E. coli tyrosyl tRNA synthetase | -6.84 | Ciprofloxacin | -9.14 | [4] |
| A4 (orthophenylene diamine derivative) | E. coli tyrosyl tRNA synthetase | -6.27 | Ciprofloxacin | -9.14 | [4] |
| A1 (Aniline derivative) | E. coli tyrosyl tRNA synthetase | -6.21 | Ciprofloxacin | -9.14 | [4] |
Table 2: Comparative Binding Energies of N-Mannich Bases of Dimethyl Pyrazole against E. coli Tyrosyl-tRNA Synthetase. This data suggests that certain pyrazole derivatives exhibit promising antibacterial potential by targeting essential bacterial enzymes.[4]
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results and for designing future experiments.
Molecular Docking with AutoDock
A prevalent tool for molecular docking studies of pyrazole derivatives is AutoDock.[1][3][4] The general workflow involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB). Water molecules are removed, polar hydrogen atoms are added, and Kollman charges are assigned using AutoDockTools (ADT).[3] Ligand structures are prepared by adding Gasteiger charges and defining rotatable bonds.[3]
-
Grid Map Generation: The AutoGrid program is used to generate grid maps that encompass the active site of the target protein.[3]
-
Docking Simulation: The Lamarckian genetic algorithm is a commonly employed method for exploring the conformational space of the ligand within the protein's active site.[3] This algorithm allows for flexible ligand docking.
-
Analysis of Results: The docking results are analyzed based on the binding energy, ligand efficiency, and the formation of hydrogen bonds and other non-covalent interactions between the ligand and the amino acid residues of the protein.[3]
In Silico Molecular Docking with PyRx
Another tool utilized for these studies is PyRx, which often employs AutoDock Vina for its docking engine.[5][6] The general protocol is as follows:
-
Target and Ligand Preparation: The crystal structure of the target protein is downloaded from the PDB. Water molecules are removed, and the protein structure is prepared. Ligand molecules are also prepared and converted to the appropriate format.[6]
-
Active Site Identification: The active site of the target protein is identified, often based on the location of a co-crystallized ligand.[6]
-
Docking and Analysis: The ligands are docked into the defined active site, and the binding affinities are calculated. The interactions between the ligand and the protein are then visualized and analyzed.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly aid in understanding the context of these docking studies.
Figure 1: A generalized workflow for molecular docking studies.
This diagram illustrates the typical steps involved in a computational docking study, from the initial preparation of the protein and ligand structures to the final analysis and experimental validation of the results.
Figure 2: The PI3K-Akt-mTOR signaling pathway.
This pathway is crucial for cell survival, proliferation, and metabolism, and its dysregulation is often implicated in cancer.[7] Pyrazole-based compounds have been developed as Akt inhibitors, highlighting a key therapeutic strategy.[7]
Figure 3: The JAK-STAT signaling pathway.
Activating mutations in Janus kinases (JAKs) can lead to the progression of diseases like myeloproliferative disorders by activating the JAK-STAT signaling pathway.[7] Pyrazole-based molecules have been investigated as selective JAK2 inhibitors.[7]
Conclusion
The comparative docking studies of pyrazole-based ligands reveal their significant potential as therapeutic agents targeting a diverse range of proteins. The versatility of the pyrazole scaffold allows for structural modifications that can optimize binding affinity and selectivity. The data presented in this guide, along with the outlined experimental protocols and pathway diagrams, provides a valuable resource for the rational design and development of novel pyrazole-based drugs. Further in vitro and in vivo studies are essential to validate the findings from these computational models and to translate these promising leads into clinical candidates.
References
- 1. ijrpr.com [ijrpr.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
Safety Operating Guide
Proper Disposal of (3-methyl-1H-pyrazol-5-yl)methanol: A Guide for Laboratory Professionals
For immediate reference, treat (3-methyl-1H-pyrazol-5-yl)methanol as hazardous chemical waste. Due to its classification as a skin and eye irritant, and a potential respiratory irritant, proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard Profile
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [1][2] |
| Serious Eye Irritation | H319: Causes serious eye irritation | [1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1][2] |
Given these classifications, it is imperative to handle this compound as a hazardous substance and dispose of it accordingly.
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to institutional and local regulations is mandatory.
1. Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in a dedicated, clearly labeled, and sealable container. Any contaminated materials, such as weighing paper, pipette tips, or gloves that have come into direct contact with the solid, must also be placed in this container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinsate may also need to be collected depending on local regulations.
2. Containerization and Labeling:
-
Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
3. Storage:
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, cool, and dry.
-
Ensure that the waste is segregated from incompatible materials, particularly strong oxidizing agents.
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a detailed inventory of the waste, including the chemical name and quantity.
-
Follow their specific instructions for packaging and preparing the waste for transport.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [3] This can lead to environmental contamination and potential harm to aquatic life.
Spill Response Protocol
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor. If the spill is small and you are trained to handle it:
-
Wear the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling (3-methyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling (3-methyl-1H-pyrazol-5-yl)methanol (CAS Number: 17607-71-5). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on hazard information for the compound and best practices for handling structurally similar pyrazole derivatives.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory to ensure the safety of all laboratory personnel.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US). | To protect against splashes that can cause serious eye irritation. |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. | To prevent skin contact which can lead to irritation. |
| Body | Laboratory coat. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn. | N/A | To protect against skin contact and contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn. | N/A | To prevent respiratory tract irritation. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize exposure and mitigate risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
- Designate a Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
- Assemble Materials: Before starting, ensure all necessary equipment (e.g., glassware, stir plates, syringes) and reagents are within immediate reach inside the fume hood to avoid unnecessary movement in and out of the containment area.
- Personal Protective Equipment (PPE): Don all required PPE as outlined in Table 1 before entering the designated work area.
2. Handling and Experimentation:
- Weighing and Transfer:
- Handle the solid chemical with care to minimize dust generation.
- Use a spatula for transfers.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
- Running the Reaction:
- Keep all reaction vessels closed or covered to the extent possible.
- Maintain constant vigilance of the experimental setup.
3. Cleanup and Decontamination:
- Equipment:
- Quench any reactive materials before cleaning glassware.
- Rinse all contaminated glassware and equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
- Wash with soap and water, followed by a final rinse with deionized water.
- Work Area:
- Wipe down the surfaces of the fume hood and any contaminated equipment with a suitable solvent and then with soap and water.
- PPE Removal:
- Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin.
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain or in regular trash. |
| Contaminated Materials (e.g., gloves, paper towels, pipette tips) | Place in a sealed, labeled hazardous waste bag or container. Dispose of through your institution's EHS office. |
| Empty Containers | Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated containers. |
| Solutions/Reaction Mixtures | Collect in a clearly labeled, sealed hazardous waste container. The label should include the chemical name and approximate concentration. Dispose of through your institution's EHS office. |
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use. If a specific SDS is unavailable, treat the substance with the precautions required for a hazardous compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



